6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one
Description
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Properties
IUPAC Name |
6-chloro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXVAONSVXJDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360140 | |
| Record name | 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-90-4 | |
| Record name | 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one
This guide provides a comprehensive overview of a strategic synthetic approach to 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development. The triazolopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antiviral activities.[1][2][3] This document will detail a rational and efficient two-step synthesis, beginning with the construction of the core triazolopyrimidine ring system, followed by a regioselective chlorination.
Strategic Approach to Synthesis
The synthesis of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one is most effectively achieved through a two-step process. This strategy leverages readily available starting materials and employs well-understood reaction mechanisms, ensuring a reliable and scalable synthetic route. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one.
Part 1: Synthesis of 5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one
The foundational step in this synthesis is the construction of the triazolopyrimidine core. This is accomplished via a cyclocondensation reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate.[4][5][6] This reaction is a classic and efficient method for the formation of the[1][4][7]triazolo[1,5-a]pyrimidine ring system.
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to afford the desired fused heterocyclic system. Acetic acid serves as both the solvent and a catalyst for this transformation.
Figure 2: Simplified reaction mechanism for the cyclocondensation step.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-1,2,4-triazole | 84.08 | 8.41 g | 0.10 |
| Ethyl acetoacetate | 130.14 | 14.32 g (13.9 mL) | 0.11 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (8.41 g, 0.10 mol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the 3-amino-1,2,4-triazole is fully dissolved.
-
Add ethyl acetoacetate (14.32 g, 0.11 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one as a white to off-white solid.
Expected Yield: 80-90%
Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Part 2: Chlorination of 5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one
The second and final step is the regioselective chlorination of the pyrimidinone ring at the 6-position. This transformation can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl3). This reagent is effective for the conversion of hydroxyl groups on heterocyclic rings to chloro substituents.
Causality Behind Experimental Choices
Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it ideal for this transformation. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a high boiling point solvent is not typically necessary as neat phosphorus oxychloride can often serve as both the reagent and the reaction medium. The reaction is performed under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one | 150.13 | 15.01 g | 0.10 |
| Phosphorus oxychloride (POCl3) | 153.33 | 45 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride drying tube), place 5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (15.01 g, 0.10 mol).
-
Carefully add phosphorus oxychloride (45 mL) to the flask in a fume hood. The reaction is exothermic.
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring in a fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.
-
Dry the product under vacuum to yield 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one.
Expected Yield: 70-85%
Characterization: The final product should be characterized by 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity. The IUPAC name for the final product is 6-chloro-5-methyl-1H-[1][4][7]triazolo[1,5-a]pyrimidin-7-one.[8]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process controls and final product characterization.
-
In-Process Controls: The progress of each reaction step can be reliably monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot provide a clear indication of reaction completion.
-
Product Purity: The purity of the intermediate and the final product can be assessed by melting point determination and confirmed by High-Performance Liquid Chromatography (HPLC) if necessary.
-
Structural Confirmation: The identity of the synthesized compounds must be unequivocally confirmed through a battery of spectroscopic techniques:
-
1H NMR and 13C NMR: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the empirical formula.
-
By adhering to these analytical practices, the integrity of the synthesis and the identity of the final product can be assured with a high degree of confidence.
References
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
- Abdelkhalek, A. S., Salah, M., & Kamal, M. A. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry.
- Baklykov, A. V., Rusinov, G. L., Artem'ev, G. A., Kopchuk, D. S., Zyryanov, G. V., Rusinov, V. L., & Charushin, V. N. (2019). Synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one - a semi-product of the synthesis of antiviral drug triazide® in the conditions of microwave excitation. AIP Conference Proceedings, 2063(1), 040005.
- Baklykov, A. V., Rusinov, G. L., Zyryanov, G. V., Kopchuk, D. S., Charushin, V. N., Artem'ev, G. A., Rusinov, V. L., & Khasanov, A. F. (2020). Comparison of methods of synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide. AIP Conference Proceedings, 2311(1), 030001.
- Baklykov, A. V., et al. (2018). Synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]Pyrimidin-7(4H)-one - a Semi-Product of the Synthesis of Antiviral Drug Triazide® in the Conditions of Microwave Excitation. AIP Conference Proceedings, 2063, 040005.
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Synthesis of 5‐amino‐1,2,4‐triazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Baklykov, A. V., et al. (2018). a] pyrimidin-7(4 H)-one - A semi-product of the synthesis of antiviral drug triazide. AIP Conference Proceedings, 2063(1), 040005.
- Lipson, V. V., Desenko, S. M., Orlov, V. D., Shishkin, O. V., Shirobokova, M. G., Chernenko, V. N., & Zinov'eva, L. I. (2000). CYCLOCONDENSATION OF 3-AMINO-1,2,4-TRIAZOLES WITH ESTERS OF SUBSTITUTED CINNAMIC ACIDS AND AROMATIC UNSATURATED KETONES. Chemistry of Heterocyclic Compounds, 36(11), 1329–1336.
- Slepukhin, P. A., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(24), 5894.
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Reaction of 3,5-diamino-1-R-1,2,4-triazoles with b-keto esters. (n.d.). ElectronicsAndBooks. Retrieved January 18, 2026, from [Link]
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cushman, M., et al. (2005). Synthesis and SAR of[1][4][7]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 48(14), 4747-4757.
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PubChem. (n.d.). 6-Chloro-5-methyl-4h-[1][4][7]triazolo[1,5-a]-pyrimidin-7-one. Retrieved January 18, 2026, from [Link]
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Wang, W., et al. (2012). Synthesis and Anti-tumor Activities of Novel[1][4][7]triazolo[1,5-a]pyrimidines. Molecules, 17(5), 5147-5163.
- Kappe, C. O., et al. (2012). Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. RSC Advances, 2(17), 6719-6728.
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Jiang, N., et al. (2013). Synthesis of Novel 7-Substituted-5-phenyl-[1][4][7]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 12(3), 417-426.
- Lipson, V. V., et al. (2000).
- Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
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Wang, Y., et al. (2020). Discovery of[1][4][7]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 109-123.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 109-123.
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Sun, W., et al. (2018). Discovery of a non-toxic[1][4][7]triazolo[1,5-a]pyrimidin-7-one (WS-10) that modulates ABCB1-mediated multidrug resistance (MDR). Bioorganic & Medicinal Chemistry, 26(18), 5006-5017.
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Liu, Y., et al. (2019). Discovery of[1][7][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Molecules, 24(11), 2092.
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An In-depth Technical Guide to 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one. This heterocyclic compound belongs to the triazolo[1,5-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document consolidates available information on its structure, physicochemical properties, a probable synthetic route, and expected reactivity. The guide also explores the broader pharmacological context of the triazolo[1,5-a]pyrimidine core, offering insights for its potential application in drug discovery and development.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere that has garnered considerable attention in the field of medicinal chemistry. Its unique electronic and structural features allow for a wide range of biological activities, including but not limited to, anticancer, antiviral, and kinase inhibitory effects[4][5]. The compound 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, a specific derivative within this class, presents as a valuable intermediate for the synthesis of more complex molecules due to its reactive chloro substituent. Understanding its fundamental chemical properties is crucial for its effective utilization in research and drug development.
Physicochemical Properties
While specific experimental data for 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one is not extensively reported in publicly available literature, its core physicochemical properties can be defined based on its chemical structure and data from chemical databases[1].
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄O | [1] |
| Molecular Weight | 184.58 g/mol | [1] |
| IUPAC Name | 6-chloro-5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one | [1] |
| CAS Numbers | 3149-90-4, 41081-76-9 | [1] |
| Canonical SMILES | CC1=C(C(=O)N2C(=N1)N=CN2)Cl | [1] |
| InChIKey | IRXVAONSVXJDSS-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 0.3 | [1] |
Note: The XLogP3 value is a computed property and suggests a moderate lipophilicity.
Synthesis and Mechanistic Insights
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent[3][6]. For 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, a plausible and widely utilized synthetic strategy is the reaction of 3-amino-1,2,4-triazole with ethyl 2-chloroacetoacetate.
The reaction mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group of the triazole onto one of the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system. The choice of reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly influence the reaction rate and yield.
Caption: Proposed synthesis of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one.
Experimental Protocol (Proposed)
The following is a generalized, yet detailed, protocol based on established methodologies for the synthesis of analogous triazolo[1,5-a]pyrimidines. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl 2-chloroacetoacetate
-
Glacial acetic acid or a similar high-boiling point solvent
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).
-
Add glacial acetic acid to the flask to serve as both a solvent and a catalyst.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one.
-
Dry the purified product under vacuum.
Spectroscopic Analysis
-
¹H NMR: A singlet corresponding to the C2-H of the triazole ring, a singlet for the C5-methyl group, and a broad singlet for the N4-H are anticipated.
-
¹³C NMR: Signals for the carbonyl carbon (C7), the carbon bearing the chlorine (C6), the methyl-bearing carbon (C5), and the carbons of the triazole ring are expected.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-Cl stretch would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 184.58 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom, would be observed.
Reactivity Profile
The chemical reactivity of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one is primarily dictated by the chloro substituent at the C6 position. This position is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution.
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Introduction: The Triazolopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Mechanism of Action of Triazolopyrimidine Derivatives
The[1][2][3]triazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery, earning its status as a "privileged scaffold."[4][5] This is due to its structural similarity to endogenous purines, allowing it to function as a bioisostere and interact with a wide array of biological targets.[6] Molecules built around this core have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[7][8][9]
This guide provides a detailed exploration of the primary mechanisms through which triazolopyrimidine derivatives exert their biological effects, focusing on their interactions with key cellular targets. We will delve into the molecular pathways they modulate, the structure-activity relationships that govern their potency and selectivity, and the state-of-the-art experimental workflows used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
Core Molecular Mechanisms of Triazolopyrimidine Derivatives
The therapeutic versatility of the triazolopyrimidine scaffold stems from its ability to be chemically modified at multiple positions, leading to compounds with high affinity and selectivity for distinct biological targets. The primary mechanisms of action can be broadly categorized into several key areas.
Protein Kinase Inhibition
A predominant mechanism of action for many triazolopyrimidine derivatives is the inhibition of protein kinases.[2] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Triazolopyrimidine-based compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
Key Kinase Targets and Signaling Pathways:
-
Epidermal Growth Factor Receptor (EGFR): Several triazolopyrimidine derivatives show potent inhibition of EGFR, a receptor tyrosine kinase whose overactivation drives proliferation in various cancers.[1] Inhibition of EGFR blocks downstream signaling through pathways like PI3K/AKT and MAPK/ERK, leading to cell cycle arrest and apoptosis.[1] For example, certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine compounds have been shown to inhibit the EGFR/AKT pathway in breast and cervical cancer cells.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By inhibiting VEGFR2, these compounds can disrupt angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[2]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Triazolopyrimidine derivatives have been developed as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest, often at the G2/M phase.[2][6]
-
Multi-Kinase Inhibition: A significant advantage of this scaffold is the ability to design multi-target inhibitors. Some derivatives simultaneously inhibit several key kinases (e.g., EGFR, VEGFR2, TrkA, CDK2), which can increase potency and potentially overcome drug resistance mechanisms.[2]
Adenosine Receptor Antagonism
The structural similarity of the pyrazolo-triazolo-pyrimidine nucleus to adenosine makes it an excellent template for developing antagonists for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[11][12] These G-protein-coupled receptors are widely distributed and modulate numerous physiological functions, making them valuable targets for conditions affecting the central nervous system, inflammation, and cardiovascular system.[13][14]
Structure-activity relationship studies have shown that specific substitutions on the scaffold can confer high selectivity for different receptor subtypes.[11]
-
A₂ₐ Antagonists: The presence of an aralkyl chain at the N⁷ position is often crucial for potent and selective A₂ₐ antagonism.[13]
-
A₃ Antagonists: The combination of small alkyl groups at the N⁸ position and a phenylcarbamoyl moiety at the N⁵ position typically yields potent and selective A₃ antagonists.[12][13]
-
Dual A₂ₐ/A₁ Antagonists: Some derivatives have been designed as dual antagonists, which may offer therapeutic benefits for conditions like ischemic stroke by modifying brain insults from excitotoxicity.[15]
Microtubule Stabilization
In the context of neurodegenerative diseases such as Alzheimer's, microtubule (MT) instability is a key pathological feature linked to the dissociation of the tau protein.[16] Certain 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) act as microtubule-stabilizing agents.[17][18]
These compounds bind to tubulin heterodimers, promoting their assembly into microtubules and stabilizing the existing network.[17] This action helps normalize microtubule function, which is critical for axonal transport and neuronal health, thereby reducing neuronal cell death and attenuating tau tangle formation in preclinical models.[16] Depending on the substitution pattern, these derivatives can interact with one or two distinct binding sites within tubulin, known as the vinca site and the "seventh site".[18]
Other Enzyme Inhibition Mechanisms
Beyond kinases, the triazolopyrimidine scaffold has been successfully adapted to inhibit other critical enzyme classes.
-
Phosphodiesterases (PDEs): Derivatives have been developed as potent inhibitors of phosphodiesterases, such as PDE2A.[19] By inhibiting PDEs, these compounds prevent the breakdown of cyclic nucleotides like cAMP and cGMP, thereby modulating signaling pathways relevant to cognitive function and other physiological processes.
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2): TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. Inhibition of TDP2 by triazolopyrimidine derivatives can sensitize cancer cells to these chemotherapeutic agents, offering a promising combination therapy strategy.[4][20][21]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a histone demethylase implicated in cancer development. FAD-competitive triazolopyrimidine inhibitors of LSD1 have been shown to induce the accumulation of histone methylation marks (H3K4me1/me2, H3K9me2), altering gene expression and inhibiting cancer cell proliferation and migration.[22]
Elucidating the Mechanism: Key Experimental Workflows
A multi-faceted experimental approach is required to definitively establish the mechanism of action of a novel triazolopyrimidine derivative. As a senior scientist, the goal is not just to generate data, but to build a logical, self-validating case for a specific mechanism.
Protocol 1: Determination of Kinase Inhibitory Activity (IC₅₀)
Causality: The first step is to confirm direct interaction and inhibition of the purified target enzyme. A radiometric assay is considered a gold standard due to its high sensitivity and direct measurement of substrate phosphorylation, avoiding artifacts from ATP depletion that can affect luminescence-based assays.[23][24]
Methodology: ³³P-Radiometric Kinase Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Compound Dilution: Serially dilute the triazolopyrimidine test compound in DMSO, then further dilute in the reaction buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM). Add 10 µL of each dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme & Substrate Addition: Add 20 µL of a solution containing the purified target kinase (e.g., EGFR, CDK2) and its specific peptide or protein substrate to each well.
-
Initiation of Reaction: Start the kinase reaction by adding 20 µL of ATP solution containing [γ-³³P]ATP (final concentration at or near the Kₘ for ATP to ensure competitive binding assessment).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Termination: Stop the reaction by adding 40 µL of 0.75% phosphoric acid.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP, followed by a final wash with acetone.
-
Quantification: Measure the incorporated radioactivity on the dried P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement & Pathway Modulation
Causality: After confirming in vitro activity, it is crucial to demonstrate that the compound engages its intended target within a cellular context and produces the expected downstream effect. Western blotting is a robust method to visualize the change in the phosphorylation state of a target and its key substrates.[1]
Methodology: Western Blot for EGFR Pathway Inhibition
-
Cell Culture and Treatment: Plate cancer cells with high EGFR expression (e.g., HeLa cells) and allow them to adhere overnight. Treat the cells with increasing concentrations of the triazolopyrimidine inhibitor (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest. Self-Validation System: Use antibodies against:
-
Phospho-EGFR (pEGFR) - To measure target inhibition.
-
Total EGFR - To ensure changes are not due to protein degradation.
-
Phospho-AKT (pAKT) - To measure downstream pathway modulation.
-
Total AKT - As a loading control for the downstream target.
-
Tubulin or GAPDH - As a universal loading control.[1]
-
-
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the pEGFR/EGFR and pAKT/AKT ratios, while Tubulin levels remain constant across all lanes.
Quantitative Data Summary
The inhibitory potential of triazolopyrimidine derivatives is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitor constant) values. These values are critical for comparing the potency and selectivity of different compounds.
| Compound ID | Target(s) | IC₅₀ (µM) | Cell Line(s) | Biological Effect | Reference |
| Compound 1 | EGFR | 7.01 - 11.0 | HCC1937, HeLa | Cell Cycle Arrest, Apoptosis | [1] |
| Compound 12b | EGFR, VEGFR2, TrkA, CDK2 | 2.19, 2.95, 3.49, 9.31 | MDA-MB-231 | G2/M Phase Arrest | [2] |
| Compound 13c | EGFR, HER-2, TOP-II | 0.087, 0.078, 31.56 | MCF-7 | S-Phase Suppression | [3] |
| Compound C26 | LSD1 | 1.72 | A549 | Inhibition of Cell Migration | [22] |
| Compound 1a | A₂ₐ/A₁ AR | Kᵢ = 0.005 / 0.024 | CHO | Adenosine Receptor Antagonism | [15] |
Conclusion and Future Perspectives
Triazolopyrimidine derivatives represent a highly successful and versatile scaffold in modern medicinal chemistry. Their mechanisms of action are diverse, ranging from potent, multi-targeted kinase inhibition for cancer therapy to selective G-protein-coupled receptor antagonism for neurological disorders and microtubule stabilization for neurodegeneration. The "plug-and-play" nature of their chemical synthesis allows for fine-tuning of structure-activity relationships, enabling the development of compounds with desired potency and selectivity profiles.
Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel targets beyond the well-established ones, and formulating these compounds into advanced drug delivery systems to enhance their therapeutic index. The continued application of robust experimental workflows, from high-precision biochemical assays to mechanism-based cellular validation, will be paramount in unlocking the full therapeutic potential of this remarkable chemical class.
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A Comprehensive Technical Guide to 6-Chloro-5-methyl-4H-triazolo[1,5-a]pyrimidin-7-one
A Comprehensive Technical Guide to 6-Chloro-5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one
Executive Summary
This technical guide provides an in-depth analysis of 6-Chloro-5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this molecule is the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which is recognized as a versatile purine isostere, enabling it to interact with a wide array of biological targets.[4] This document will cover the compound's fundamental chemical identity, including its structure and nomenclature, and delve into robust synthetic strategies and characterization protocols. Furthermore, we will explore its chemical reactivity and the vast therapeutic potential of its scaffold in oncology, infectious diseases, and neurology, supported by mechanistic insights and authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's properties and applications.
Chemical Identity and Properties
A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section details the nomenclature, structure, and key physicochemical properties of the title compound.
IUPAC Nomenclature and Tautomerism
The formal IUPAC name for this compound is 6-chloro-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one .[1] It is frequently referred to by synonyms such as 6-Chloro-5-methyl[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.[1] The designation "4H" indicates the position of a hydrogen atom on the pyrimidine ring, leading to the keto tautomer, which is crucial for its biological activity and interactions. This compound can also exist in an enol tautomer, 6-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, though the keto form is prevalent.[2]
Chemical Structure
The structure features a fused bicyclic system consisting of a 1,2,4-triazole ring and a pyrimidine ring. The pyrimidine ring is substituted with a chlorine atom at position 6, a methyl group at position 5, and a carbonyl group at position 7.
A conceptual representation of the core chemical structure.
Physicochemical Properties
The computed physicochemical properties provide insights into the molecule's behavior in biological systems, such as absorption and distribution.
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 57.1 Ų | PubChem[1] |
| Monoisotopic Mass | 184.0151885 Da | PubChem[1] |
Synthesis and Characterization
The synthesis of novel derivatives from this core structure is a primary activity in drug discovery. Therefore, a robust and reproducible synthetic route is essential.
Retrosynthetic Analysis and General Strategy
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is well-established and typically relies on the condensation of a 3-amino-1,2,4-triazole with a 1,3-dielectrophilic species, such as a β-ketoester. This approach is logical because it efficiently constructs the pyrimidinone ring onto the pre-formed triazole precursor. For the title compound, ethyl acetoacetate or a derivative serves as the ideal 1,3-dielectrophile to introduce both the C5-methyl and C7-oxo functionalities. The C6-chloro group is typically introduced in a subsequent step via a chlorinating agent like phosphorus oxychloride (POCl₃), which is a standard and field-proven method for converting pyrimidinones to their chloro derivatives.[7]
General synthetic workflow for the target compound.
General Experimental Protocol: Two-Step Synthesis
This protocol is a representative, self-validating methodology based on established chemical principles for this scaffold.[7][8]
Step 1: Synthesis of 5-Methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the solution.
-
Cyclocondensation: Heat the mixture to reflux (approx. 118°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using acetic acid as a solvent is that it also acts as a catalyst for the condensation reaction.
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Step 2: Synthesis of 6-Chloro-5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one
-
Reaction Setup: To the dried intermediate from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl. A small amount of a tertiary amine base like N,N-dimethylaniline can be added to catalyze the reaction.
-
Chlorination: Heat the mixture to reflux (approx. 105°C) for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring. The causality here is critical: the excess POCl₃ reacts exothermically with water, and slow addition to ice prevents a runaway reaction.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure title compound.
Structural Elucidation and Quality Control
To ensure the integrity of the synthesized compound, a full suite of analytical techniques is required.
-
¹H NMR: Expected signals would include a singlet for the methyl protons (~2.3 ppm), a singlet for the triazole proton (~8.0 ppm), and a signal for the N-H proton.
-
¹³C NMR: Characteristic signals for the methyl carbon, the carbonyl carbon (~160-170 ppm), and the carbons of the fused heterocyclic rings would be observed.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass (185.0228) and a characteristic isotopic pattern for a chlorine-containing compound.
-
Purity Analysis (HPLC): Purity should be ≥95% as determined by High-Performance Liquid Chromatography with UV detection.
Reactivity and Medicinal Chemistry Applications
The true value of this compound lies in its potential as a scaffold for creating diverse chemical libraries for drug discovery.
Chemical Reactivity: The Role of the Chlorine Substituent
The chlorine atom at the C6 position is not merely a substituent; it is a key synthetic handle. Similar to the highly reactive C7-chloro atom in the related pyrazolo[1,5-a]pyrimidine core, this chlorine is susceptible to nucleophilic aromatic substitution.[7] This reactivity allows for the straightforward introduction of a wide variety of functional groups (amines, thiols, alcohols, etc.), enabling the systematic exploration of the structure-activity relationship (SAR) around the core. This is a deliberate design feature for building chemical libraries aimed at specific biological targets.
The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a "privileged structure" in medicinal chemistry. Its structural and electronic similarity to natural purines allows it to function as a bioisostere, effectively mimicking adenosine or guanine.[4] This mimicry enables TP derivatives to bind to and modulate the activity of enzymes that normally interact with purines, such as protein kinases and polymerases. This scaffold has been successfully utilized to develop agents for a wide range of diseases.[4]
Potential Therapeutic Targets and Mechanisms of Action
The versatility of the scaffold allows it to be tailored to interact with multiple target classes.
Mechanistic concepts for the triazolopyrimidine scaffold.
-
Oncology Applications: As purine mimetics, derivatives of this scaffold are potent inhibitors of various protein kinases, which are often dysregulated in cancer. They can compete with ATP for the kinase binding site, thereby blocking downstream signaling pathways that promote cell proliferation.[9] Specific derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[10]
-
Anti-Infective Potential: The scaffold has been explored for developing antiviral agents, particularly against influenza virus, by targeting viral polymerases.[8] Its derivatives have also shown promise as antibacterial agents by potentially inhibiting essential bacterial enzymes like DNA gyrase.[11]
-
Central Nervous System Activity: Certain[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as positive allosteric modulators of the GABAA receptor.[12] This mechanism is highly valuable for developing anticonvulsant drugs for epilepsy, as it enhances the inhibitory effects of the neurotransmitter GABA, leading to reduced neuronal excitability.[12]
Future Directions and Conclusion
6-Chloro-5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one is more than a single chemical entity; it is a gateway to a vast chemical space with immense therapeutic potential. The strategic placement of the methyl, chloro, and oxo groups provides a well-defined starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Library Synthesis: Leveraging the reactivity of the C6-chloro position to synthesize a diverse library of analogues.
-
Target-Based Screening: Screening these libraries against panels of kinases, viral enzymes, and CNS receptors to identify potent and selective modulators.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics (ADME/Tox).
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LookChem. 6-chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]pyrimidin-7-one cas no.41081-76-9. [Link]
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SpectraBase. N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide. [Link]
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PubChem.[1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. National Center for Biotechnology Information. [Link]
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El-Sayed, N. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. [Link]
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Radi, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]
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Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
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Li, Y., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
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Ialongo, D., et al. (2017). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PLoS One. [Link]
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Gutorov, V.V., et al. (2020). Synthesis and Characterization of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]
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Li, X., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pervova, M. G., et al. (2017). 6-Nitroazolo[1,5-a]pyrimidin-7(4H)-ones as Antidiabetic Agents. Archiv der Pharmazie. [Link]
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Biological activity of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
An In-depth Technical Guide to the Biological Activity of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent broad spectrum of biological activities.[1][3] This guide focuses on a specific derivative, 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, providing a comprehensive overview of its potential biological functions. While direct experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues and the parent scaffold to build a predictive profile of its activity. We will explore its chemical underpinnings, delve into the well-documented activities of the triazolopyrimidine class—including anticancer, antimicrobial, and anti-inflammatory properties—and propose detailed experimental workflows for its systematic evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical entity.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Core
The[2][3]triazolo[1,5-a]pyrimidine ring system is a fused heterocyclic structure isoelectronic with purine.[3] This structural mimicry allows it to interact with a wide array of biological targets that normally bind purines like adenine and guanine, making it a "privileged scaffold" in drug discovery. Unlike purines, the triazolopyrimidine core is not prone to the same metabolic pathways, potentially offering advantages in terms of stability and pharmacokinetic profiles.
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including:
-
Anticancer
-
Antimicrobial (antibacterial, antifungal, antiviral, antiparasitic)[1][2][4]
-
Anti-inflammatory[2]
-
Herbicidal[1]
-
Central Nervous System (CNS) modulation[6]
Our focus, 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one , incorporates key functional groups that are expected to modulate the core's intrinsic activity:
-
5-methyl group: Influences steric interactions and lipophilicity.
-
6-chloro group: A common halogen substituent that can enhance binding affinity through halogen bonding and alter electronic properties.
-
7-oxo group: Provides a crucial hydrogen bond donor and acceptor site, critical for interacting with protein active sites.
The structural features of this molecule suggest it could be a potent and selective modulator of various enzymatic and receptor systems.
Table 1: Physicochemical Properties of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄O | PubChem[7] |
| Molecular Weight | 184.58 g/mol | PubChem[7] |
| IUPAC Name | 6-chloro-5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one | PubChem[7] |
| CAS Number | 3149-90-4 | PubChem[7] |
| XLogP3 | 0.3 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
General Synthetic Strategy
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is well-established and versatile. A common and efficient method involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[3] For the specific synthesis of 7-oxo derivatives, β-ketoesters are typically employed.
The diagram below illustrates a generalized synthetic pathway. The selection of the starting 3-amino-1,2,4-triazole and the β-ketoester allows for diversification at various positions on the final heterocyclic core.
Caption: Generalized workflow for the synthesis of the triazolopyrimidine core.
For our target compound, subsequent chlorination at the 6-position would be required if not introduced via the initial building blocks. A related synthesis described in the literature involves treating a 7-hydroxy precursor with phosphorus oxychloride (POCl₃) to yield a 7-chloro derivative, demonstrating a viable route for halogenation.[8]
Anticipated Biological Activities and Mechanisms of Action
Based on extensive research into the triazolopyrimidine class, we can project several high-probability biological activities for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Anticancer Activity
The purine-like structure of triazolopyrimidines makes them prime candidates for anticancer agents, often targeting enzymes involved in cell proliferation and survival.
-
Tubulin Polymerization Inhibition: A significant body of research has identified[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents.[9] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The presence of the 7-oxo group on our target molecule could provide a key hydrogen bonding interaction within this site.
Caption: Proposed mechanism of action as a tubulin polymerization inhibitor.
-
Kinase Inhibition: Many kinases utilize ATP for their catalytic activity. As purine isosteres, triazolopyrimidines can act as competitive ATP antagonists. Derivatives have been developed as inhibitors of key cancer-related kinases such as PI3K and CDKs.[3] More recently, pyrazolo[4,3-e][2][3]triazolopyrimidine derivatives were shown to inhibit EGFR activation.
Antimicrobial and Antiparasitic Activity
The triazolopyrimidine scaffold is present in compounds with broad-spectrum activity against bacteria, fungi, and parasites.[1][4]
-
Antibacterial: Some derivatives act as DNA gyrase inhibitors, while others have been found to target cell-wall biosynthesis.[10] The ability to disrupt fundamental bacterial processes makes this scaffold a promising starting point for developing new antibiotics.
-
Antiparasitic: The structural similarity to purines is particularly effective against parasites like Leishmania and Plasmodium (malaria), which are often purine auxotrophs (i.e., they cannot synthesize their own purines and must salvage them from the host). Triazolopyrimidine compounds can interfere with these salvage pathways or inhibit crucial enzymes like dihydroorotate dehydrogenase (DHODH).[1]
Antitubercular Activity
Several high-throughput screens have identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives—a closely related isomer—as potent inhibitors of Mycobacterium tuberculosis (Mtb).[11] While the exact mechanism can vary, some analogues interfere with iron homeostasis or are activated by mycobacterial enzymes.[11] Given the structural overlap, our target compound warrants investigation for antitubercular properties.
Methodologies for Biological Evaluation
To empirically determine the biological activity of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, a tiered screening approach is recommended. The following protocols provide a robust framework for initial in vitro evaluation.
General Experimental Workflow
The logical flow from initial screening to mechanism-of-action studies is critical for efficient drug discovery.
Caption: A tiered experimental workflow for compound evaluation.
Protocol: In Vitro Antiproliferative MTT Assay
This protocol assesses the compound's ability to inhibit the growth of cancer cell lines. The causality behind this choice is that a reduction in cell viability is a primary indicator of potential anticancer activity.
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (dissolved in DMSO to 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells (final concentrations typically range from 0.1 to 100 µM).
-
Controls (Critical for Trustworthiness):
-
Vehicle Control: Wells with cells treated with DMSO at the same final concentration as the test compound.
-
Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours. Only viable cells will metabolize the MTT.
-
Formazan Solubilization: Carefully remove the MTT medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Tubulin Polymerization Assay
This protocol directly tests the hypothesis that the compound inhibits microtubule formation. It is a self-validating system as it measures a specific biochemical event.
Principle: Purified tubulin polymerizes into microtubules in the presence of GTP at 37°C, causing an increase in light scattering (absorbance). An inhibitor will prevent this increase.
Materials:
-
Tubulin Polymerization Assay Kit (commercially available)
-
Purified tubulin (>99%)
-
GTP solution
-
G-PEM buffer
-
Test compound and controls (Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)
-
Temperature-controlled spectrophotometer/plate reader (340 nm)
Procedure:
-
Reaction Setup: On ice, add G-PEM buffer, tubulin solution, and the test compound (at various concentrations) to a 96-well plate.
-
Initiation: Transfer the plate to a pre-warmed (37°C) plate reader. To initiate polymerization, add GTP to all wells.
-
Kinetic Reading: Immediately begin reading the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance vs. time. Compare the polymerization curves of the compound-treated samples to the negative (DMSO) and positive (Nocodazole) controls. A flattened curve indicates potent inhibition.
Conclusion and Future Directions
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is a molecule of significant interest, belonging to a class of compounds with proven, diverse, and potent biological activities.[1][2] Its structure, featuring a purine-mimicking core and key functional groups for target interaction, strongly suggests potential as an anticancer, antimicrobial, or antiparasitic agent. The most promising hypothesis is its action as a microtubule-destabilizing agent, a mechanism common to other derivatives of this scaffold.[9]
The immediate future work should focus on the empirical validation of these hypotheses using the protocols outlined in this guide. A primary screening panel including diverse cancer cell lines and relevant microbial strains will rapidly establish its activity profile. Positive hits should be followed by detailed mechanism-of-action studies, including cell cycle analysis and direct enzyme inhibition assays. The structure-activity relationship can be further explored through the synthesis of analogues to optimize potency and selectivity, paving the way for its potential development as a novel therapeutic agent.
References
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Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751–1776. [Link]
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Abdelkhalek, A. S., Salah, M., & Kamal, M. A. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. [Link]
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Vega-Báez, J. L., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6911. [Link]
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Wang, W., et al. (2009). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 14(7), 2483-2493. [Link]
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Huang, L., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
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Tan, Y., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 397-408. [Link]
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Gomha, S. M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11, 4248-4257. [Link]
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Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. OUCI. [Link]
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Bak, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6432. [Link]
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Kumar, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Al-Warhi, T., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(19), 4552. [Link]
-
Tan, Y., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
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Iaroshenko, V. O., et al. (2017). 6‐Nitroazolo[1,5‐a]pyrimidin‐7(4H)‐ones as Antidiabetic Agents. ChemistrySelect, 2(33), 10825-10830. [Link]
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An In-Depth Technical Guide to Determining the DMSO Solubility of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of the heterocyclic compound 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in dimethyl sulfoxide (DMSO). Recognizing the critical role of DMSO as a universal solvent in early-stage drug discovery and high-throughput screening, this document moves beyond a simple recitation of facts. It delves into the causal relationships behind experimental choices, emphasizing the distinction between kinetic and thermodynamic solubility. Detailed, self-validating protocols for both determinations are provided, grounded in established scientific principles. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for the successful progression of small molecule drug candidates.
Introduction: The Central Role of DMSO in Early-Stage Drug Discovery
In the landscape of drug discovery, particularly during hit identification and lead optimization, the ability to create concentrated stock solutions of novel chemical entities is paramount. Dimethyl sulfoxide (DMSO) has emerged as the solvent of choice for this purpose, owing to its remarkable capacity to dissolve a wide array of both polar and nonpolar compounds.[1] Its miscibility with aqueous media and most organic solvents facilitates the preparation of serial dilutions for various in vitro assays.[1]
This guide focuses on 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, a member of the triazolopyrimidine class of heterocyclic compounds which have shown a range of biological activities.[2] Accurate solubility data for this compound is essential for its reliable evaluation in any screening or developmental program.
Physicochemical Properties of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
A foundational understanding of the physicochemical properties of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is crucial for interpreting its solubility characteristics. These properties, sourced from PubChem, are summarized below.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄O | [3] |
| Molecular Weight | 184.58 g/mol | [3] |
| IUPAC Name | 6-chloro-5-methyl-4H-[1][4][5]triazolo[1,5-a]pyrimidin-7-one | [3] |
| CAS Number | 3149-90-4 | [3] |
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
A critical conceptual distinction in solubility science is between kinetic and thermodynamic solubility. Misinterpretation of these two parameters can have significant downstream consequences in drug development.
-
Kinetic Solubility is typically measured in early-stage discovery and high-throughput screening (HTS).[6][7] It reflects the concentration of a compound that remains in solution after a rapid precipitation process, usually initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][8] This value is influenced by the rate of dissolution versus the rate of precipitation and often overestimates the true equilibrium solubility because the compound may precipitate in a less stable, amorphous form.[9]
-
Thermodynamic Solubility , also known as equilibrium solubility, is the true measure of a compound's solubility. It is the concentration of a saturated solution that is in equilibrium with an excess of the most stable solid form of the compound.[7][10] This measurement requires a longer incubation time to ensure that the equilibrium state is reached.[6] While more time-consuming to determine, thermodynamic solubility is a critical parameter for lead optimization and formulation development.[6][11]
The following diagram illustrates the conceptual workflow for determining these two distinct solubility parameters.
Caption: Conceptual workflows for kinetic and thermodynamic solubility determination.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in DMSO.
Protocol for Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method is ideal for early-stage assessment and relies on detecting precipitate formation via light scattering.[4][8]
Materials:
-
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer (plate reader with light scattering capability)
-
Multichannel pipettes
-
Plate shaker
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution.
-
Plate Setup: Dispense 198 µL of PBS into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the first well of each row to achieve a starting concentration of 200 µM (with 1% DMSO).
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from each well to the next well in the row (already containing 100 µL of PBS, adjusting the initial volume in subsequent wells to 100 µL for this).
-
Incubation: Mix the plate on a plate shaker for 2 minutes. Incubate at a controlled room temperature (e.g., 25°C) for 2 hours.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly above the background (wells with 1% DMSO in PBS only).
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the "gold standard" for determining the true equilibrium solubility and is crucial for lead optimization.[9][11]
Materials:
-
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (solid powder)
-
Anhydrous DMSO
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
HPLC or LC-MS system for quantification
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of solid 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid present throughout the experiment.
-
Solvent Addition: Add a known volume of DMSO (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker in an incubator set to 25°C. Shake the suspension for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Prepare a series of calibration standards of the compound in DMSO. Analyze both the filtered supernatant and the calibration standards using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.
-
Result: The determined concentration is the thermodynamic solubility of the compound in DMSO at 25°C.
The workflow for the Shake-Flask method is visualized in the diagram below.
Caption: Step-by-step workflow for the thermodynamic Shake-Flask solubility assay.
Data Presentation and Interpretation
All quantitative data from solubility assessments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Expected Data Output for Solubility of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in DMSO
| Parameter | Method | Temperature | Measured Solubility | Observations |
| Kinetic Solubility | Nephelometry | 25°C | e.g., > 200 µM | No precipitation observed up to the highest tested concentration. |
| Thermodynamic Solubility | Shake-Flask/HPLC | 25°C | e.g., 15.5 mg/mL (84 mM) | Saturated solution, clear after filtration. |
Conclusion: A Foundation for Reliable Drug Discovery
The determination of solubility in DMSO is a critical, foundational step in the evaluation of any small molecule destined for biological screening. Low solubility is a pervasive issue in modern drug discovery pipelines, with an estimated 70-80% of compounds in development being poorly soluble.[12][13] By employing the rigorous, self-validating protocols detailed in this guide, researchers can confidently establish the kinetic and thermodynamic solubility of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. This knowledge is not only essential for the design and interpretation of in vitro assays but also provides invaluable insights for downstream activities such as formulation and preclinical development. Adherence to these principles of scientific integrity ensures that the data generated is both reliable and reproducible, paving the way for the successful advancement of promising therapeutic candidates.
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Semantic Scholar. Strategies to Address Low Drug Solubility in Discovery and Development. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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PubChem. 6-Chloro-5-methyl-4h-[1][4][5]triazolo[1,5-a]-pyrimidin-7-one. [Link]
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PubMed Central. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. 2024. [Link]
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Pharmaceutical Technology. Adapting to Solubility/Bioavailability Challenges. 2022. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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PubMed. HTS library plate rejuvenation using a DMSO-rich atmosphere. 2024. [Link]
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Glasp. Understanding the Importance of DMSO Concentration in Inhibitor Preparation. 2023. [Link]
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ResearchGate. Biological activities of[1][4][5]triazolo[1,5-a]pyrimidines and analogs. 2020. [Link]
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Spectroscopic Characterization of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a practical reference for the characterization of this and structurally related molecules. While experimental data for this specific compound is not publicly available, this guide outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on first principles and spectral data of analogous structures.
Introduction to 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, with the chemical formula C₆H₅ClN₄O and a molecular weight of 184.58 g/mol , belongs to the triazolopyrimidine class of heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Accurate structural elucidation and purity assessment are critical for any application, making a thorough understanding of its spectroscopic properties essential. This guide will focus on the two primary analytical techniques for this purpose: NMR spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one can be confirmed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methyl and triazole protons.
Table 1: Predicted ¹H NMR Data for 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl group is attached to an sp² carbon of the pyrimidine ring, leading to a chemical shift in the aromatic methyl region. The absence of adjacent protons results in a singlet. |
| ~8.2 | Singlet | 1H | Triazole C-H | The proton on the triazole ring is in an electron-deficient environment, deshielding it and shifting it significantly downfield. It is not expected to couple with other protons, appearing as a singlet. |
| ~12.5 | Broad Singlet | 1H | N-H | The tautomeric proton on the triazole ring is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad singlet and may exchange with D₂O. |
Diagram 1: Molecular Structure and Proton Assignments
Caption: Predicted ¹H NMR assignments for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data for 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~15 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |
| ~110 | C5 | The carbon bearing the methyl group. |
| ~140 | C2 | The carbon in the triazole ring bonded to hydrogen. |
| ~145 | C6 | The carbon bearing the chlorine atom, shifted downfield due to the electronegativity of chlorine. |
| ~150 | C8a | The bridgehead carbon atom. |
| ~160 | C7 | The carbonyl carbon, which is highly deshielded and appears furthest downfield. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like N-H.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Molecular Ion Peak (M+H)⁺: The most crucial piece of information is the molecular weight. The exact mass of the compound is 184.0152.[1] Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see two peaks in the mass spectrum for the protonated molecule:
-
(M+H)⁺ at m/z 185.0230 corresponding to the ³⁵Cl isotopologue.
-
(M+2+H)⁺ at m/z 187.0201 corresponding to the ³⁷Cl isotopologue, with an intensity of approximately one-third of the (M+H)⁺ peak.
-
Predicted Fragmentation Pattern
The fragmentation of the molecular ion can provide valuable structural information. The fragmentation pathways are influenced by the stability of the resulting fragment ions.
Diagram 2: Predicted ESI-MS Fragmentation Pathway
Caption: Plausible fragmentation pathway for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in ESI-MS.
-
Loss of Carbon Monoxide (-CO): A common fragmentation for cyclic ketones is the loss of a neutral CO molecule, which would lead to a fragment ion at m/z 157/159.
-
Loss of Chlorine Radical (-Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 150.
-
Ring Cleavage: More complex fragmentation can occur, involving the cleavage of the heterocyclic rings. For instance, the loss of HCN from the triazole ring is a possibility.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which can confirm the elemental composition.
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the proposed fragmentation pathways.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Compare the accurate mass measurement with the theoretical mass to confirm the elemental composition. Interpret the fragmentation pattern to support the proposed structure.
Integrated Spectroscopic Analysis
The combination of NMR and MS data provides a powerful and unambiguous method for the structural confirmation of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one.
Diagram 3: Integrated Workflow for Structural Elucidation
Caption: An integrated workflow demonstrating the complementary nature of NMR and MS for structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one. By understanding the predicted spectra and the principles behind them, researchers can confidently approach the characterization of this and similar heterocyclic compounds. The detailed experimental protocols serve as a practical starting point for acquiring high-quality data for structural verification and purity assessment, which are fundamental to advancing research and development in the chemical and pharmaceutical sciences.
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PubChem National Center for Biotechnology Information. 6-Chloro-5-methyl-4h-[2][3][4]triazolo[1,5-a]-pyrimidin-7-one. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of Triazolopyrimidine Compounds
Abstract
The triazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets with high affinity. This versatility has led to its incorporation into numerous clinically relevant molecules and investigational drugs.[1][2][3][4] This technical guide provides an in-depth exploration of the key therapeutic targets of triazolopyrimidine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the major protein families targeted by this scaffold, including protein kinases, phosphodiesterases, and adenosine receptors, supported by mechanistic insights and structural data. Furthermore, this guide presents detailed, field-proven experimental workflows for target identification, engagement, and validation, empowering researchers to accelerate their own discovery programs.
The Triazolopyrimidine Scaffold: A Privileged Core in Drug Discovery
The triazolopyrimidine core, an isomeric fused heterocyclic system, has garnered significant attention for its diverse pharmacological activities.[2][3] Its structural resemblance to endogenous purines allows it to interact with a multitude of ATP-binding sites and other purinergic targets. This inherent bioactivity, combined with synthetic tractability, makes it an ideal starting point for the development of potent and selective modulators of key cellular pathways implicated in a range of diseases, including cancer, inflammation, and neurological disorders.[2][3][5]
Major Therapeutic Target Classes
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[6] The triazolopyrimidine scaffold has proven to be a highly effective ATP-competitive inhibitor for numerous kinases.[6]
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Several triazolopyrimidine derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in cancers like non-small cell lung cancer and glioblastoma.[7][8] These compounds typically function by occupying the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies.[6] Triazolopyrimidine-based inhibitors have been developed to target BTK, often with high selectivity.[6]
-
Tyrosyl-DNA phosphodiesterase 2 (TDP2): TDP2 is involved in repairing DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs.[1][9] Inhibiting TDP2 with triazolopyrimidine compounds can sensitize cancer cells to these chemotherapeutic agents.[1][9]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors against a broad range of other kinases, including Tie-2, a receptor tyrosine kinase involved in angiogenesis.[10]
The following diagram illustrates the mechanism of action of a triazolopyrimidine-based kinase inhibitor.
Caption: Triazolopyrimidine kinase inhibitor blocking ATP binding to a receptor tyrosine kinase.
Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibiting PDEs can prolong the action of these second messengers, leading to therapeutic effects in conditions like cardiovascular diseases, respiratory disorders, and neurological conditions.[11] Triazolopyrimidine derivatives have been successfully developed as potent and selective PDE inhibitors.[11][12]
-
PDE2A: Triazolopyrimidine-based compounds have been identified as highly potent inhibitors of PDE2A.[11]
-
PDE10A: This enzyme is implicated in psychotic and neurodegenerative disorders, and triazolopyrimidine analogues have been developed to inhibit its activity.[12]
Adenosine Receptors: Targeting Purinergic Signaling
Adenosine receptors are a class of G protein-coupled receptors that are activated by adenosine and play important roles in the cardiovascular, nervous, and immune systems.[13] The structural similarity of the triazolopyrimidine scaffold to adenine makes it an excellent template for designing adenosine receptor antagonists.[13][14]
-
A2A and A1 Receptors: Dual antagonists of A2A and A1 adenosine receptors based on the triazolopyrimidine scaffold have been investigated for the treatment of ischemic stroke.[15] Potent and selective A2A antagonists are also being explored for Parkinson's disease.[16]
-
A3 and A2B Receptors: By modifying the substitution patterns on the triazolopyrimidine core, researchers have been able to develop compounds with high affinity and selectivity for the A3 and A2B adenosine receptor subtypes.[14][17]
Other Noteworthy Targets
The versatility of the triazolopyrimidine scaffold extends beyond these major classes. Recent research has identified their potential to interact with other important targets:
-
Tubulin: Some triazolopyrimidine derivatives act as microtubule-stabilizing agents by binding to the vinca inhibitor site of tubulin, presenting a unique mechanism of action for anticancer agents.[18][19]
Case Studies: Triazolopyrimidines in the Clinic and Preclinical Development
The therapeutic potential of triazolopyrimidines is underscored by the number of compounds that have entered clinical trials or are in late-stage preclinical development.
| Compound Class/Example | Primary Target(s) | Therapeutic Area | Development Stage |
| Istradefylline (KW-6002) | Adenosine A2A Receptor Antagonist | Parkinson's Disease | Approved in Japan and USA[15] |
| Preladenant | Adenosine A2A Receptor Antagonist | Parkinson's Disease | Clinical Trials[15] |
| SCH 420814 | Adenosine A2A Receptor Antagonist | Parkinson's Disease | Clinical Candidate[16] |
| PDE2A Inhibitors | Phosphodiesterase 2A | Neurological Disorders | Preclinical/Lead Optimization[11] |
| TDP2 Inhibitors | Tyrosyl-DNA phosphodiesterase 2 | Oncology (in combination therapy) | Preclinical[1][9] |
Experimental Workflows for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[20][21] The following section outlines robust, step-by-step methodologies for the identification and validation of triazolopyrimidine targets.
Target Identification: Unveiling the Molecular Partner
The initial step is to identify the protein(s) that physically interact with the triazolopyrimidine compound. Affinity-based pull-down and label-free methods are two primary approaches.[20]
Protocol: Affinity-Based Pull-Down using Biotinylated Probes
This protocol describes a common method for target identification where the small molecule is tethered to an affinity tag (biotin) to "pull down" its binding partners from a cell lysate.[20]
Rationale: This method allows for the selective enrichment of target proteins, which can then be identified by mass spectrometry. A key consideration is the point of attachment for the biotin linker, which should be at a position on the triazolopyrimidine scaffold that is not essential for its biological activity, as determined by structure-activity relationship (SAR) studies.[22]
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a biotinylated version of the active triazolopyrimidine compound and a biotinylated inactive analogue to serve as a negative control.[22]
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer to maintain protein integrity.
-
Affinity Enrichment:
-
Incubate the cell lysate with streptavidin-coated beads that have been pre-incubated with either the biotinylated active compound or the inactive control.[20]
-
Allow binding to occur (typically 1-2 hours at 4°C).
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[23]
-
-
Data Analysis: Compare the proteins identified from the active compound pull-down with those from the inactive control. Proteins significantly enriched in the active compound sample are considered potential targets.
Caption: Workflow for affinity-based target identification.
Alternative Label-Free Method: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[20][24] This method avoids the need for chemical modification of the compound.[22][24]
Target Engagement: Confirming Interaction in a Cellular Context
Once a potential target is identified, it is crucial to confirm that the compound engages with this target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[25][26][27][28][29]
Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA operates on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[26][29] By heating intact cells treated with the compound to various temperatures, one can measure the amount of soluble target protein remaining. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[28]
Step-by-Step Methodology:
-
Compound Treatment: Treat intact cells with the triazolopyrimidine compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[26]
-
Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an AlphaScreen assay.[26]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[28]
Functional Validation: Demonstrating a Pharmacological Effect
The final step is to demonstrate that the interaction between the triazolopyrimidine compound and its target leads to a functional consequence. This involves performing assays that measure the activity of the target protein or a downstream cellular event.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
Rationale: This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.[30][31] A decrease in ADP production in the presence of the inhibitor confirms its functional effect. This method is highly sensitive and amenable to high-throughput screening.[30][32]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the triazolopyrimidine inhibitor. A non-selective kinase inhibitor like staurosporine can be used as a positive control.[30]
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[30]
-
Future Perspectives
The triazolopyrimidine scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future efforts will likely focus on:
-
Multi-target inhibitors: Designing single molecules that can modulate multiple targets in a disease pathway, for example, dual EGFR and HER-2 inhibitors.[34]
-
Covalent inhibitors: Developing triazolopyrimidines that form a covalent bond with their target, offering prolonged duration of action and increased potency.
-
Targeting novel pathways: Expanding the application of this scaffold to less explored target classes, such as those involved in metabolic diseases and neuroinflammation.
By leveraging the deep understanding of its target space and employing robust validation workflows, the scientific community is well-positioned to unlock the full therapeutic potential of triazolopyrimidine chemistry.
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Baraldi, P.G., et al. (2002). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. PMC - PubMed Central. Available at: [Link]
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Gouda, M.A., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Available at: [Link]
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Baraldi, P.G., et al. (2003). Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? PubMed. Available at: [Link]
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Pye, C.R., et al. (2010). Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. PubMed. Available at: [Link]
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Sun, K., et al. (2020). Novel[7][14][24]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. Available at: [Link]
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Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Al-Haddad, J., & El-Awady, R. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available at: [Link]
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Request PDF. (n.d.). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. ResearchGate. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
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Ribeiro, C.J.A., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PMC - NIH. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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Tresadern, G., et al. (2020).[7][24][34]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. PubMed. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. PMC - PubMed Central. Available at: [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. Available at: [Link]
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Ribeiro, C.J.A., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed - NIH. Available at: [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Ong, S.E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available at: [Link]
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Abdelkhalek, A.S., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. PubMed. Available at: [Link]
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Rosse, G. (2013). Triazolo Derivatives as Inhibitors of PDE10A. PMC - NIH. Available at: [Link]
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Mclay, K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Triazolo[1,5-a]pyrimidines
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important chemical entity. We will delve into the fundamental synthetic strategies, providing detailed, field-proven protocols and explaining the mechanistic rationale behind key transformations. Furthermore, this guide will explore the rich pharmacological landscape of triazolo[1,5-a]pyrimidine derivatives, highlighting their mechanisms of action and structure-activity relationships for various therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile scaffold.
Introduction: The Rise of a Versatile Heterocycle
The[1][2][3]triazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle containing a pyrimidine ring fused to a 1,2,4-triazole ring. This scaffold is of particular interest as it can be considered a purine isostere, where a carbon atom at the 8-position is replaced by a nitrogen atom.[4][5] This structural similarity to endogenous purines allows triazolo[1,5-a]pyrimidine derivatives to interact with a wide array of biological targets, often with high affinity and selectivity. The first synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine derivative was reported by Bülow and Haas in 1909.[4][6] Since this initial discovery, the field has expanded dramatically, with this scaffold now being a key component in numerous marketed drugs and clinical candidates.[7] Molecules incorporating the triazolopyrimidine core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and herbicidal properties.[8][9]
The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold stems from several key features:
-
Synthetic Accessibility: The core structure can be readily synthesized and functionalized through a variety of reliable and scalable methods.
-
Structural Rigidity: The fused ring system provides a rigid framework, which can be advantageous for optimizing binding interactions with biological targets.
-
Hydrogen Bonding Capabilities: The presence of multiple nitrogen atoms allows for diverse hydrogen bonding interactions, crucial for molecular recognition.
-
Tunable Physicochemical Properties: The scaffold can be decorated with a wide range of substituents to modulate its lipophilicity, solubility, and metabolic stability.
This guide will provide a detailed exploration of the journey of triazolo[1,5-a]pyrimidines from their initial discovery to their current status as a cornerstone in modern drug discovery.
The Genesis: Discovery and Early Synthetic Endeavors
The history of[1][2][3]triazolo[1,5-a]pyrimidines began over a century ago with the pioneering work of Bülow and Haas. Their initial synthesis laid the groundwork for all subsequent explorations of this chemical space. The most classical and enduring method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[4] This robust reaction has been the workhorse for the preparation of a vast library of derivatives.
The Fundamental Condensation: A Timeless Strategy
The reaction between a 3-amino-1,2,4-triazole and a β-dicarbonyl compound, such as an acetylacetone or a β-ketoester, proceeds via a cyclocondensation mechanism. This approach allows for the introduction of substituents at the 5- and 7-positions of the resulting triazolo[1,5-a]pyrimidine ring system.
Caption: Figure 1. General scheme for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol provides a detailed, step-by-step methodology for a classic synthesis of a simple triazolo[1,5-a]pyrimidine derivative.
Materials:
-
3-Amino-1,2,4-triazole
-
2,4-Pentanedione (acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add 2,4-pentanedione (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The expected spectroscopic data should be compared with literature values.
Evolution of Synthetic Methodologies
While the classical condensation method remains highly relevant, the demand for more complex and diversely substituted triazolo[1,5-a]pyrimidines has driven the development of novel synthetic strategies. These modern approaches offer greater control over regioselectivity and access to a wider range of functional groups.
The Dimroth Rearrangement
The Dimroth rearrangement is a powerful tool for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines from their isomeric[1][2][3]triazolo[4,3-a]pyrimidine counterparts.[10] This rearrangement typically occurs under thermal or base-catalyzed conditions and involves a ring-opening and subsequent ring-closing sequence.
Caption: Figure 2. Schematic representation of the Dimroth rearrangement.
Multi-component Reactions
Multi-component reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines, often involving the reaction of an amino-triazole, an aldehyde, and a β-dicarbonyl compound.[11][12]
Modern Catalytic Approaches
Recent advances in catalysis have provided milder and more efficient methods for the synthesis of triazolo[1,5-a]pyrimidines. These include the use of transition metal catalysts, such as copper and zinc complexes, as well as organocatalysts.[11][13] These catalytic systems often allow for reactions to be performed under more environmentally friendly conditions.
Pharmacological Significance and Therapeutic Applications
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, with numerous derivatives exhibiting potent and selective activity against a range of therapeutic targets.
Anticancer Activity
A significant number of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been investigated as anticancer agents.[1] Their mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][12] These compounds often bind to the colchicine-binding site on tubulin.
-
Kinase Inhibition: The purine-like structure of the scaffold makes it an excellent starting point for the design of kinase inhibitors. Derivatives have been developed that target various kinases involved in cancer cell signaling pathways.[14]
-
ABCB1 Inhibition: Some triazolo[1,5-a]pyrimidines have been identified as potent inhibitors of the ABCB1 transporter (P-glycoprotein), which is a key contributor to multidrug resistance in cancer.[15][16][17]
| Compound Class | Mechanism of Action | Example Target | Reference |
| Tubulin Inhibitors | Inhibition of microtubule formation | Colchicine-binding site | [2][3][12] |
| Kinase Inhibitors | Inhibition of cell signaling | CDK2, TRKA | [14] |
| MDR Reversal Agents | Inhibition of drug efflux pumps | ABCB1 (P-gp) | [15][16][17] |
Central Nervous System (CNS) Activity
Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have also shown promise in the treatment of central nervous system disorders. For instance, certain compounds act as positive allosteric modulators of the GABA-A receptor, exhibiting anticonvulsant activity with low neurotoxicity.[18]
Agrochemical Applications
Beyond pharmaceuticals, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is prevalent in the agrochemical industry. Several commercial herbicides, such as flumetsulam and pyroxsulam, contain this core structure and function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants.[8]
Conclusion and Future Perspectives
From its humble beginnings in the early 20th century, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has evolved into a truly privileged structure in the fields of medicinal chemistry and agrochemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of new therapeutic agents and crop protection solutions. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological activities, and the design of next-generation derivatives with improved efficacy and safety profiles. The rich history and proven track record of the triazolo[1,5-a]pyrimidine core suggest that it will remain a fruitful area of investigation for years to come.
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Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibit. Journal of Medicinal Chemistry. [Link]
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Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
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Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. ACS Publications. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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An In-Depth Technical Guide to 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (CAS 41081-76-9)
A Keystone Intermediate for Advanced Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, a detailed, field-proven synthesis protocol, its reactivity, and its pivotal role as a versatile intermediate in the creation of novel therapeutic agents.
Core Compound Identity and Physicochemical Properties
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one is a fused heterocyclic system, belonging to the broader class of triazolopyrimidines. These structures are recognized as purine bioisosteres, which underpins their diverse biological activities, ranging from anticancer to antiviral and anticonvulsant properties.[1][2] The subject molecule is distinguished by a chlorine atom at the 6-position and a methyl group at the 5-position, functional groups that are critical for its subsequent chemical modifications and the biological activity of its derivatives.
Below is a summary of its key computed physicochemical properties:
| Property | Value | Source |
| CAS Number | 41081-76-9 | [3] |
| Molecular Formula | C₆H₅ClN₄O | [3] |
| Molecular Weight | 184.58 g/mol | [3] |
| IUPAC Name | 6-chloro-5-methyl-1H-[1][4][5]triazolo[1,5-a]pyrimidin-7-one | [3] |
| Canonical SMILES | CC1=C(C(=O)N2C(=N1)N=CN2)Cl | [3] |
| XLogP3 | 0.3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Synthesis Pathway and Detailed Protocols
The synthesis of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one is a well-established two-step process. The initial step involves the formation of the core triazolopyrimidine ring system, followed by a chlorination reaction. This synthetic strategy is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.
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Methodological & Application
Application Note: A Methodological Framework for Characterizing the Anti-Cancer Potential of 6-Chloro-5-methyl-4H-triazolo[1,5-a]pyrimidin-7-one in Cancer Cell Line Assays
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including potent anti-cancer activity.[2][3] This application note outlines a comprehensive, multi-phase experimental framework for the initial characterization of a novel derivative, 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (referred to herein as Compound T7 ), in the context of cancer cell line research. While the broader class of triazolopyrimidines has shown promise, the specific biological activity of Compound T7 remains uncharacterized.[4] This guide provides researchers, scientists, and drug development professionals with a logical, field-proven workflow, from initial cytotoxicity screening to preliminary mechanistic studies, designed to rigorously evaluate the compound's potential as an anti-neoplastic agent. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and interpretable data.
Introduction: The Rationale for Investigating Compound T7
The search for novel, selective, and potent anti-cancer agents is a cornerstone of modern oncology research. Heterocyclic compounds are of particular interest, and the[1][2][3]triazolo[1,5-a]pyrimidine core is a recurring motif in molecules with diverse biological activities.[2] Published research indicates that derivatives of this scaffold can exert anti-tumor effects through various mechanisms, including the inhibition of critical cell signaling pathways, such as those mediated by protein kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6]
Compound T7, 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, is a member of this promising chemical class. However, its specific effects on cancer cells have not been documented in peer-reviewed literature. Therefore, a systematic evaluation is required to determine its bioactivity. The workflow presented in this document is designed to answer a series of fundamental questions in a logical sequence:
-
Does Compound T7 affect cancer cell viability?
-
If so, what is its potency and selectivity?
-
How does it induce cell death? (e.g., Apoptosis vs. Necrosis)
-
Does it impact cell cycle progression?
-
Can we identify its potential molecular targets or affected pathways?
This application note provides detailed protocols for a suite of standard in vitro assays to address these questions, establishing a foundational dataset for any further pre-clinical development of Compound T7.
Phase I: Foundational Assessment of Cytotoxicity
The Causality: The primary and most critical step in evaluating any potential therapeutic is to determine if it has a biological effect on cancer cells and to quantify this effect. A cell viability assay measures the overall health of a cell population and allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) , a key metric of a compound's potency. We will employ the MTT assay, a robust and widely used colorimetric method that measures mitochondrial reductase activity, which is proportional to the number of viable cells.[7] The goal is to determine if Compound T7 can reduce cell viability and to assess if this effect is more pronounced in cancer cells compared to non-cancerous cells (selectivity).
Workflow for Initial Cytotoxicity Screening
Caption: Phase I Workflow: From Cell Culture to IC₅₀ Determination.
Protocol 2.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[7][8]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous control line (e.g., HEK293) to ~80% confluency.
-
Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X working concentration series of Compound T7 in culture medium from a 10 mM DMSO stock. A typical range would be from 200 µM down to ~0.1 µM. Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Each concentration should be tested in triplicate.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation and Measurement:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical IC₅₀ Values
The results should be summarized to compare potency and selectivity.
| Cell Line | Type | Compound T7 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 25.2 | 1.5 |
| HCT116 | Colon Carcinoma | 18.9 | 1.1 |
| HEK293 | Normal Embryonic Kidney | > 100 | 5.3 |
Phase II: Investigating the Mechanism of Cell Death
The Causality: An effective anti-cancer agent should ideally induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as apoptosis is a cleaner, non-inflammatory process.[9] To distinguish between these fates, we use a dual-staining flow cytometry method. Annexin V binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10][11] This allows for the quantitative differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.
Protocol 3.1: Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[10]
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with Compound T7 at concentrations around the determined IC₅₀ (e.g., 1X and 2X IC₅₀) for a relevant time period (e.g., 24 or 48 hours). Include an untreated control and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
For each sample, acquire at least 10,000 events.
-
Set up quadrants based on unstained and single-stained controls to define the four populations:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early Apoptotic cells
-
Q2 (Annexin V+ / PI+): Late Apoptotic/Necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells/Debris
-
-
Data Presentation: Quantifying Cell Fates
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) |
| Untreated Control | 95.1 | 2.5 | 1.8 |
| Vehicle (DMSO) | 94.5 | 2.8 | 2.1 |
| Compound T7 (1X IC₅₀) | 45.3 | 35.8 | 15.4 |
| Compound T7 (2X IC₅₀) | 15.7 | 48.2 | 32.1 |
Phase III: Assessing Effects on Cell Cycle Progression
The Causality: Disruption of the cell cycle is a hallmark of many successful chemotherapeutics. By arresting cells at specific checkpoints (G1, S, or G2/M), these drugs prevent DNA replication and cell division, ultimately leading to cell death.[12] We can analyze the cell cycle distribution by staining DNA with Propidium Iodide (PI). Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows a flow cytometer to distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).[13][14] An accumulation of cells in any one phase suggests the compound interferes with that specific transition.
Protocol 4.1: Cell Cycle Analysis via PI Staining
This is a standard protocol for analyzing DNA content.[15]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with Compound T7 (e.g., at IC₅₀ concentration) for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.
-
-
Cell Fixation:
-
Harvest cells (including floating cells) and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is measured.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze using a flow cytometer, collecting data in a linear mode.
-
Data Presentation: Cell Cycle Distribution
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Compound T7 (IC₅₀) | 25.1 | 15.8 | 59.1 |
A significant increase in the G2/M population, as shown in the hypothetical data above, would suggest Compound T7 induces a G2/M cell cycle arrest.
Phase IV: Preliminary Mechanistic Investigation by Western Blot
The Causality: Based on the known activities of related triazolopyrimidine and pyrazolopyrimidine compounds, a plausible mechanism of action for Compound T7 is the inhibition of a protein kinase signaling pathway.[5][6] The EGFR pathway, which drives proliferation and survival via downstream effectors like Akt and ERK, is a common target.[16] Western blotting allows us to visualize and semi-quantify specific proteins. By using antibodies against both the phosphorylated (active) and total forms of key proteins, we can determine if Compound T7 inhibits pathway activation. A decrease in the ratio of phosphorylated protein to total protein would indicate pathway inhibition.[17]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized Mechanism: Compound T7 inhibits EGFR signaling.
Protocol 5.1: Western Blot Analysis
This is a generalized protocol; optimization of antibody concentrations is required.[18]
-
Protein Extraction:
-
Treat cells in 6-well plates with Compound T7 as in previous experiments.
-
Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel (e.g., 4-15% gradient gel).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, or anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to semi-quantify changes in protein levels.
-
Summary and Future Directions
This application note provides a structured, four-phase approach to perform an initial, yet comprehensive, in vitro evaluation of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (Compound T7). By following this workflow, researchers can efficiently generate the foundational data needed to establish its cytotoxic potency, primary mechanism of cell death, effects on cell cycle progression, and potential signaling pathways involved. Positive and compelling results from these assays would justify further investigation, including but not limited to:
-
Caspase Activation Assays: To confirm the apoptotic pathway (e.g., Caspase-3/7 activity assays).
-
Kinase Profiling: To identify specific kinase targets if pathway inhibition is observed.
-
In Vivo Studies: To evaluate efficacy and toxicity in animal models.
This logical progression of experiments ensures that resources are directed efficiently and builds a strong, scientifically-grounded case for the compound's therapeutic potential.
References
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]
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Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. (2023). Molecules. [Link]
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6-Nitroazolo[1,5-a]pyrimidin-7(4H)-ones as Antidiabetic Agents. (2017). Archiv der Pharmazie. [Link]
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Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (2012). Molecules. [Link]
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Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. (2020). ResearchGate. [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry. [Link]
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Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry. [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). Molecules. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). Molecules. [Link]
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Novel[1][2][20]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). Bioorganic Chemistry. [Link]
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7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (2012). Acta Crystallographica Section E. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
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Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (2024). Journal of Chemical Technology and Metallurgy. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Western blotting. (2009). Chen Lab - University of Hawaii Cancer Center. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC - NCBI. [Link]
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Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Molecular Biology. [Link]
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Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Bio-Rad. [Link]
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Apoptosis – what assay should I use? (n.d.). BMG Labtech. [Link]
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Evaluation using Western Blot. (n.d.). National Cancer Institute. [Link]
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Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]
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Guidelines for cell viability assays. (2017). ResearchGate. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Application Note: A Validated Protocol for the Solubilization of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one for Reproducible In Vitro Studies
An Application Guide by a Senior Application Scientist
Abstract
This document provides a detailed protocol and technical guidance for the dissolution of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, a heterocyclic compound of interest in drug discovery and chemical biology. Compounds within the triazolopyrimidine class often exhibit poor aqueous solubility, a critical variable that must be rigorously controlled to ensure data integrity and reproducibility in in vitro assays.[1][2] This guide moves beyond a simple set of steps, offering a framework for characterizing the compound's solubility, preparing stable high-concentration stock solutions, creating serially diluted working solutions for biological assays, and implementing essential quality control measures. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to create a self-validating workflow.
Compound Profile and Pre-Dissolution Strategy
Before any bench work, a thorough understanding of the test article's physicochemical properties is paramount. This informs solvent selection, handling procedures, and potential challenges in downstream applications.
Physicochemical Properties
The fundamental properties of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄O | PubChem[3] |
| Molecular Weight | 184.58 g/mol | PubChem[3] |
| CAS Number | 3149-90-4; 41081-76-9 | PubChem[3] |
| Computed XLogP3 | 0.3 | PubChem[3] |
| Appearance | Typically a solid powder (visual inspection required). | General[4] |
Expertise & Experience: The computed XLogP3 value of 0.3 suggests the compound is not excessively lipophilic.[3] However, this value does not guarantee aqueous solubility. The planar, heterocyclic ring structure can lead to strong crystal lattice energy, which significantly hinders dissolution in water. Indeed, studies on structurally related triazolopyrimidine compounds report "serious solubility problems" in aqueous media, often necessitating the use of organic co-solvents.[2]
Rationale for Solvent Selection: DMSO as the Primary Choice
For novel compounds or those with unknown aqueous solubility, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent of choice for creating high-concentration stock solutions.[5]
-
Causality: DMSO possesses a high dielectric constant and is a highly polar aprotic solvent, capable of disrupting the crystal lattice forces of a wide range of organic molecules that are insoluble in water.
-
Assay Compatibility: It is miscible with water and most cell culture media, allowing for dilution to working concentrations.
-
Trustworthiness: The use of high-purity, anhydrous DMSO is critical. Water is a primary cause of compound degradation in DMSO stocks over time.[6] Using a fresh, sealed bottle of anhydrous DMSO minimizes the risk of introducing water, thereby enhancing the long-term stability of the stock solution.
Critical Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the following precautions, based on best practices for handling novel chemical entities, are mandatory.
-
Engineering Controls: All initial handling of the solid compound (weighing, primary dissolution) must be performed in a certified chemical fume hood to prevent inhalation of fine particulates.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and ANSI-approved safety glasses at all times.
-
Solvent Considerations: DMSO facilitates the absorption of chemicals through the skin. Therefore, extreme care must be taken to avoid skin contact with the DMSO stock solution.
Protocol Part A: Preparation of High-Concentration Stock Solution
The objective is to create a concentrated, stable, and homogenous stock solution in 100% anhydrous DMSO. The following protocol is a robust starting point.
Step-by-Step Methodology
-
Equilibrate: Allow the vial containing the powdered compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weigh: In a chemical fume hood, carefully weigh out the desired mass of the compound into a sterile, conical tube (e.g., 1.5 mL or 15 mL polypropylene tube). For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.846 mg.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the tube containing the compound.
-
Initial Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Sonication (Critical Step): Place the tube in a bath sonicator for 10-15 minutes.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, providing the energy required to break apart compound aggregates and overcome crystal lattice forces, ensuring complete dissolution. This is particularly important for compounds in the triazolopyrimidine class.[2]
-
-
Visual Confirmation: After sonication, visually inspect the solution against a light source. It should be a clear, particulate-free solution. If any solid material remains, repeat the vortex and sonication steps.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, low-retention tubes. Store these aliquots in a desiccated environment at -20°C or -80°C for long-term stability.
-
Trustworthiness: Aliquoting is a self-validating practice that prevents the degradation associated with repeated freeze-thaw cycles and minimizes the introduction of water into the primary stock.[6]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a high-concentration DMSO stock solution.
Protocol Part B: Preparation of Aqueous Working Solutions
Diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium is the step most prone to compound precipitation. This phenomenon, known as "kinetic solubility," must be carefully managed.[7]
Step-by-Step Methodology (Serial Dilution)
The key principle is to avoid a large, instantaneous change in solvent polarity. A stepwise, serial dilution is the most reliable method.
-
Thaw Stock: Thaw one aliquot of the high-concentration DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions in 100% DMSO. For example, if your stock is 50 mM and your highest assay concentration is 50 µM, you might prepare a 5 mM intermediate stock in DMSO first.
-
Final Dilution into Aqueous Medium: Add a small volume of the appropriate DMSO stock (either the primary stock or an intermediate) to your final aqueous medium (e.g., cell culture medium or assay buffer) and immediately mix thoroughly.
-
Expertise & Experience: Never add the aqueous buffer to the DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or pipetting to ensure rapid dispersion.
-
-
Solvent Control (Critical): The final concentration of DMSO must be constant across all experimental conditions, including the "vehicle control" wells.[5] For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with ≤0.1% being the ideal target to minimize solvent-induced artifacts.[8]
Workflow for Serial Dilution
Caption: Serial dilution workflow to create working solutions with constant DMSO.
Quality Control and Troubleshooting
A protocol is only as reliable as its validation and troubleshooting framework.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Precipitation in Media | The compound's aqueous kinetic solubility limit has been exceeded. | 1. Lower the final concentration: The compound may simply not be soluble at the desired level. 2. Reduce the final % DMSO: Paradoxically, high DMSO can sometimes cause aggregation in aqueous solutions. Test a lower final percentage (e.g., 0.05%). 3. Incorporate a co-solvent/surfactant: For biochemical (not cell-based) assays, adding a minimal amount of a surfactant like Tween-20 (e.g., 0.01%) to the assay buffer can help maintain solubility. |
| Inconsistent Assay Results | 1. Stock solution degradation. 2. Incomplete initial dissolution. 3. Freeze-thaw cycles. | 1. Use a fresh aliquot: Always thaw a new aliquot for each experiment to ensure consistent concentration. 2. Re-sonicate the stock: Before making dilutions, briefly sonicate the thawed stock to re-dissolve any potential micro-aggregates. 3. Confirm concentration: For rigorous validation, the concentration of the stock can be confirmed via HPLC-UV analysis. |
| Cell Toxicity in Vehicle Control | The final DMSO concentration is too high for the specific cell line being used. | 1. Run a DMSO toxicity curve: Determine the IC₅₀ of DMSO on your cell line to establish a safe working concentration. 2. Reduce final DMSO concentration: Reformulate the dilution scheme to achieve a lower final DMSO percentage (e.g., from 0.5% to 0.1%).[5] |
References
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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LookChem. (n.d.). 6-chloro-5-methyl-4h-[5][7][9]triazolo[1,5-a]pyrimidin-7-one cas no.41081-76-9. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Bevan, S. J., & Lloyd, P. (2000). In Vitro Solubility Assays in Drug Discovery. Current Medicinal Chemistry, 7(8), 815-829. (Link provided via ResearchGate) [Link]
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World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1082919, 6-Chloro-5-methyl-4h-[5][7][9]triazolo[1,5-a]-pyrimidin-7-one. Retrieved from [Link]
-
Jakubowski, M., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. International Journal of Molecular Sciences, 22(21), 11598. [Link]
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Forman, S., et al. (1994). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Biotechnology and Applied Biochemistry, 20(2), 221-228. (Link provided via Semantic Scholar) [Link]
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Matrix Fine Chemicals. (n.d.). 6-CHLORO-5-METHYL-[5][7][9]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL. Retrieved from [Link]
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Fischer, J. C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5132–5138. [Link]
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A. Rohe. (2014). Response to "How to enhance drug solubility for in vitro assays?". ResearchGate. Retrieved from [Link]
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Shrestha, A. R., et al. (2019). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry, 62(17), 8011–8026. [Link]
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Fischer, J. C., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(13), 5132-8. [Link]
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Granda, C. B., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6878. [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
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Jakubowski, M., et al. (2020). Platinum(II) Complexes with Bulky Disubstitute Triazolopyrimidines as Promising Materials for Anticancer Agents. International Journal of Molecular Sciences, 21(23), 8968. [Link]
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Application Notes and Protocols for the Preclinical Discovery of Novel Anticonvulsant Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the anticonvulsant activity of novel compounds. This document offers a blend of theoretical insights and practical, field-proven protocols to empower robust and reproducible preclinical screening.
Introduction: The Imperative for Novel Anticonvulsants
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are pharmacoresistant, highlighting the urgent need for new and more effective anticonvulsant therapies.[1][2] Preclinical drug development for anticonvulsants relies heavily on experimental models that allow for the exploration of seizure mechanisms, screening of novel compounds, and safety profiling.[1][2] This guide will navigate the critical in vivo and in vitro models integral to this discovery process.
A Tiered Approach to Anticonvulsant Screening
A logical and efficient screening cascade is paramount for the successful identification of promising anticonvulsant candidates. A tiered approach, starting with high-throughput in vitro or simple in vivo models and progressing to more complex and resource-intensive assays, allows for the rapid elimination of inactive compounds and the detailed characterization of promising leads.
Sources
Application Note: High-Throughput Screening Assays for the Identification and Characterization of Triazolopyrimidine Derivatives
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of kinases and modulation of other critical cellular pathways.[1][2][3] Identifying and optimizing novel therapeutic agents from this class requires robust, scalable, and biologically relevant screening methodologies. High-Throughput Screening (HTS) provides the necessary platform for rapidly evaluating large chemical libraries to discover initial "hit" compounds.[4] This guide provides an in-depth overview and detailed protocols for key biochemical and cell-based HTS assays tailored for the discovery and characterization of triazolopyrimidine derivatives. We will explore the causality behind assay selection, detail self-validating experimental designs, and provide step-by-step protocols for luminescence, TR-FRET, and AlphaScreen® assays, alongside crucial cell-based secondary assays.
The Triazolopyrimidine Scaffold: A Versatile Core for Drug Discovery
Triazolopyrimidine derivatives represent a significant class of heterocyclic compounds that are a cornerstone of many medicinal chemistry programs. Their rigid, planar structure and capacity for diverse substitutions allow for precise tuning of their physicochemical properties and biological activities. This versatility has led to the development of compounds targeting a broad spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][5]
A predominant target class for these derivatives is the protein kinase family.[6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory disorders.[7] Therefore, screening strategies for triazolopyrimidine libraries are often centered on identifying potent and selective kinase inhibitors. However, the scaffold's versatility necessitates a broader screening approach to uncover novel mechanisms of action.
Foundational Principles of High-Throughput Screening (HTS)
The objective of HTS is to rapidly test thousands to millions of compounds to identify those that modulate a specific biological target or pathway.[8] This process is a multi-step funnel designed to efficiently move from a large library to a small number of confirmed, high-quality hits.[9]
Key Pillars of a Successful HTS Campaign:
-
Miniaturization: Assays are typically performed in 384-well or 1536-well microplates to reduce reagent consumption and increase throughput.[10][11]
-
Automation: Robotic liquid handlers and plate readers are essential for precision, speed, and reproducibility, minimizing human error.[8][12]
-
Assay Robustness (The Z'-Factor): Before screening a full library, an assay's quality is statistically validated. The Z'-factor is a measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust and reliable assay suitable for HTS.[10][11]
Caption: A generalized workflow for a high-throughput screening campaign.
Core Directive: Biochemical Assays for Primary Screening
Biochemical assays, which use purified biological components like enzymes and substrates, are the workhorses of primary HTS.[13] They offer a clean, controlled environment to measure the direct interaction between a compound and its target, free from the complexities of a cellular environment.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
Causality & Rationale: This assay is an industry standard for screening kinase inhibitors.[7] It indirectly measures kinase activity by quantifying the amount of ADP produced, which is a universal product of all kinase reactions.[6] Its "glow" luminescence provides a stable and robust signal, making it highly amenable to HTS automation.[14] The signal is directly proportional to kinase activity; therefore, inhibitors are identified by a reduction in luminescence.
Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.
Detailed Protocol (384-well format):
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 25-50 nL of each triazolopyrimidine derivative (typically at 10 mM in DMSO) to the appropriate wells of a 384-well low-volume assay plate. Reserve columns for controls.
-
Controls Setup:
-
Negative Control (0% Inhibition): Add DMSO only (Maximum signal).
-
Positive Control (100% Inhibition): Add a known potent inhibitor of the target kinase or EDTA to chelate Mg²⁺ and stop the reaction.[15]
-
-
Enzyme Addition: Add 5 µL of kinase solution (prepared in kinase reaction buffer) to all wells.
-
Pre-incubation: Cover the plate and incubate for 15-30 minutes at room temperature. This step is critical to allow compounds to bind to the kinase, especially for slow-binding inhibitors.[15]
-
Reaction Initiation: Add 5 µL of substrate/ATP solution (prepared in kinase reaction buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the kinase to ensure sensitivity to competitive inhibitors.
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[16]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality & Rationale: TR-FRET is a proximity-based assay that measures the energy transfer between a donor (typically a lanthanide like Europium) and an acceptor fluorophore.[17] Its key advantage is the "time-resolved" detection, which introduces a delay between excitation and signal measurement. This delay eliminates nearly all background fluorescence from compounds and plastics, resulting in a very high signal-to-noise ratio.[18] In this kinase assay format, a biotinylated substrate and a phospho-site-specific antibody are used. Inhibition of the kinase prevents phosphorylation, disrupting the FRET pair formation and leading to a loss of signal.
Caption: Principle of a TR-FRET based kinase activity assay.
Detailed Protocol (384-well format):
-
Compound Plating: Dispense 50 nL of triazolopyrimidine derivatives into the assay plate. Include DMSO (0% inhibition) and a known inhibitor (100% inhibition) as controls.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing both the kinase and its biotinylated substrate peptide.
-
Pre-incubation: Cover the plate and incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of a "Stop/Detect" solution containing EDTA (to stop the reaction), the Europium-labeled phospho-specific antibody, and the streptavidin-linked acceptor fluorophore (e.g., SA-APC or SA-XL665).
-
Detection Incubation: Cover the plate, protect from light, and incubate for at least 60 minutes at room temperature to allow for antibody binding and FRET pair formation.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). Data is typically analyzed as a ratio of the acceptor to donor signals.[19]
Protocol 3: AlphaScreen® Assay for Protein-Protein Interaction (PPI) Inhibition
Causality & Rationale: Triazolopyrimidines may act by disrupting protein-protein interactions (PPIs), a challenging but high-value target class. The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is exceptionally well-suited for this.[20][21] It uses two hydrogel-coated beads: a Donor bead that produces singlet oxygen upon excitation, and an Acceptor bead that emits light when activated by this singlet oxygen.[22] Singlet oxygen can only travel ~200 nm, so a signal is only produced when the beads are brought into close proximity by a biomolecular interaction.[23] A triazolopyrimidine derivative that disrupts the PPI will separate the beads, causing a loss of signal.
Detailed Protocol (384-well format):
-
Compound Plating: Dispense 50 nL of compounds and controls into the assay plate.
-
First Protein Partner Addition: Add 5 µL of the first protein partner (e.g., GST-tagged Protein A) to all wells.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow compounds to bind to Protein A.
-
Second Protein Partner Addition: Add 5 µL of the second protein partner (e.g., Biotinylated-Protein B) to all wells to initiate the binding reaction.
-
PPI Incubation: Cover and incubate for 60 minutes at room temperature to allow the protein interaction to reach equilibrium.
-
Bead Addition: In subdued light, add 10 µL of a mixture containing Glutathione Donor beads and Streptavidin Acceptor beads.
-
Final Incubation: Cover the plate with a light-blocking seal and incubate for 60-120 minutes at room temperature to allow the beads to bind to their respective protein partners.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission between 520-620 nm).[24]
Core Directive: Cell-Based Assays for Hit Validation
Hits identified from biochemical screens must be validated in a cellular context.[25] Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect without causing general toxicity.[26][27]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [journals.eco-vector.com]
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- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. assaygenie.com [assaygenie.com]
- 13. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 23. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. marinbio.com [marinbio.com]
- 26. Cell-Based Assays in High-Throughput Screening for Drug Discovery | International Journal of Biotechnology for Wellness Industries [lifescienceglobal.com]
- 27. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
Synthesis of Novel Derivatives from 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel derivatives from the versatile scaffold, 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential therapeutic applications. The triazolo[1,5-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide will focus on the two primary avenues for derivatization of the starting material: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing both the theoretical underpinnings and practical, step-by-step protocols.
Introduction to the 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one Scaffold
The 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one core is an attractive starting point for the synthesis of diverse compound libraries. The electron-deficient nature of the pyrimidine ring, further activated by the adjacent carbonyl group and the fused triazole ring, renders the chlorine atom at the C6 position susceptible to displacement by various nucleophiles.[3] Furthermore, the chloro-substituent provides a handle for modern cross-coupling methodologies, enabling the introduction of a wide array of carbon-based substituents.[4] The strategic derivatization of this scaffold allows for the fine-tuning of physicochemical properties and biological activity, making it a valuable tool in drug discovery programs.
I. Nucleophilic Aromatic Substitution (SNAAr) Reactions
The displacement of the C6-chloro substituent via a nucleophilic aromatic substitution (SNAAr) mechanism is a cornerstone of derivatization for this scaffold. This reaction proceeds through a Meisenheimer-like intermediate, and its facility is dictated by the nucleophilicity of the attacking species and the stability of the leaving group.[5]
A. Synthesis of 6-Amino Derivatives (C-N Bond Formation)
The introduction of amino functionalities is a common strategy to modulate the biological activity of heterocyclic compounds. The reaction of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one with a variety of primary and secondary amines can be readily achieved.
The choice of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial to facilitate the dissolution of the starting materials and to promote the formation of the charged Meisenheimer intermediate. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction temperature is typically elevated to overcome the activation energy barrier of the reaction.
Protocol 1: General Procedure for the Synthesis of 6-Amino Derivatives
-
Materials:
-
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (1.0 eq)
-
Amine (primary or secondary) (1.2 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one and the chosen solvent (concentration typically 0.1-0.5 M).
-
Add the corresponding amine and the base.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.
-
B. Synthesis of 6-Alkoxy and 6-Aryloxy Derivatives (C-O Bond Formation)
The introduction of alkoxy or aryloxy groups can significantly impact the lipophilicity and hydrogen bonding capacity of the molecule. These derivatives can be synthesized by reacting the starting material with the corresponding alcohol or phenol in the presence of a suitable base.
A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is typically required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide. The reaction is usually performed in an anhydrous polar aprotic solvent to prevent quenching of the base.
Protocol 2: General Procedure for the Synthesis of 6-Alkoxy/Aryloxy Derivatives
-
Materials:
-
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (1.0 eq)
-
Alcohol or Phenol (1.2 - 1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one in the same anhydrous solvent.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
C. Synthesis of 6-Thioether Derivatives (C-S Bond Formation)
Thioether derivatives can be prepared by the reaction of the starting material with a thiol in the presence of a base. These derivatives can serve as isosteres for ether linkages and can also be further oxidized to sulfoxides and sulfones to explore additional chemical space.
Protocol 3: General Procedure for the Synthesis of 6-Thioether Derivatives
-
Materials:
-
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (1.0 eq)
-
Thiol (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)
-
DMF or Ethanol
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add the thiol and the solvent.
-
Add the base and stir the mixture at room temperature for 30 minutes.
-
Add 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Acidify the mixture with dilute HCl to a pH of ~6-7.
-
Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography as needed.
-
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for the derivatization of heteroaryl chlorides. These methods allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.[6]
A. Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl/Heteroaryl Derivatives (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures.
A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency, with bulky, electron-rich phosphine ligands often being optimal for the activation of aryl chlorides.[7] A base is required to activate the organoboron species. The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid or Boronic Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. Sonogashira Coupling for the Synthesis of 6-Alkynyl Derivatives (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing a linear, rigid alkynyl linker into a molecule, which can be useful for probing binding pockets or for further functionalization.[8]
This reaction is co-catalyzed by a palladium complex and a copper(I) salt (typically CuI). A base, usually an amine such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the HX formed. The reaction is highly sensitive to oxygen, and therefore must be performed under a strictly inert atmosphere.
Protocol 5: General Procedure for Sonogashira Coupling
-
Materials:
-
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (1.0 eq)
-
Terminal Alkyne (1.2 - 2.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Base/Solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, the palladium catalyst, and CuI.
-
Add the degassed amine solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
C. Buchwald-Hartwig Amination for the Synthesis of 6-Amino Derivatives (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful alternative to classical SNAAr for the formation of C-N bonds, particularly with less nucleophilic amines or when milder reaction conditions are required.[9][10]
This reaction requires a palladium catalyst and a specialized phosphine ligand. The choice of ligand is critical and often depends on the specific amine and aryl halide being coupled. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly employed.
Protocol 6: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5 - 2.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table provides representative examples of reaction conditions for the synthesis of various derivatives from chloro-azaheterocycles, which can be adapted for 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SNAAr (C-N) | Morpholine | - | K₂CO₃ | Acetone | RT | 92 | [11] |
| SNAAr (C-O) | Substituted Phenols | - | NaOH | Acetonitrile | Reflux | 28-63 | |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 65-85 | |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | TEA | Toluene | 100 | 61 | [10] |
| Buchwald-Hartwig | Benzimidazole | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 120 | 34-93 |
Visualization of Synthetic Pathways
Caption: Synthetic routes for derivatization.
Conclusion
This guide provides a robust framework for the synthesis of novel derivatives from 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one. The detailed protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offer a versatile toolkit for chemists to generate diverse libraries of compounds for biological screening. The provided rationales for experimental choices aim to empower researchers to troubleshoot and adapt these methods to their specific needs. By leveraging these synthetic strategies, the exploration of the chemical space around the triazolo[1,5-a]pyrimidine scaffold can be pursued with greater efficiency and success.
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El-Sayed, N. N. E., et al. (2018). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][2][4]triazolo[1,5-a]pyrimidine. Tetrahedron Letters, 59(31), 3045-3049.
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Wikipedia contributors. (2023, October 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 04:54, January 18, 2026, from [Link]
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Jiang, N., et al. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Bulletin of the Korean Chemical Society, 35(6), 1735-1740.
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines. Retrieved January 18, 2026, from [Link]
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A Multi-Assay Strategy for Determining the In Vitro Cytotoxicity of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
An Application Guide by the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the cytotoxic potential of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, a member of the biologically significant triazolopyrimidine class of heterocyclic compounds.[1] Recognizing that a single assay provides only a limited view of a compound's cellular impact, we present a multi-parametric approach. This guide details the principles and step-by-step protocols for four distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, the Neutral Red uptake assay for lysosomal function, and the Caspase-Glo® 3/7 assay for apoptosis induction. By integrating data from these assays, researchers can construct a robust and nuanced cytotoxicity profile, essential for the early-stage assessment of novel therapeutic candidates.
Introduction: The Rationale for Cytotoxicity Profiling
The[2][3][4]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[5][6] Some triazolopyrimidines have been identified as microtubule-stabilizing agents, a mechanism shared by successful chemotherapeutics.[7] The subject of this guide, 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (PubChem CID: 1082919), belongs to this promising class.[8]
Before any therapeutic potential can be realized, a thorough evaluation of a compound's toxicity is paramount. Cytotoxicity assays are fundamental in the drug discovery pipeline, serving as a primary screen to identify compounds that cause cellular damage or death.[9][10] These in vitro tests provide critical dose-response information and can offer initial insights into the mechanism of action.[11] This guide is designed for researchers in drug development and cell biology, providing field-proven protocols to build a comprehensive cytotoxicity profile for this novel compound.
Foundational Principles of Experimental Design
The trustworthiness of any cytotoxicity study hinges on a meticulously planned experimental design. The following considerations are crucial for generating reproducible and meaningful data.
The Logic of Cell Line Selection
The choice of cell line is a critical determinant of experimental outcome and relevance. A single cell line is insufficient; a panel is required to begin understanding a compound's spectrum of activity and potential for selectivity.
-
Relevance to Disease: Select cell lines that are representative of the intended therapeutic target. Given the known anticancer activity of related compounds, a panel of human cancer cell lines is appropriate.[5][12] We recommend starting with commonly used, well-characterized lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma).
-
Assessing Selectivity: A compound that indiscriminately kills all cells has little therapeutic value. Therefore, it is essential to include a "normal," non-cancerous cell line to determine the therapeutic index. Human embryonic kidney cells (HEK293 ) or a human fibroblast line (e.g., hTERT Gingival Fibroblasts ) are common choices for this purpose.[13]
-
Genotypic & Phenotypic Diversity: Different cell lines possess unique genetic backgrounds and expression profiles, which can dramatically influence their response to a drug.[12][14] Using a diverse panel increases the probability of identifying sensitive and resistant cell types, which can provide clues about the compound's mechanism.
Compound Handling and Controls: The Core of a Self-Validating System
Every protocol described herein must be a self-validating system, which is achieved through the rigorous use of controls.[15]
-
Compound Solubilization: 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in cell culture medium.
-
Essential Controls:
-
Untreated Control: Cells cultured in medium alone. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that the solvent itself is not causing cytotoxicity.[16]
-
Positive Control: Cells treated with a compound known to induce the effect being measured (e.g., Doxorubicin or Staurosporine for cytotoxicity). This confirms the assay is working correctly.
-
Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance/luminescence of the medium and reagents.[17]
-
Assay Protocol Suite
We will now detail the protocols for four key assays, each interrogating a different aspect of cell health.
Assay 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay is a cornerstone for assessing cell viability.[3][10] It is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[18] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[4][19]
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in culture medium from the stock solution. Carefully remove the medium from the wells and add 100 µL of the compound dilutions (including vehicle and positive controls).
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., acidic isopropanol or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][20]
-
Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[19]
Data Presentation:
| Concentration (µM) | Absorbance (570nm) | % Viability vs. Vehicle |
| Vehicle Control (0) | 1.254 | 100.0% |
| 0.1 | 1.211 | 96.6% |
| 1.0 | 1.053 | 84.0% |
| 10.0 | 0.632 | 50.4% |
| 50.0 | 0.215 | 17.1% |
| 100.0 | 0.119 | 9.5% |
| Positive Control | 0.105 | 8.4% |
Assay 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the loss of plasma membrane integrity.[9] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium when the cell membrane is compromised.[21] The released LDH is measured via a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, generating NADH. This NADH is then used by a diaphorase to reduce a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[21][22] The amount of color is proportional to the number of lysed cells.[22]
Workflow: LDH Release Cytotoxicity Assay
Caption: Workflow for the LDH membrane integrity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT protocol (Steps 1-3). It is critical to set up wells for a "Maximum LDH Release" control by adding a lysis buffer (e.g., 10X Lysis Solution provided in kits) 45 minutes before the assay endpoint.[15][23]
-
Supernatant Collection: Following the treatment period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[21]
-
Assay Reaction: Carefully transfer 50-100 µL of cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Reagent Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). Add an equal volume (50-100 µL) of the Reaction Mixture to each well containing supernatant.[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (often provided in kits) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm within one hour.
Data Presentation:
| Concentration (µM) | Absorbance (490nm) | % Cytotoxicity |
| Spontaneous Release | 0.150 | 0.0% |
| Maximum Release | 1.850 | 100.0% |
| Vehicle Control (0) | 0.155 | 0.3% |
| 1.0 | 0.255 | 5.9% |
| 10.0 | 0.980 | 48.5% |
| 50.0 | 1.650 | 87.7% |
| 100.0 | 1.810 | 97.1% |
| Calculation: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)[23] |
Assay 3: Neutral Red (NR) Uptake Assay
Principle: This assay assesses cytotoxicity by measuring lysosomal integrity. Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable, uninjured cells.[24][25] Toxic substances can cause alterations in the cell surface or lysosomal membrane, leading to a decreased uptake and retention of the dye. After an incubation period, the dye is extracted from the viable cells and quantified by measuring its absorbance. A decrease in dye uptake indicates cytotoxicity.[17][26]
Workflow: Neutral Red Uptake Assay
Caption: Workflow for the Neutral Red lysosomal integrity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Dye Incubation: After the treatment period, carefully aspirate the culture medium. Add 100 µL of pre-warmed medium containing Neutral Red (final concentration typically 25-50 µg/mL) to each well.[25]
-
Incubate: Return the plate to the incubator for approximately 2 hours to allow for dye uptake by viable cells.[17]
-
Wash: Carefully remove the dye-containing medium. Wash the cells with 150 µL of a wash buffer (e.g., DPBS or a provided fixative solution) to remove unincorporated dye.[17][26]
-
Extraction: Remove the wash buffer. Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[17]
-
Data Acquisition: Agitate the plate on an orbital shaker for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.
Data Presentation:
| Concentration (µM) | Absorbance (540nm) | % Viability vs. Vehicle |
| Vehicle Control (0) | 0.985 | 100.0% |
| 1.0 | 0.950 | 96.4% |
| 10.0 | 0.750 | 76.1% |
| 50.0 | 0.350 | 35.5% |
| 100.0 | 0.120 | 12.2% |
| Positive Control | 0.095 | 9.6% |
Assay 4: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Principle: This luminescent assay provides mechanistic insight by specifically measuring the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[2] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7.[27] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which in the presence of luciferase generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[28][29] This "add-mix-measure" format is simple and highly sensitive.[30]
Pathway: Caspase-3/7 Mediated Apoptosis and Assay Principle
Caption: Apoptosis induction and the Caspase-Glo® 3/7 detection principle.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate (for luminescence assays) and treat with the compound as previously described. Include appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[27][29]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the cell culture medium volume).[2]
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.[29]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control (0) | 15,250 | 1.0 |
| 1.0 | 20,130 | 1.3 |
| 10.0 | 95,500 | 6.3 |
| 50.0 | 250,100 | 16.4 |
| 100.0 | 185,300 | 12.1 |
| Positive Control | 310,500 | 20.4 |
Synthesizing the Data: Building a Coherent Profile
The power of this approach lies in integrating the results from all assays. Plotting the dose-response curves for each assay allows for the calculation of an IC₅₀ (or EC₅₀ for caspase activation), the concentration of the compound that causes a 50% reduction in the measured effect.
Summary of Cytotoxicity Profile:
| Assay | Parameter Measured | Cell Line: A549 IC₅₀/EC₅₀ (µM) | Cell Line: HEK293 IC₅₀/EC₅₀ (µM) |
| MTT | Metabolic Activity | ~10.0 | >100 |
| LDH Release | Membrane Integrity | ~11.5 | >100 |
| Neutral Red | Lysosomal Integrity | ~25.0 | >100 |
| Caspase-Glo 3/7 | Apoptosis Induction | ~20.0 | >100 |
Interpretation:
-
Concordance: Similar IC₅₀ values from the MTT and LDH assays strongly suggest that the compound induces cytotoxic cell death via membrane disruption.
-
Mechanistic Clues: A potent activation of Caspase-3/7 at similar concentrations indicates that the cell death mechanism is, at least in part, apoptotic.
-
Selectivity: A large difference in IC₅₀ values between the cancer cell line (A549) and the normal cell line (HEK293) would suggest a favorable therapeutic window, a highly desirable characteristic for a drug candidate.
Conclusion
References
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Efficacy Testing of Triazolopyrimidines
Introduction: The Therapeutic Promise of Triazolopyrimidines
The triazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif has been successfully incorporated into a variety of therapeutic agents, leading to compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][2] The versatility of the triazolopyrimidine core allows for fine-tuning of its physicochemical and pharmacological properties through targeted chemical modifications, making it a highly attractive framework for modern drug discovery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal models to test the efficacy of novel triazolopyrimidine-based compounds. The protocols detailed herein are grounded in established methodologies and offer insights into the causal relationships behind experimental choices, ensuring the generation of robust and reproducible data.
Section 1: Oncology - Xenograft Models for Evaluating Antitumor Efficacy
Triazolopyrimidines have emerged as a promising class of anticancer agents, with some derivatives demonstrating potent inhibition of tumor growth in preclinical models.[3][4] Their mechanisms of action can be diverse, including the inhibition of crucial cellular processes like tubulin polymerization. The evaluation of these compounds in vivo is critical to understanding their therapeutic potential. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.
Scientific Rationale for Xenograft Models
Xenograft models allow for the study of human tumor growth in a living organism, providing valuable insights into a compound's ability to inhibit tumor progression, its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and potential toxicities.[5] There are two primary types of xenograft models:
-
Cell Line-Derived Xenografts (CDX): These models utilize established human cancer cell lines and are highly reproducible, making them suitable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of a patient's tumor tissue into mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant assessment of drug efficacy.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for a xenograft efficacy study.
Caption: A generalized workflow for conducting in vivo xenograft efficacy studies.
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Model
This protocol provides a step-by-step guide for a CDX study, using a hypothetical triazolopyrimidine derivative.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel®
-
Triazolopyrimidine test compound
-
Vehicle for administration (e.g., 0.5% methylcellulose in sterile water)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally (e.g., by gavage) daily.
-
Triazolopyrimidine Group: Administer the triazolopyrimidine compound at a predetermined dose (e.g., 30 mg/kg) in the vehicle solution orally, twice weekly.[4] The dosing regimen should be optimized based on preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 210 | - |
| Triazolopyrimidine (30 mg/kg) | 650 ± 95 | 64.9 |
Section 2: Inflammation - Carrageenan-Induced Paw Edema Model
Several triazolopyrimidine derivatives have demonstrated significant anti-inflammatory properties.[6] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[3][7][8]
Scientific Rationale
Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, localized inflammatory response characterized by edema (swelling), hyperalgesia (increased pain sensitivity), and erythema (redness).[8] This inflammatory cascade involves the release of various mediators, including histamine, serotonin, bradykinin, and prostaglandins. By measuring the reduction in paw edema, the anti-inflammatory potential of a test compound can be quantified.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for evaluating antiparasitic efficacy in a murine model of Chagas disease.
Materials:
-
Female BALB/c mice (5 weeks old)
-
Transgenic T. cruzi (Brazil strain) expressing firefly luciferase
-
Triazolopyrimidine test compound
-
Vehicle: 2% methylcellulose + 0.5% Tween 80
-
Positive control: Benznidazole
-
D-Luciferin
-
In Vivo Imaging System (IVIS)
Procedure:
-
Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10^6 trypomastigotes of luciferase-expressing T. cruzi. [9]2. Baseline Imaging: On day 3 post-infection, anesthetize the mice and inject them with D-luciferin (150 mg/kg). Acquire bioluminescence images using an IVIS to determine the baseline parasite load. [9]3. Treatment:
-
Vehicle Control Group: Administer the vehicle by oral gavage daily from day 4 to day 8 post-infection. [9] * Positive Control Group: Administer Benznidazole (e.g., 30 mg/kg/day) by oral gavage. [9] * Triazolopyrimidine Group(s): Administer the triazolopyrimidine compound at various doses by oral gavage. A dosing regimen of 50 mg/kg twice daily for 5 days has been used for similar compounds. [1]4. Follow-up Imaging: On day 9 post-infection, perform bioluminescence imaging again to assess the change in parasite load.
-
-
Data Analysis: Calculate the ratio of the luciferase signal on day 9 to the signal on day 3 for each animal to quantify the reduction in parasite burden. [9]Monitor the survival of the animals.
Antibacterial Efficacy: Murine Sepsis Model
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Triazolopyrimidines have shown potential in this area. [10]The mouse peritonitis-sepsis model is a standard for evaluating the in vivo efficacy of novel antibacterial compounds. [11][12]
This model mimics a severe bacterial infection by introducing bacteria into the peritoneal cavity, leading to a systemic inflammatory response (sepsis). [12]The efficacy of an antibacterial agent is assessed by its ability to reduce bacterial load in various organs and improve the survival of the infected animals.
Materials:
-
Male or female mice (e.g., CD-1 or C57BL/6)
-
Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Triazolopyrimidine test compound
-
Vehicle for administration
-
Positive control antibiotic (e.g., vancomycin or daptomycin)
-
Saline
Procedure:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase and prepare a standardized inoculum in sterile saline.
-
Infection: Induce peritonitis by intraperitoneally injecting the bacterial suspension (e.g., 2.5 x 10^7 CFU of S. aureus). [13]3. Treatment:
-
Vehicle Control Group: Administer the vehicle at specified time points post-infection.
-
Positive Control Group: Administer a clinically relevant antibiotic (e.g., daptomycin at 6 mg/kg) at 2 and 6 hours post-infection. [13] * Triazolopyrimidine Group(s): Administer the triazolopyrimidine compound at various doses and time points.
-
-
Monitoring: Monitor the animals for clinical signs of sepsis and survival for a predetermined period (e.g., 72 hours).
-
Bacterial Load Determination: At a specific time point (e.g., 24 hours post-infection), a subset of animals from each group can be euthanized to determine the bacterial load in the peritoneal fluid, blood, and major organs (e.g., spleen, liver, kidneys) by plating serial dilutions on appropriate agar plates.
-
Data Analysis: Compare the survival rates between the groups using Kaplan-Meier survival analysis. Compare the bacterial loads in different tissues between the groups.
Section 4: Pharmacokinetic Considerations
Understanding the pharmacokinetic (PK) properties of a triazolopyrimidine derivative is crucial for designing meaningful in vivo efficacy studies and for interpreting the results. [2][14]Key PK parameters to consider include:
-
Absorption: The extent and rate at which the compound enters the systemic circulation.
-
Distribution: The extent to which the compound distributes into different tissues.
-
Metabolism: The biotransformation of the compound into metabolites.
-
Excretion: The elimination of the compound and its metabolites from the body.
Preliminary PK studies in rodents are essential to determine parameters such as bioavailability, half-life, and maximum concentration (Cmax). This information will guide the selection of the appropriate dose, route of administration, and dosing frequency for the efficacy studies. For poorly soluble compounds, formulation strategies such as the use of lipid-based formulations or nanocrystals may be necessary to achieve adequate oral bioavailability. [9]
Conclusion
The in vivo animal models described in these application notes provide a robust framework for evaluating the therapeutic potential of novel triazolopyrimidine derivatives across a range of disease areas. By carefully selecting the appropriate model, optimizing the experimental protocol, and integrating pharmacokinetic and pharmacodynamic assessments, researchers can generate high-quality, reproducible data to support the advancement of promising new drug candidates.
References
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
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In Vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences. Retrieved from [Link]
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- Triazolopyrimidine compounds containing first-row transition metals and their activity against the neglected infectious Chagas disease and leishmaniasis. (2014). European Journal of Medicinal Chemistry, 86, 443-452.
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- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). Pharmaceuticals, 18(1), 1.
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Title: A Comprehensive Guide to Characterizing Enzyme Inhibition by 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
An Application Note from the Senior Scientist's Desk
Abstract
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, from anticancer to antiviral agents.[1] 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is a representative of this class whose inhibitory potential against specific enzyme targets warrants thorough investigation. This guide provides a strategic framework and a suite of detailed protocols for researchers seeking to identify potential enzyme targets of this compound, quantify its inhibitory potency, elucidate its mechanism of action, and validate findings using orthogonal, label-free techniques. By integrating field-proven insights with robust methodologies, this document serves as a comprehensive resource for advancing the characterization of novel enzyme inhibitors.
Introduction: A Strategic Approach to Inhibitor Characterization
The journey from identifying a bioactive compound to understanding its precise molecular interactions is a cornerstone of drug discovery. For a compound like 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, whose specific enzyme targets are not widely documented, a systematic approach is paramount. The structural similarity of its core to purines suggests a potential interaction with ATP-binding sites, commonly found in kinases, or other nucleotide-binding enzymes.[1] However, an unbiased investigation is crucial.
This guide is structured to follow a logical, multi-stage workflow. It is designed not as a rigid template, but as a decision-making framework that emphasizes scientific integrity and self-validation at every step.
Caption: The four-stage workflow for inhibitor characterization.
Part 1: Assay Development & Primary Screening for Target Identification
The Scientific Rationale: When the enzyme target is unknown, the first step is to screen the compound against a panel of diverse and therapeutically relevant enzymes. The triazolopyrimidine scaffold has been associated with the inhibition of kinases, HIV-1 reverse transcriptase-associated ribonuclease H, and enzymes involved in metabolic pathways.[1][2] Therefore, a rational starting point would be a screening panel that includes representatives from major enzyme families, such as protein kinases, proteases, and metabolic enzymes.
Choosing the Right Assay Platform: For primary screening, the assay must be sensitive, robust, and amenable to high-throughput formats.
-
Luminescence-Based Assays: These are often the gold standard for screening, especially for kinases.[3] Assays like ADP-Glo™ measure the production of ADP, which directly correlates with enzyme activity.[4] Their high signal-to-background ratio and sensitivity make them ideal for identifying initial hits.[5]
-
Fluorescence-Based Assays: These assays are highly sensitive and versatile.[6][7] They can be configured for many enzyme classes by using substrates that become fluorescent upon enzymatic modification.[8]
-
A Critical Note on Trustworthiness: A primary screen is prone to false positives. Compound autofluorescence can interfere with fluorescent assays, and some compounds can directly inhibit the reporter enzyme (e.g., luciferase) in luminescence assays.[9] Therefore, it is essential to plan for counter-screens to identify and discard these artifacts early in the process.
Protocol 1: High-Throughput Primary Screening Against a Kinase Panel
This protocol describes a single-point screen to identify potential inhibitory activity against a panel of protein kinases using a luminescence-based assay.
1. Materials and Reagents:
- 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (Test Compound)
- DMSO (Vehicle)
- Purified Kinase Panel (e.g., representative serine/threonine and tyrosine kinases)
- Kinase-specific substrates and cofactors (e.g., ATP)
- Assay Buffer (optimized for kinase activity)
- Luminescence-based detection reagent (e.g., ADP-Glo™ Assay Kit)
- Positive Control Inhibitor (e.g., Staurosporine for broad-spectrum kinase inhibition)
- 384-well, white, solid-bottom microplates
- Luminometer plate reader
2. Step-by-Step Procedure:
- Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution for the screen (e.g., 100 µM) by diluting the stock in assay buffer. The final concentration in the assay will typically be 1-10 µM.
- Assay Plate Mapping: Design the plate layout to include:
- Test Wells: Enzyme + Substrate/ATP + Test Compound
- Negative Control (100% Activity): Enzyme + Substrate/ATP + DMSO Vehicle
- Positive Control (0% Activity): Enzyme + Substrate/ATP + Positive Control Inhibitor
- Background Wells: Substrate/ATP + DMSO Vehicle (No Enzyme)
- Reaction Setup: Add 5 µL of assay buffer containing the respective kinase to each well.
- Compound Addition: Add 50 nL of the appropriate compound, vehicle, or control inhibitor solution to the wells.
- Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
- Initiate Reaction: Add 5 µL of a solution containing the specific substrate and ATP to each well to start the reaction.
- Enzymatic Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
- Signal Detection:
- Add 10 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
- Data Acquisition: Read the luminescence signal on a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Negative - Signal_Background))
- A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control).
Part 2: Hit Confirmation and Potency Determination (IC₅₀)
The Scientific Rationale: A single-point screen only provides a snapshot. The next crucial step is to confirm the activity of any identified "hits" and determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is a quantitative measure of how much of the compound is needed to inhibit the biological process by 50%, making it a key parameter for comparing inhibitor potency.[10]
Experimental Design and Data Analysis: The most reliable method for IC₅₀ determination involves a multi-point dose-response curve.[11][12] The compound is serially diluted over a wide concentration range, and the resulting inhibition data is plotted against the logarithm of the inhibitor concentration. This data is then fitted to a four-parameter logistic (4PL) equation using non-linear regression software to accurately determine the IC₅₀.[13][14]
Caption: Workflow for IC50 determination.
Protocol 2: IC₅₀ Determination via Dose-Response Analysis
This protocol uses the same assay platform as the primary screen for consistency.
1. Materials and Reagents:
- As per Protocol 1, with the confirmed "hit" enzyme.
2. Step-by-Step Procedure:
- Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM.
- Assay Setup: Following the same procedure as Protocol 1, add the enzyme to the plate.
- Compound Addition: Add 50 nL of each concentration from the dilution series to triplicate wells. Remember to include negative (DMSO only) and positive (saturating inhibitor) controls.
- Reaction and Detection: Follow steps 5-9 from Protocol 1.
3. Data Analysis and Presentation:
- Calculate the percent inhibition for each concentration as described previously.
- Plot the percent inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
- Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter non-linear regression model.[12]
- The software will calculate the IC₅₀ value, which is the concentration of the inhibitor at the inflection point of the sigmoidal curve.[15]
Table 1: Example Data Summary for IC₅₀ Determination
| Parameter | Value |
| Compound ID | 6-Chloro-5-methyl... |
| Target Enzyme | Kinase X |
| IC₅₀ | 1.2 µM |
| Hill Slope | 1.1 |
| R² of Curve Fit | 0.995 |
| Assay Conditions | 10 µM ATP, 60 min rxn |
Part 3: Elucidating the Mechanism of Action (MoA)
The Scientific Rationale: The IC₅₀ value tells us about potency, but not about the mechanism of inhibition. Understanding how the compound inhibits the enzyme is critical for medicinal chemistry efforts. Reversible inhibitors typically fall into one of four categories: competitive, non-competitive, uncompetitive, or mixed.[16][17] Each type affects the enzyme's kinetic parameters—the Michaelis constant (Kₘ, a measure of substrate affinity) and the maximum velocity (Vₘₐₓ)—in a distinct way.[18][19]
-
Competitive: Inhibitor binds to the active site, competing with the substrate. Increases apparent Kₘ, Vₘₐₓ is unchanged.[16]
-
Non-competitive: Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. Kₘ is unchanged, decreases apparent Vₘₐₓ.[19]
-
Uncompetitive: Inhibitor binds only to the enzyme-substrate (ES) complex. Decreases both apparent Kₘ and Vₘₐₓ.[20]
-
Mixed: Inhibitor binds to both the free enzyme and the ES complex, but with different affinities. Affects both Kₘ and Vₘₐₓ.[18]
To determine the MoA, we perform kinetic studies by measuring the reaction rate at various concentrations of both the substrate and the inhibitor.[21]
Caption: Binding schemes for different reversible inhibition types.
Protocol 3: Enzyme Kinetics Study using an LC-MS Based Assay
To avoid potential artifacts from coupled assay systems, a direct, label-free method like Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for kinetic analysis.[22] It directly measures the conversion of substrate to product with high specificity.[23]
1. Materials and Reagents:
- Confirmed "hit" enzyme and its specific substrate
- Test Compound
- Assay Buffer
- Quenching Solution (e.g., Acetonitrile with 0.1% Formic Acid)
- HPLC/UPLC system coupled to a triple quadrupole mass spectrometer
2. Step-by-Step Procedure:
- Method Development: First, develop an LC-MS method capable of separating and detecting both the substrate and the product. Optimize ionization and fragmentation parameters for sensitive detection using Multiple Reaction Monitoring (MRM).
- Reaction Matrix Setup: Prepare reactions in a 96-well plate. This will be a matrix of varying substrate and inhibitor concentrations.
- Rows: Fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
- Columns: A serial dilution of the substrate (e.g., from 0.1x Kₘ to 10x Kₘ).
- Enzymatic Reaction:
- Pre-incubate the enzyme and inhibitor for 15 minutes.
- Initiate the reactions by adding the substrate.
- Incubate for a fixed time, ensuring the reaction remains in the linear range (initial velocity conditions, typically <15% substrate turnover).[14]
- Reaction Quenching: Stop the reactions by adding an equal volume of cold Quenching Solution.
- LC-MS Analysis: Inject the quenched samples onto the LC-MS system and quantify the amount of product formed.
3. Data Analysis and Interpretation:
- Calculate the initial velocity (v) for each reaction (e.g., in µM of product per minute).
- Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.
- Analyze the resulting pattern:
- Competitive: Lines intersect on the Y-axis.
- Non-competitive: Lines intersect on the X-axis.
- Uncompetitive: Lines are parallel.
- This analysis reveals the MoA and allows for the calculation of the inhibition constant (Kᵢ), a true measure of inhibitor affinity, from the kinetic data.[15]
Part 4: Advanced & Orthogonal Methods for Validation
The Scientific Rationale: True scientific trustworthiness comes from validating results with orthogonal methods that rely on different physical principles. This minimizes the risk that the observed activity is an artifact of a single assay platform. Label-free techniques are particularly powerful for this purpose.
-
Isothermal Titration Calorimetry (ITC): ITC is a universal method that directly measures the heat released or absorbed during an enzymatic reaction.[24][25] By measuring the change in reaction rate (heat flow) in the presence of an inhibitor, it provides an independent, label-free confirmation of inhibition and can be used to determine full kinetic and thermodynamic parameters.[26][27]
-
Surface Plasmon Resonance (SPR): SPR is a premier technology for studying biomolecular interactions in real-time.[28] By immobilizing the enzyme on a sensor chip, one can directly measure the binding and dissociation of the inhibitor.[29] This unequivocally proves a direct physical interaction and provides valuable kinetic data (kₐ, kₔ) and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity.[30]
Caption: Orthogonal validation workflow.
Protocol 4: Direct Binding Analysis using Surface Plasmon Resonance (SPR)
1. Materials and Reagents:
- SPR instrument (e.g., Biacore™)
- Sensor chip (e.g., CM5, for amine coupling)
- Immobilization reagents (EDC, NHS, ethanolamine)
- Purified target enzyme
- Test Compound
- SPR running buffer (e.g., HBS-EP+)
2. Step-by-Step Procedure:
- Enzyme Immobilization: Covalently immobilize the target enzyme onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.
- Compound Preparation: Prepare a serial dilution of the test compound in the running buffer.
- Binding Analysis:
- Inject the different concentrations of the compound over the immobilized enzyme surface and a reference flow cell (for background subtraction).
- Monitor the change in the SPR signal (Response Units, RU) over time to generate sensorgrams for association and dissociation phases.
- Data Regeneration: After each injection, inject a regeneration solution (e.g., low pH glycine) if necessary to remove the bound compound and prepare the surface for the next cycle.
3. Data Analysis:
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
- The Kₔ value represents the binding affinity, with lower values indicating a tighter interaction. This value should correlate with the IC₅₀ and Kᵢ values obtained from functional assays.
Table 2: Comparison of Parameters from Different Techniques
| Parameter | Technique | What it Measures | Typical Units |
| IC₅₀ | Functional Assay (Luminescence, etc.) | Potency in a specific assay context | Molar (e.g., µM) |
| Kᵢ | Enzyme Kinetics (LC-MS, etc.) | Intrinsic inhibitor affinity (functional) | Molar (e.g., µM) |
| Kₔ | Direct Binding (SPR, ITC) | Intrinsic binding affinity (physical) | Molar (e.g., µM) |
Conclusion
Characterizing the inhibitory activity of a novel compound such as 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one requires a rigorous, multi-faceted approach. This guide outlines a logical progression from broad, high-throughput screening to detailed mechanistic and biophysical validation. By explaining the causality behind each experimental choice and emphasizing the need for self-validating, orthogonal assays, researchers can build a comprehensive and trustworthy profile of their compound's activity. This systematic process not only elucidates the compound's potency and mechanism but also provides the high-quality data necessary to drive successful drug development programs.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one for Biological Assays
Welcome to the technical support guide for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. This document provides in-depth troubleshooting strategies and detailed protocols for researchers and drug development professionals encountering solubility challenges with this compound in biological assays. As a member of the triazolopyrimidine class of heterocyclic compounds, it holds significant potential for biological activity but, like many novel chemical entities, can exhibit poor aqueous solubility that complicates experimental work.[1][2] This guide is designed to help you systematically overcome these challenges to obtain reliable and reproducible data.
Section 1: Compound Characterization & The Solubility Challenge
Understanding the physicochemical properties of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is the first step in devising an effective solubilization strategy. Its structure, a fused nitrogen-containing heterocycle, suggests a planar geometry that can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄O | PubChem[6] |
| Molecular Weight | 184.58 g/mol | PubChem[6] |
| CAS Number | 3149-90-4 | Matrix Fine Chemicals[7] |
| XLogP3 (Lipophilicity) | 0.3 | PubChem[6] |
The low XLogP3 value indicates that the molecule itself is not excessively lipophilic. However, poor aqueous solubility is a common issue for over 70% of new chemical entities, often due to strong intermolecular forces in the solid state.[8] The primary challenge is not just dissolving the compound in a stock solution, but keeping it dissolved when diluted into the final aqueous environment of a biological assay.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a high-concentration stock solution? A: The standard and recommended starting solvent is 100% high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[9][10] DMSO is an excellent solvent for a wide variety of organic compounds and is compatible with most initial stages of high-throughput screening and biological assays.[11]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do? A: This is a very common phenomenon known as "crashing out," which occurs when a drug that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.[12] To address this, you can:
-
Lower the concentration of your DMSO stock solution.
-
Decrease the final assay concentration of the compound.
-
Incorporate a co-solvent into your aqueous buffer.
-
Explore advanced formulation techniques like using cyclodextrins or surfactants.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A: The tolerance to DMSO is cell-line dependent. A general rule of thumb is to keep the final concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to run a vehicle control (assay medium with the same final DMSO concentration but without the compound) to ensure the observed effects are from your compound and not the solvent.
Q4: Can I use heat or sonication to dissolve my compound? A: Gentle warming (e.g., 37°C) and sonication can be effective in dissolving compounds by providing the energy needed to break the crystal lattice. However, you must be cautious, as excessive heat can lead to compound degradation. Always perform a stability check (e.g., via HPLC) if you use heat, and avoid repeated heating and cooling cycles.
Section 3: Systematic Troubleshooting Workflow
For persistent solubility issues, a systematic approach is required. The following workflow provides a logical progression from the simplest to more advanced techniques.
Solubilization Strategy Decision Workflow
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Technical Support Center: Optimizing Reaction Conditions for Triazolopyrimidine Synthesis
Welcome to the technical support center for the synthesis of triazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis of this important class of heterocyclic compounds. Triazolopyrimidines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] This guide will equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and ultimately achieve higher yields and purity in your synthetic endeavors.
I. Overview of Triazolopyrimidine Synthesis
The synthesis of the triazolopyrimidine core can be achieved through several key strategies. The most common and versatile method is the cyclocondensation reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4] Other notable methods include the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines and oxidative cyclization reactions.[3] The choice of synthetic route often depends on the desired substitution pattern on the final triazolopyrimidine ring.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Problem: Low or No Product Yield
Q1: My reaction is not proceeding to completion, what are the likely causes?
A1: Incomplete reactions are a common hurdle in organic synthesis. Several factors could be at play:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[5] Ensure your reaction is conducted at the optimal temperature and for a sufficient duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[5]
-
Insufficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[5] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
-
Atmospheric Moisture and Oxygen: Many reagents used in heterocyclic synthesis are sensitive to air and moisture.[5] If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.
-
Catalyst Inactivity: If you are using a catalyst, its activity might be compromised. Ensure the catalyst is fresh and handled under appropriate conditions. Some reactions may benefit from the use of specific catalysts like p-toluenesulfonic acid (p-TsOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion.
Q2: I'm observing a low yield of my desired triazolopyrimidine. How can I optimize the reaction conditions?
A2: Optimizing for yield often involves a systematic approach to refining your reaction parameters:
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol and acetic acid are commonly used for cyclocondensation reactions.[6] Aprotic dipolar solvents such as DMF or acetonitrile might be suitable for other steps.[7] Experiment with a range of solvents to find the one that provides the best solubility for your reactants and facilitates the desired chemical transformation.
-
Temperature Adjustment: Many triazolopyrimidine syntheses require heating to proceed at a reasonable rate. Refluxing in solvents like ethanol or acetic acid is common.[6] However, excessive heat can lead to decomposition of starting materials or products. A careful optimization of the reaction temperature is crucial.
-
Catalyst Screening: The use of an appropriate catalyst can dramatically improve yields. For cyclocondensation reactions, both acid and base catalysts have been successfully employed.[8] For instance, p-TsOH has been used as an effective catalyst in boiling water for a four-component condensation. In some cases, catalyst-free conditions under microwave irradiation can also provide excellent yields in shorter reaction times.[9]
-
Stoichiometry of Reactants: Ensure the molar ratios of your reactants are optimal. While a 1:1 stoichiometry is often a good starting point for the aminotriazole and dicarbonyl compound, a slight excess of one reactant might be beneficial in certain cases.
Q3: Could the purity of my starting materials be affecting the yield?
A3: Absolutely. The purity of your reagents and solvents is paramount for a successful synthesis. Impurities in starting materials can act as inhibitors or participate in side reactions, leading to a complex reaction mixture and low yields of the desired product.[5] Always use reagents and solvents of appropriate purity and ensure that solvents are dry when necessary, especially for moisture-sensitive reactions. It is good practice to verify the purity of your starting materials by techniques like NMR or LC-MS before commencing the reaction.
Problem: Formation of Side Products/Impurities
Q4: I'm observing multiple spots on my TLC analysis. What are the common side reactions in triazolopyrimidine synthesis?
A4: The formation of multiple products is a common challenge. Some potential side reactions include:
-
Formation of Isomeric Products: Depending on the nature of the starting materials, the formation of different positional isomers of the triazolopyrimidine ring system is possible.[1] For example, unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers.
-
Dimroth Rearrangement: When synthesizing[1][5][6]triazolo[4,3-a]pyrimidines, they can sometimes rearrange to the more thermodynamically stable[1][5][6]triazolo[1,5-a]pyrimidine isomers under the reaction conditions.[3]
-
Self-Condensation of Reactants: The starting materials, particularly the 1,3-dicarbonyl compounds, can undergo self-condensation reactions, especially in the presence of a strong base.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[5] Monitoring the reaction by TLC or LC-MS can help to check for product degradation over time.
Q5: How can I minimize the formation of the Dimroth rearrangement product when it is not the desired isomer?
A5: The Dimroth rearrangement is often acid- or base-catalyzed and can be influenced by temperature. To minimize this rearrangement:
-
Control the pH: Carefully control the pH of the reaction mixture. In some cases, running the reaction under neutral or mildly acidic/basic conditions can suppress the rearrangement.
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent rearrangement.
Q6: My final product is difficult to purify. What are the best practices for purifying triazolopyrimidines?
A6: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts. Consider the following purification strategies:
-
Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A gradient elution is often more effective than an isocratic one for separating complex mixtures.[10][11]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: If your triazolopyrimidine has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid solution. The product will move to the aqueous layer as a salt. After separating the layers, the aqueous layer can be basified to precipitate the pure product, which can then be extracted back into an organic solvent.
Problem: Reaction Scalability Issues
Q7: I'm trying to scale up my reaction, but the yield has dropped significantly. What factors should I consider?
A7: Scaling up a reaction is not always a linear process. Several factors can affect the outcome:
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Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating or insufficient heating, both of which can negatively impact the yield. Ensure efficient stirring and consider using a jacketed reactor for better temperature control.
-
Mass Transfer: Inefficient mixing in a large-scale reaction can lead to concentration gradients and reduced reaction rates. The stirring efficiency needs to be adjusted for the larger volume.
-
Addition Rates of Reagents: The rate of addition of reagents can become more critical on a larger scale. A slow and controlled addition might be necessary to manage exotherms and prevent the buildup of reactive intermediates that could lead to side reactions.
-
Workup and Purification: The workup and purification procedures may also need to be adapted for a larger scale. For example, extractions may require longer mixing times, and the amount of stationary phase for chromatography will need to be scaled up accordingly.
III. Frequently Asked Questions (FAQs)
FAQ1: What are the most common starting materials for synthesizing the triazolopyrimidine core?
The most prevalent synthetic route involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) or a related species like an α,β-unsaturated carbonyl compound.[3][4]
FAQ2: How do I choose the right solvent and catalyst for my specific triazolopyrimidine synthesis?
The optimal solvent and catalyst depend on the specific substrates and the reaction mechanism. For cyclocondensation reactions, polar protic solvents like ethanol or acetic acid are often good choices as they can facilitate proton transfer steps.[6] Acid catalysts (e.g., p-TsOH, HCl) or base catalysts (e.g., sodium ethoxide, DBU) can be used to accelerate the reaction.[12] It is advisable to consult the literature for similar transformations to guide your initial choices and then perform small-scale experiments to optimize for your specific reaction.
FAQ3: What are the key safety precautions to take when working with reagents commonly used in triazolopyrimidine synthesis?
Always consult the Safety Data Sheet (SDS) for all reagents before use. Many reagents, such as phosphoryl chloride (POCl₃) used for chlorination reactions, are highly corrosive and react violently with water.[10] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
FAQ4: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying the product and any major byproducts in the reaction mixture.[5]
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1,2,4-Triazolo[1,5-a]pyrimidine via Cyclocondensation
This protocol provides a general method for the synthesis of a 5,7-disubstituted-[1][5][6]triazolo[1,5-a]pyrimidine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Addition of Reagents: To this solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.[10]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[10][11]
Protocol 2: A General Method for Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified triazolopyrimidine.
V. Data Presentation
Table 1: Optimized Reaction Conditions for Various Substituted Triazolopyrimidines
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-1,2,4-triazole | Ethyl 3-oxo-3-phenylpropanoate | Sodium ethanoate | Ethanol | Reflux | 12 | 79 | [6] |
| 3-Amino-1,2,4-triazole | 2-(3-chlorobenzylidene)malononitrile | DBU | Water | Reflux | 0.08 | 93 | |
| Amine, Aldehyde, 3-Amino-1,2,4-triazole | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | p-TsOH | Water | Reflux | 4 | 81-91 | |
| 3-Amino-1,2,4-triazole | Ethyl 3-oxo-3-arylpropanoate | - | Acetic Acid | 120 | 12-16 | - | [10][11] |
| 7-Chloro-5-phenyl-[1][5][6]triazolo[1,5-a]pyrimidine | Amine | - | NMP | 80-100 | - | Good | [10] |
VI. Visualizations
Diagram 1: General Reaction Mechanism for the Cyclocondensation Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines
Caption: A simplified workflow of the key steps in the cyclocondensation reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Triazolopyrimidine Synthesis
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- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 10. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
Welcome to the technical support center for the synthesis of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and higher yields.
I. Synthetic Overview
The synthesis of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is typically achieved in a two-step process. The first step involves the cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate to form the intermediate, 5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one. The second step is the chlorination of this intermediate, most commonly with phosphorus oxychloride (POCl₃), to yield the final product.
Sources
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
Welcome to the technical support center for researchers working with 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. This guide is designed to provide you with the expertise and practical insights needed to navigate the complexities of using this small molecule inhibitor, with a primary focus on minimizing and identifying off-target effects to ensure the integrity and reproducibility of your experimental data.
Part 1: Understanding the Triazolo[1,5-a]pyrimidine Scaffold
The 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one belongs to the triazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, the building blocks of DNA and RNA. This resemblance allows triazolopyrimidine derivatives to interact with a wide range of biological targets, particularly the ATP-binding sites of enzymes.
Consequently, while this class of molecules holds therapeutic promise, it also presents a significant experimental challenge: the potential for off-target effects. Many proteins, especially the vast family of protein kinases, utilize ATP as a phosphate donor. The structural mimicry of the triazolopyrimidine core to adenine can lead to the unintended inhibition of multiple kinases or other ATP-dependent enzymes, confounding experimental results and leading to misinterpretation of the compound's biological role.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that arise when working with small molecule inhibitors like 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Q1: My experimental results with 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one are inconsistent. Could off-target effects be the cause?
A1: Yes, inconsistent results are a classic hallmark of off-target effects, but other factors should also be considered.[1][2] Variability can stem from several sources:
-
Off-Target Engagement: At higher concentrations, the inhibitor may engage with multiple unintended targets, leading to a complex and variable cellular response.
-
Compound Stability and Solubility: The compound's stability and solubility in your specific assay media can influence its effective concentration.[3] Precipitation or degradation can lead to a lower than expected concentration, causing inconsistent effects.
-
Cellular Context: The expression levels of the primary target and potential off-targets can vary between cell lines and even with passage number, leading to different responses.[1][2]
-
Experimental Conditions: Minor variations in cell density, incubation times, and solvent concentrations can contribute to result variability.[1][4]
Q2: How do I determine the optimal concentration of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one to minimize off-target effects?
A2: The key is to use the lowest concentration of the inhibitor that elicits the desired on-target effect. This is best determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in your experimental system.[5][6][7] Operating at concentrations significantly above the IC50 increases the likelihood of engaging off-targets. A typical starting point is to test a range of concentrations from 1 nM to 10 µM.
Q3: What are the essential positive and negative controls I should use in my experiments?
A3: Rigorous controls are critical for validating your findings.
-
Vehicle Control: This is the most important negative control. Cells are treated with the same concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) to account for any effects of the solvent itself.
-
Positive Control: Use a well-characterized inhibitor with a known on-target effect similar to what you expect from 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. This validates that your assay is working as expected.[7]
-
Structurally Related Inactive Control: If available, a molecule with a similar chemical structure to 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one but that is inactive against the intended target is an excellent negative control. If this compound does not produce the same phenotype, it strengthens the evidence that the observed effect is due to on-target inhibition.
Q4: I suspect my inhibitor is hitting other kinases. How can I test for this?
A4: This is a common and valid concern for kinase inhibitors. There are several approaches to investigate off-target kinase activity:
-
Kinome Profiling: This is the most comprehensive method. It involves screening your inhibitor against a large panel of purified kinases to determine its selectivity profile.[8] This service is offered by several specialized companies and can provide a detailed map of which kinases are inhibited at a given concentration.
-
Western Blotting for Phospho-Proteins: If you suspect inhibition of a specific kinase, you can use phospho-specific antibodies to probe for changes in the phosphorylation of its known downstream substrates. A decrease in phosphorylation would suggest inhibition of the upstream kinase.
Q5: How can I confirm that the observed cellular phenotype is a direct result of inhibiting my primary target?
A5: This is a critical step in validating your inhibitor's mechanism of action. Several experimental strategies can be employed:
-
Rescue Experiments: If you can express a form of your target protein that is resistant to the inhibitor (e.g., through a specific mutation in the binding site), you can test whether this rescues the observed phenotype. If it does, it's strong evidence for on-target activity.[1]
-
Use of a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same protein can help confirm that the phenotype is on-target. If both inhibitors produce the same biological effect, it is more likely to be a result of inhibiting the common target.[1]
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses whether your compound binds to its intended target in a cellular context.[9][10] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step protocols for essential experiments to characterize and validate the activity of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Protocol 1: Determining the IC50 in a Cell-Based Assay
This protocol outlines the determination of the IC50 value using a common cell viability assay (MTT). The principle can be adapted for other functional assays.
Materials:
-
Adherent cells in logarithmic growth phase
-
96-well cell culture plates
-
Complete cell culture medium
-
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in anhydrous DMSO. Perform serial dilutions in complete medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Shake the plate for 10 minutes at room temperature to dissolve the formazan crystals.[11]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[5]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes how to perform a CETSA to confirm the binding of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one to its target protein in intact cells.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
-
DMSO (anhydrous)
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating block
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody specific for the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the inhibitor at a concentration where target engagement is expected (e.g., 10x IC50) and a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors and divide the suspension into aliquots for each temperature point.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.[12]
-
-
Heat Treatment: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C in 5°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control versus the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Part 4: Data Interpretation and Visualization
Data Presentation: Interpreting Kinome Profiling Data
Kinome profiling data is typically presented as the percentage of inhibition of a large panel of kinases at a specific inhibitor concentration. This data is invaluable for understanding the selectivity of your compound.
Table 1: Example Kinome Profiling Data for a Hypothetical Triazolopyrimidine Inhibitor (Compound X) at 1 µM
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| TK | Primary Target Kinase | 98% |
| TK | ABL1 | 25% |
| TK | SRC | 35% |
| CMGC | GSK3β | 85% |
| CMGC | CDK2 | 60% |
| CMGC | MAPK1 (ERK2) | 15% |
| AGC | AKT1 | 10% |
| CAMK | CAMK2A | 5% |
| STE | MAP2K1 (MEK1) | 8% |
Interpretation:
-
Primary Target: Compound X shows excellent potency against its intended primary target.
-
Significant Off-Targets: There is a significant off-target activity against GSK3β and moderate activity against CDK2. This information is crucial, as these off-target effects could contribute to the observed cellular phenotype.
-
Selectivity: The compound is relatively selective within the kinome, with minimal inhibition of kinases in the AGC, CAMK, and STE families at this concentration.
Experimental and Troubleshooting Workflows
Visualizing workflows can aid in experimental design and troubleshooting.
Diagram 1: Workflow for Investigating and Mitigating Off-Target Effects
Caption: A logical workflow for troubleshooting inconsistent results and validating on- and off-target effects of a small molecule inhibitor.
Diagram 2: Experimental Workflow for CETSA
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. courses.edx.org [courses.edx.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Purity Analysis of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one by HPLC
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purity analysis of the synthesized active pharmaceutical ingredient (API) intermediate, 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such compounds, ensuring safety and efficacy in downstream applications.[1][2] This document provides field-proven insights, detailed troubleshooting protocols, and validated methodologies to address common and complex challenges encountered during analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries to provide a quick operational overview.
Q1: What is a suitable starting HPLC method for analyzing 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one?
A1: A reversed-phase HPLC (RP-HPLC) method is the most effective approach. Given the heterocyclic nature of the triazolopyrimidine core, which contains basic nitrogen atoms, controlling the mobile phase pH is critical for achieving symmetrical peak shapes.[3] A robust starting point would be a C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and ensure the analyte is in a single ionic form, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for separating the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances efficiency and reproducibility by maintaining a stable viscosity. |
| Detector | UV at 254 nm | A common wavelength for aromatic and heterocyclic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical starting volume; should be optimized to avoid column overload. |
Q2: What are the critical system suitability test (SST) parameters I should monitor?
A2: System Suitability Tests (SSTs) are mandatory to verify that the chromatographic system is adequate for the intended analysis before injecting any samples.[4][5] According to United States Pharmacopeia (USP) guidelines, key parameters include repeatability, peak symmetry, column efficiency, and resolution.[6][7]
Table 2: Typical System Suitability Criteria (based on USP)
| Parameter | Common Acceptance Criteria | Purpose |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Ensures the precision of the injection and detection process.[8] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; values > 1 indicate tailing.[6][8] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and performance.[8] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest impurity | Confirms the method's ability to separate critical peak pairs.[6][8] |
Q3: Why is a forced degradation study necessary for purity analysis?
A3: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A/Q1B) that helps to identify the likely degradation products of a drug substance.[9][10] This study is crucial for developing a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from any degradants, impurities, or excipients.[11] By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can ensure your HPLC method is specific and robust enough to separate all potential degradation products from the main analyte peak.[12][13]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, question-and-answer guide to resolving specific experimental issues.
Issue 1: Peak Tailing
Q: My main analyte peak for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is showing significant tailing (Tailing Factor > 2.0). What is the cause and how do I fix it?
A: Peak tailing is a common issue when analyzing basic compounds on silica-based columns.
-
Underlying Cause: The triazolopyrimidine structure contains nitrogen atoms that can act as Lewis bases.[3] At mid-range pH, these basic sites can interact strongly with residual acidic silanol groups (Si-OH) on the surface of the C18 stationary phase. This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailed peak.[14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing. -
Detailed Solutions:
-
Lower Mobile Phase pH: Adjust the pH of the aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. At this low pH, the basic nitrogens on your analyte will be protonated (positively charged), and the acidic silanol groups will also be protonated (neutral), minimizing the unwanted ionic interaction.[14]
-
Use a High-Purity Column: Older C18 columns have a higher concentration of accessible silanol groups. Switch to a modern, high-purity silica column that is "end-capped" (where residual silanols are chemically deactivated) or a column with a hybrid particle technology. These are specifically designed to provide excellent peak shape for basic compounds.
-
Check for Column Degradation: If the column is old or has been used with high-pH mobile phases, the stationary phase may be degraded, exposing more silanols. A void at the column inlet can also cause peak shape distortion. Try flushing the column or replacing it if performance does not improve.
-
Issue 2: Ghost Peaks
Q: I am observing peaks in my blank (solvent-only) injections, and these "ghost peaks" are interfering with my analysis. How can I identify their source and eliminate them?
A: Ghost peaks are extraneous signals that do not originate from the injected sample.[15] They are a common problem in gradient elution, where contaminants that are retained on the column under weak mobile phase conditions are eluted as the organic solvent concentration increases.[16][17]
-
Systematic Diagnosis:
-
Mobile Phase Contamination: This is the most common cause.[17][18]
-
Action: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water. Filter all aqueous buffers before use. Never top off solvent bottles; use fresh reservoirs.[17]
-
-
Autosampler Carryover: Residual sample from a previous, more concentrated injection may be carried into the next run.[15][16]
-
Action: Program a robust needle wash step in your autosampler method, using a solvent that is a strong solubilizer for your analyte (e.g., 50:50 Acetonitrile:Water). Run several blank injections after a high-concentration standard to confirm the carryover is gone.
-
-
System Contamination: Impurities can leach from tubing, seals, or other system components.[18]
-
Action: To isolate the source, disconnect the column and run a blank gradient. If peaks are still present, the contamination is in the HPLC system (pump, injector, detector). If the peaks disappear, the source is the column or mobile phase.[17] A thorough system flush with a strong solvent like isopropanol may be required.
-
-
Issue 3: Peak Fronting
Q: My main analyte peak looks like a "shark fin," with the front sloping more than the back. What causes this?
A: Peak fronting is less common than tailing but is typically caused by one of two issues.
-
Underlying Causes & Solutions:
-
Column Overload: This is the most frequent cause of fronting.[19] You have injected too much sample mass onto the column, saturating the stationary phase. The excess molecules are not retained and travel through the column faster, eluting at the front of the peak.[19]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload. Adjust your sample concentration accordingly.[19]
-
-
Incorrect Sample Solvent: If your sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, the sample band will not focus properly at the head of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).[14] If solubility is an issue, use the weakest solvent possible and reduce the injection volume.
-
-
Part 3: Experimental Protocols
Protocol 1: Standard Operating Procedure for HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.[17]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the same 50:50 diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the Working Standard.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions in Table 1 .
-
Equilibrate the column with the initial mobile phase composition (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.[8]
-
System Suitability: Inject the Working Standard solution five times. Verify that the SST criteria in Table 2 are met. If the SST fails, troubleshoot the system before proceeding.[8]
-
Analysis: Once SST passes, inject a blank (diluent), followed by the Working Standard, and then the Sample Solution.
-
-
Data Analysis:
-
Calculate the purity of the synthesized sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Ensure that peak purity analysis (using a PDA detector) for the main analyte peak is performed to confirm the absence of co-eluting impurities.[11]
-
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the stress conditions to evaluate the stability-indicating nature of the developed HPLC method. The goal is to achieve 5-20% degradation of the API.[9]
-
Procedure:
-
Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 60°C.[12]
-
Base Hydrolysis: Dissolve API in 0.1 M NaOH at room temperature.[12]
-
Oxidative Degradation: Dissolve API in a solution of 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Expose solid API to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At appropriate time points, quench the reactions (e.g., neutralize acid/base samples) and analyze by HPLC. Compare the chromatograms of the stressed samples to an unstressed control sample to identify and quantify degradation products.
-
References
-
Shimadzu Corporation. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Wyatt Technology. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Lab Tips. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. Retrieved from [Link]
-
Chrom Tech. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Technical Guide Series - Forced Degradation Studies. HubSpot. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
-
LookChem. (n.d.). 6-chloro-5-methyl-4h-[16][20]triazolo[1,5-a]pyrimidin-7-one cas no.41081-76-9. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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- 8. pharmatimesofficial.com [pharmatimesofficial.com]
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- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 16. hplc.eu [hplc.eu]
- 17. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. youtube.com [youtube.com]
- 20. wyatt.com [wyatt.com]
Technical Support Center: Stability of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in Aqueous Solutions
Welcome to the technical support guide for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. Here, we provide troubleshooting guidance and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class.[1] Molecules of this class are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] However, the presence of a chloro substituent and the fused pyrimidine ring system can present challenges regarding its stability in aqueous solutions. This guide will address these potential issues in a practical question-and-answer format.
Troubleshooting Guide
Question 1: I am observing a rapid loss of my compound in aqueous buffer during my experiments. What could be the cause?
Answer: Rapid degradation of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in aqueous solutions is likely due to hydrolysis. There are two primary sites on the molecule susceptible to hydrolysis: the C6-chloro group and the pyrimidin-7-one ring.
-
Hydrolysis of the Chloro Group: The chlorine atom at the C6 position can be displaced by a hydroxide ion or water, leading to the formation of a hydroxylated derivative. This is a common reaction for halogenated pyrimidines.
-
Hydrolysis of the Pyrimidine Ring: The pyrimidinone ring itself can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions. This can lead to the formation of more complex degradation products.[4]
To investigate this, we recommend performing a time-course stability study at your experimental pH and temperature.
Protocol for Preliminary Stability Assessment
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an anhydrous, water-miscible organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution into your aqueous buffer of interest to the final experimental concentration.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
Quenching (if necessary): If you suspect very rapid degradation, you may need to quench the reaction by adding a miscible organic solvent and freezing the sample immediately.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound.[5]
Question 2: How does pH affect the stability of my compound?
Answer: The stability of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 6): Under acidic conditions, the triazole and pyrimidine nitrogens can become protonated, which may alter the electron density of the ring system and potentially influence the rate of hydrolysis.
-
Neutral Conditions (pH 6-8): This is often the range of highest stability for many small molecules. However, baseline hydrolysis can still occur.
-
Basic Conditions (pH > 8): Basic conditions will significantly accelerate the hydrolysis of the C6-chloro group via nucleophilic substitution by hydroxide ions. The pyrimidinone ring may also be more susceptible to cleavage.
We advise conducting a pH-rate profile study to determine the optimal pH for your experiments.
Experimental Workflow for pH-Rate Profile
Caption: Workflow for a pH-rate stability study.
Question 3: I am seeing a new peak in my chromatogram that grows over time. How can I identify this degradation product?
Answer: Identifying degradation products is crucial for understanding the stability of your compound. The most common techniques for this are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
A plausible degradation pathway involves the hydrolysis of the chloro group to a hydroxyl group.
Hypothetical Hydrolysis Pathway
Caption: Potential hydrolysis of the C6-chloro group.
Using LC-MS, you would look for a new peak with a mass corresponding to the potential degradation product. For the example above, you would expect to see a mass shift from approximately 185 [M+H]+ to 167 [M+H]+. For unambiguous structure elucidation, the degradant would need to be isolated and characterized by NMR.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one?
For long-term storage, it is best to store the compound as a solid at the recommended temperature. For stock solutions, use an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare fresh aqueous working solutions daily and minimize the time they are kept at room temperature.
Q2: My compound is not dissolving well in my aqueous buffer. What can I do?
Poor aqueous solubility can be a confounding factor in stability studies.
-
Co-solvents: You may need to include a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final working solution. However, be aware that this can influence the stability and biological activity.
-
pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with different pH values to find one where solubility is improved, keeping in mind the impact on stability.
-
Sonication: Gentle sonication can help to dissolve the compound.
Q3: How does temperature affect the stability of this compound?
As with most chemical reactions, the rate of degradation will increase with temperature. It is recommended to perform experiments at a controlled and consistent temperature. If you need to store aqueous solutions for short periods, keep them at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but you should perform freeze-thaw stability tests to ensure the compound is stable under these conditions.[7]
Q4: Should I be concerned about photostability?
Many heterocyclic compounds are susceptible to degradation upon exposure to light. It is good practice to protect solutions of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one from light by using amber vials or covering containers with aluminum foil, especially during long-term experiments.
Summary of Recommended Stability Testing Conditions
| Parameter | Condition | Rationale |
| pH | 3, 5, 7.4, 9 | To assess stability across a range of acidic, neutral, and basic conditions. |
| Temperature | 4°C, 25°C, 37°C | To evaluate stability under refrigerated, room temperature, and physiological conditions. |
| Light | Exposed vs. Protected | To determine if the compound is photolabile. |
| Analysis | HPLC-UV, LC-MS | For quantification of the parent compound and identification of degradation products.[5][8] |
By systematically evaluating these parameters, you can develop a comprehensive understanding of the stability of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one in your specific experimental system, leading to more reliable and reproducible results.
References
- Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (n.d.). MDPI.
- Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (n.d.). Indian Academy of Sciences.
- Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (n.d.). PubMed Central.
- Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026, January 17). MDPI.
-
6-Chloro-5-methyl-4H-[4][6][9]triazolo[1,5-a]-pyrimidin-7-one. (n.d.). Santa Cruz Biotechnology. Retrieved January 18, 2026, from
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
-
6-chloro-5-methyl-4h-[4][6][9]triazolo[1,5-a]pyrimidin-7-one cas no.41081-76-9. (n.d.). LookChem. Retrieved January 18, 2026, from
-
6-Chloro-5-methyl-4h-[4][6][9]triazolo[1,5-a]-pyrimidin-7-one. (n.d.). PubChem. Retrieved January 18, 2026, from
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025, February 3). Indonesian Journal of Science and Technology.
- A RESOURCEFUL MULTI COMPONENT CREATION OF NOVEL TRIAZOLOPYRIMIDINES. (n.d.). TSI Journals.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025, July 8). Indonesian Journal of Science and Technology.
- Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate.
- Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. (2023, March 1). PubMed.
- ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. (n.d.). NCBI Bookshelf.
- Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4). BioProcess International.
- Triazolopyrimidine compounds and its biological activities. (n.d.). ResearchGate.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. mdpi.com [mdpi.com]
- 7. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Refining protocols for consistent results with 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve consistent, reliable results.
I. Compound Overview and Key Properties
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one is a member of the versatile triazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[1] Triazolopyrimidines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-infective, and CNS-acting agents.[1]
The chloro and methyl substitutions on the pyrimidine ring of this specific compound offer valuable handles for further chemical modification, making it a useful intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄O | PubChem[2] |
| Molecular Weight | 184.58 g/mol | PubChem[2] |
| CAS Number | 41081-76-9 | LookChem[3] |
| Appearance | Typically a solid | Inferred from similar compounds |
| XLogP3 | 0.3 | PubChem[2] |
II. Recommended Synthetic Protocol
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Step 1: Synthesis of 5-methyl-4H-triazolo[1,5-a]pyrimidine-6,7(5H,8H)-dione
This step involves the cyclocondensation of 3-amino-1,2,4-triazole with ethyl 2-chloroacetoacetate.
-
Reagents and Materials:
-
3-amino-1,2,4-triazole
-
Ethyl 2-chloroacetoacetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.
-
Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the intermediate di-one.
-
Step 2: Synthesis of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
This step involves the chlorination of the pyrimidine ring using phosphorus oxychloride (POCl₃).
-
Reagents and Materials:
-
5-methyl-4H-triazolo[1,5-a]pyrimidine-6,7(5H,8H)-dione (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
To a round-bottom flask, add the dried intermediate from Step 1 (1.0 eq) and an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain the purified 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
-
III. Troubleshooting Guide
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during synthesis.
1. Problem: Low or No Yield in Step 1 (Cyclocondensation)
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC until the starting material spot is no longer visible. Consider increasing the reaction time.
-
-
Possible Cause: Poor quality of starting materials.
-
Solution: Use fresh, high-purity 3-amino-1,2,4-triazole and ethyl 2-chloroacetoacetate.
-
-
Possible Cause: Product is soluble in the aqueous workup.
-
Solution: If the product does not precipitate upon addition to water, attempt to extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
2. Problem: Incomplete Chlorination in Step 2
-
Possible Cause: Insufficient amount or activity of POCl₃.
-
Solution: Use a larger excess of fresh POCl₃. Ensure the reaction is heated to a vigorous reflux.
-
-
Possible Cause: Reaction time is too short.
-
Solution: Extend the reflux time and monitor by TLC.
-
-
Possible Cause: Presence of water in the reaction mixture.
-
Solution: Ensure the intermediate from Step 1 is thoroughly dried before proceeding to Step 2. POCl₃ reacts violently with water.
-
3. Problem: Presence of Impurities After Step 2
-
Possible Cause: Unreacted starting material.
-
Solution: If the impurity is the starting di-one, the chlorination reaction was incomplete. Refer to the solutions for "Incomplete Chlorination."
-
-
Possible Cause: Formation of regioisomers or other side products.
-
Solution: Optimize the reaction temperature. Sometimes, running the reaction at a slightly lower temperature for a longer duration can improve selectivity. Purification by column chromatography may be necessary to separate isomers.
-
-
Possible Cause: Hydrolysis of the chloro group during workup.
-
Solution: Perform the aqueous workup at low temperatures (using an ice bath) and as quickly as possible. Ensure the pH does not become strongly basic during neutralization, as this can promote hydrolysis.
-
4. Problem: Difficulty with Recrystallization
-
Possible Cause: The compound is "oiling out" instead of crystallizing.
-
Solution: The solvent system may not be optimal. Try a different solvent or a combination of solvents. Adding a co-solvent in which the compound is less soluble can induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
-
-
Possible Cause: The product is highly soluble in the chosen solvent.
-
Solution: Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one?
-
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and light. For long-term storage, keeping it in a desiccator at room temperature or in a refrigerator is advisable. The chloro group can be susceptible to hydrolysis over time if exposed to moisture.
Q2: What are some suitable solvents for dissolving this compound for experimental use?
-
A2: Based on its structure and the properties of similar compounds, it is likely to have good solubility in polar aprotic solvents such as DMSO and DMF. It may have moderate solubility in solvents like acetone, acetonitrile, and ethyl acetate, and lower solubility in less polar solvents like dichloromethane and chloroform. Its solubility in water is expected to be low. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
Q3: How can I confirm the identity and purity of my synthesized compound?
-
A3: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify the presence of any major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent method to assess the purity of the sample.
-
Elemental Analysis: This provides the percentage composition of C, H, N, and Cl, which can be compared to the theoretical values.
-
Q4: Is the chloro group at the 6-position reactive?
-
A4: Yes, the chloro group on the pyrimidine ring is generally susceptible to nucleophilic aromatic substitution. This makes the compound a valuable intermediate for synthesizing a library of derivatives by reacting it with various nucleophiles such as amines, thiols, or alcohols.
V. References
-
PubChem. 6-Chloro-5-methyl-4h-[2][6][7]triazolo[1,5-a]-pyrimidin-7-one. National Center for Biotechnology Information. Available from: [Link]
-
Carta, A., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. 2020. Available from: [Link]
-
LookChem. 6-chloro-5-methyl-4h-[2][6][7]triazolo[1,5-a]-pyrimidin-7-one cas no.41081-76-9. Available from: [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
Zuniga, E. S., et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. 2017. Available from: [Link]
-
Savateev, K. V., et al. 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. 2015. Available from: [Link]
-
Matrix Fine Chemicals. 6-CHLORO-5-METHYL-[2][6][7]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL. Available from: [Link]
Sources
- 1. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one | C6H5ClN4O | CID 1082919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-5-METHYL-4H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE, CasNo.41081-76-9 Beijing Minruida Technology Co., Ltd. CHINA(Mainland) [shop407101.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Navigating Cell Permeability Challenges with Triazolopyrimidine Compounds
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the cell permeability of triazolopyrimidine compounds. Within this technical support center, you will find troubleshooting guidance, frequently asked questions, and validated experimental protocols to diagnose and overcome these common experimental hurdles.
Part 1: Troubleshooting Guide
This section provides solutions to specific problems you may be facing in your research.
Question 1: My triazolopyrimidine compound is highly active in biochemical assays but shows no effect in cell-based experiments. How do I determine if poor permeability is the cause?
Answer:
This is a frequent challenge in the early phases of drug discovery. A significant discrepancy between biochemical and cellular activity often suggests that the compound is not reaching its intracellular target, with poor cell membrane permeability being a likely reason. A systematic, tiered approach is recommended to diagnose this issue.
Step 1: Eliminate other common contributing factors. Before concluding that permeability is the sole issue, it's important to rule out other possibilities for the lack of cellular activity. These can include:
-
Compound Instability: The compound could be degrading in the cell culture medium.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).[1][2]
-
Off-Target Cytotoxicity: The compound could be toxic to the cells at the concentrations tested, which would mask any specific biological effects.
Step 2: Directly assess cell permeability. Once other factors have been addressed, you can directly measure your compound's permeability using standard assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It serves as an excellent initial screen for passive diffusion.[3]
-
Caco-2 Permeability Assay: This is a more intricate, cell-based assay that utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to model the intestinal barrier. This assay can evaluate both passive diffusion and active transport mechanisms.[4][5]
Experimental Workflow for Permeability Assessment
Caption: A logical workflow for diagnosing poor cellular activity.
Question 2: My PAMPA results show low permeability for my triazolopyrimidine series. Which structural features should I modify to improve this?
Answer:
Low permeability in a PAMPA assay strongly suggests that the intrinsic physicochemical properties of your compounds are preventing them from passively diffusing across the lipid bilayer. For triazolopyrimidines, which often have a rigid and polar core, several key structural characteristics should be analyzed and optimized.
Key Physicochemical Properties to Consider:
| Property | Poor Permeability Indicator | Rationale |
| Molecular Weight (MW) | > 500 Da | Larger molecules face greater difficulty diffusing through the densely packed lipid bilayer.[6][7] |
| Polar Surface Area (PSA) | > 140 Ų | A high PSA suggests a large number of polar atoms on the molecule's surface, which is unfavorable for entering the hydrophobic core of the cell membrane.[8][9][10] |
| Hydrogen Bond Donors (HBD) | > 5 | Each hydrogen bond donor needs to be desolvated before the molecule can enter the lipid membrane, which is an energetically demanding process.[6][7] |
| LogP | < 1 or > 5 | LogP measures lipophilicity. Compounds that are too hydrophilic (low LogP) will not easily partition into the membrane, while those that are too lipophilic (high LogP) may become trapped within it.[11] |
Strategies for Structural Modification:
-
Reduce Polarity and HBDs:
-
Masking Polar Groups: Consider converting carboxylic acids to esters or amides, or hydroxyl groups to ethers. This can be part of a prodrug strategy, where the masking group is cleaved inside the cell.[12]
-
N-methylation: Methylating amine or amide nitrogens can decrease the number of hydrogen bond donors.[13]
-
-
Increase Lipophilicity (with caution):
-
Add Lipophilic Groups: Incorporating small alkyl or aryl groups can increase LogP. However, be mindful not to significantly increase the molecular weight.
-
Fluorination: Adding fluorine atoms can sometimes enhance lipophilicity without a substantial increase in size.[14]
-
-
Reduce Molecular Size:
-
Simplification: If feasible, remove non-essential parts of the molecule that do not contribute to target binding.
-
Question 3: My compound shows good permeability in the PAMPA assay but poor accumulation in Caco-2 cells. What might this indicate?
Answer:
This pattern is a classic sign of active efflux. The Caco-2 assay, unlike PAMPA, uses live cells that express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[] These pumps actively expel substrates from the cell, preventing them from reaching their intracellular targets.[1][16]
How to Confirm Efflux:
To determine if your compound is a substrate for an efflux pump, you can perform a bi-directional Caco-2 assay. In this assay, you measure the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Efflux Ratio (ER): This is the ratio of the B-to-A permeability to the A-to-B permeability. An ER greater than 2 is generally considered an indication that the compound is an efflux substrate.
Strategies to Mitigate Efflux:
-
Co-dosing with an Efflux Inhibitor: In your cell-based assays, you can co-administer your compound with a known efflux pump inhibitor, such as verapamil or cyclosporine A for P-gp. If the cellular activity of your compound increases in the presence of the inhibitor, it strongly suggests that efflux is the issue.
-
Structural Modifications to Evade Efflux Recognition: This is a more complex medicinal chemistry challenge. Strategies can include:
-
Reducing the number of hydrogen bond acceptors.
-
Altering the molecule's overall shape and charge distribution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles that govern cell permeability?
A1: A compound's ability to cross a cell membrane is primarily determined by a balance of its physicochemical properties, as famously outlined in Lipinski's "Rule of Five".[6][7][11] For passive diffusion to occur, a compound must be able to:
-
Desolvate: Shed its surrounding water molecules to enter the hydrophobic lipid bilayer.
-
Partition: Have enough lipophilicity to favorably enter and move through the membrane's core.
-
Re-solvate: Be able to exit the membrane and re-enter the aqueous environment of the cytoplasm.
This process requires a delicate equilibrium. A molecule that is too polar will be repelled by the membrane, while one that is too greasy may get stuck within it.
Q2: When should I use the PAMPA assay versus the Caco-2 assay?
A2: The choice of assay depends on your project's stage and the specific question you are addressing.
-
PAMPA: Ideal for early-stage screening of a large number of compounds. It is high-throughput, cost-effective, and provides a clear measure of passive permeability.[3]
-
Caco-2: Better suited for later-stage characterization of lead compounds. It has a lower throughput and is more expensive, but it offers more biologically relevant information, including the potential for active transport and efflux.[4][5]
Q3: What is a "prodrug" approach, and how can it improve the permeability of triazolopyrimidines?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body.[13][17][18] This strategy is often employed to overcome pharmacokinetic challenges, including poor permeability.[19]
For a polar triazolopyrimidine with a free carboxylic acid or hydroxyl group, an ester prodrug could be created. The more lipophilic ester can cross the cell membrane more readily. Once inside the cell, esterase enzymes cleave the ester bond, releasing the active, polar parent drug at its site of action.
Prodrug Activation Pathway
Caption: The prodrug strategy for enhancing cell permeability.
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a test compound.
Materials:
-
96-well PAMPA plate (e.g., from Millipore or Corning)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
Test compounds and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Artificial Membrane: Create a 1% lecithin in dodecane solution. Carefully pipette 5 µL of this solution onto the filter of each well in the donor plate.
-
Prepare the Donor Plate: Dissolve the test compounds in a suitable buffer (e.g., 1X PBS pH 7.4 with 5% DMSO) to a final concentration of 1-10 µM. Add 150 µL of each compound solution to the wells of the donor plate.[20]
-
Prepare the Acceptor Plate: Add 300 µL of the same buffer to each well of the acceptor plate.[20]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 10-20 hours with gentle shaking.[20][21]
-
Sample Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis by LC-MS/MS to determine the compound's concentration in each compartment.
-
Calculate Permeability (Pe): The permeability coefficient is calculated using an established formula that considers the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
References
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Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available at: [Link]
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. Available at: [Link]
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pampa-permeability-assay.pdf - Technology Networks. Available at: [Link]
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Characterization of Cell Membrane Permeability In Vitro Part I: Transport Behavior Induced by Single-Pulse Electric Fields - NIH. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[17][19][20]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]
-
Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC - NIH. Available at: [Link]
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Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - Indonesian Journal of Science & Technology. Available at: [Link]
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The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed. Available at: [Link]
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Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs - PubMed. Available at: [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC - NIH. Available at: [Link]
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In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - PubMed Central. Available at: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available at: [Link]
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Lipinski's rule of five - Wikipedia. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available at: [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. Available at: [Link]
-
Caco-2 Permeability Assay - Evotec. Available at: [Link]
-
BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]
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What Has Polar Surface Area Ever Done for Drug Discovery? - ResearchGate. Available at: [Link]
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Synthesis, biological activity, and molecular dynamic studies of new triazolopyrimidine derivatives - ResearchGate. Available at: [Link]
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Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. Available at: [Link]
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In Vitro Permeability Assay - Creative Bioarray. Available at: [Link]
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Targeting efflux pumps to overcome antifungal drug resistance - University of Otago. Available at: [Link]
-
Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors - ResearchGate. Available at: [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. Available at: [Link]
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Polar surface area - Wikipedia. Available at: [Link]
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What has polar surface area ever done for drug discovery? - Ovid. Available at: [Link]
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Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
lipinski rule of five - Lecture Notes. Available at: [Link]
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Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Available at: [Link]
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Caco-2 permeability assay - Creative Bioarray. Available at: [Link]
-
Resistance-Nodulation-Division Multidrug Efflux Pumps in Gram-Negative Bacteria: Role in Virulence - MDPI. Available at: [Link]
-
Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - NIH. Available at: [Link]
-
(PDF) Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs - ResearchGate. Available at: [Link]
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Caco2 assay protocol. Available at: [Link]
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Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors - PubMed. Available at: [Link]
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Enhancing the potency of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one through structural modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your efforts in enhancing the potency of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one through structural modification. This resource is designed to be a practical companion for your experimental work, offering insights grounded in established medicinal chemistry principles.
Introduction: The Rationale for Structural Modification
The 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including potential as an anti-tubercular agent and kinase inhibitor.[1][2] The inherent reactivity of the chlorine atom at the C6 position and the potential for substitution at other positions make this molecule an excellent starting point for lead optimization campaigns. The primary goal of structurally modifying this core is to improve its interaction with biological targets, thereby enhancing its potency and selectivity.[3][4] This can be achieved by fine-tuning its physicochemical properties, such as solubility and lipophilicity, and by introducing functional groups that can form key interactions with the target protein.[5]
This guide will explore common strategies for structural modification, provide detailed experimental protocols, and address potential challenges you may encounter in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the synthesis, purification, and evaluation of analogs of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Synthesis & Purification
Q1: I am having trouble with the initial synthesis of the 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one core. What are some common pitfalls?
A1: The synthesis of the triazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[6] Common issues can arise from:
-
Purity of starting materials: Ensure your aminotriazole and dicarbonyl precursors are of high purity. Impurities can lead to side reactions and difficult purification.
-
Reaction conditions: The choice of solvent and catalyst is crucial. Acetic acid is a common solvent for this condensation.[7] Ensure the reaction temperature and time are optimized.
-
Purification: The product may require multiple purification steps, such as recrystallization or column chromatography, to achieve the desired purity.
Troubleshooting Tip: If you are experiencing low yields or a complex mixture of products, consider re-evaluating your starting material purity and optimizing the reaction conditions (temperature, solvent, and reaction time). Using a different acid catalyst, such as p-toluenesulfonic acid, may also improve the outcome.
Q2: My Suzuki-Miyaura cross-coupling reaction at the C6 position is not proceeding as expected. What could be the issue?
A2: The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl groups at the C6 position by replacing the chlorine atom.[8][9] Common problems include:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with dry solvents.
-
Choice of base and solvent: The base and solvent system is critical for the efficiency of the Suzuki coupling. A common combination is an aqueous solution of a carbonate base (e.g., Na2CO3 or K2CO3) in a solvent like 1,4-dioxane or DME.[10]
-
Boronic acid quality: Boronic acids can degrade over time, especially if not stored properly. Use fresh or properly stored boronic acids.
Troubleshooting Tip: If your reaction is sluggish or incomplete, consider screening different palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)), bases, and solvent systems. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[8]
Potency & Selectivity Evaluation
Q3: I have synthesized a library of analogs. What is the best way to screen for enhanced potency?
A3: The initial screening for potency will depend on the biological target of your compound. For kinase inhibitors, a common starting point is a biochemical assay to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]
-
Assay format: Various assay formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[11][12] The choice of assay will depend on the specific kinase and available resources.
-
ATP concentration: When testing ATP-competitive inhibitors, it is crucial to consider the ATP concentration in the assay, as it can affect the measured IC50 value.[13]
Troubleshooting Tip: If your initial screen yields several potent hits, the next step is to assess their selectivity against a panel of related kinases to identify compounds with a desirable selectivity profile.[13] Cellular assays should then be employed to confirm that the observed biochemical potency translates to activity in a more biologically relevant context.[11]
Q4: My compound shows high potency in a biochemical assay but is much less active in a cellular assay. What could be the reason for this discrepancy?
A4: A significant drop in potency between biochemical and cellular assays is a common challenge in drug discovery.[14] Several factors can contribute to this:
-
Cell permeability: The compound may have poor membrane permeability and not be able to reach its intracellular target.
-
Metabolic instability: The compound may be rapidly metabolized by cellular enzymes.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
High protein binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.
Troubleshooting Tip: To investigate the cause of the potency drop-off, you can perform a series of secondary assays. These may include permeability assays (e.g., PAMPA), metabolic stability assays using liver microsomes, and assays to determine the extent of plasma protein binding.
Structural Modification Strategies to Enhance Potency
The following section outlines key structural modification strategies that can be employed to enhance the potency of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Bioisosteric Replacement and Scaffold Hopping
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties.[15][16] Scaffold hopping involves replacing the core molecular framework with a different scaffold while maintaining the key pharmacophoric features.[17][18]
-
Rationale: By replacing the triazolo[1,5-a]pyrimidine core with other heterocyclic systems, it may be possible to discover novel chemotypes with improved drug-like properties.[19] This approach can also lead to new intellectual property.[17]
-
Experimental Approach: Computational methods can be used to identify potential scaffolds that can present the key pharmacophoric groups in a similar spatial arrangement to the parent molecule.[20] The synthesis and evaluation of these new scaffolds would then follow.
Structure-Activity Relationship (SAR) Studies
Systematic modification of different positions on the 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one scaffold is crucial for understanding the structure-activity relationship (SAR).[3] This involves synthesizing a library of analogs with diverse substituents and evaluating their biological activity.
-
C6 Position: The chlorine atom at the C6 position is a key handle for introducing a wide variety of substituents via nucleophilic aromatic substitution or cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9]
-
C5 Position: The methyl group at the C5 position can be varied to explore the impact of steric bulk and electronics in this region of the molecule.
-
C2 Position: The C2 position of the triazole ring can also be modified to probe for additional interactions with the target.
The following table summarizes the general SAR trends that have been observed for similar triazolopyrimidine scaffolds.[2]
| Position of Modification | General Observation | Potential Impact on Potency |
| C6 | Introduction of aryl or heteroaryl groups can lead to significant potency enhancements. | Can provide additional hydrophobic or hydrogen bonding interactions with the target. |
| C5 | Small, non-polar groups are generally preferred. | Larger groups may cause steric clashes in the binding pocket. |
| C2 | Substituents at this position are often detrimental to activity. | May disrupt key interactions with the target. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the structural modification of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one with a boronic acid.
Materials:
-
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
-
Microwave reactor (optional)
Procedure:
-
To a microwave vial, add 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).[8]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C6-substituted analog.
Protocol 2: General Procedure for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potency of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase
-
Substrate peptide or protein
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compounds.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows
The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships in the process of enhancing the potency of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one.
Caption: A high-level overview of the drug discovery workflow.
Caption: Troubleshooting workflow for potency discrepancies.
References
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- Classification of Scaffold Hopping Approaches. PubMed Central.
- Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed.
- Scaffold Hopping. BioSolveIT.
- Scaffold Hopping: Methods & Applic
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. PubMed.
- Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed.
- Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- A flexible kinase inhibitor assay pl
- Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. Morressier.
- A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Deriv
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
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- a Most active triazolothienopyrimidine molecule selected for....
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Discovery of[15][17][19]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed.
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- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
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6-Chloro-5-methyl-4h-[15][17][19]triazolo[1,5-a]-pyrimidin-7-one. PubChem.
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6-chloro-5-methyl-4h-[15][17][19]triazolo[1,5-a]pyrimidin-7-one cas no.41081-76-9.
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-[15][17][19]triazolo[1,5-a]pyrimidines bearing amino acid moiety. PubMed Central.
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Synthesis and Anti-tumor Activities of Novel[15][17][19]triazolo[1,5-a]pyrimidines. NIH.
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6-Chloro-5-methyl-4H-[15][17][19]triazolo[1,5-a]-pyrimidin-7-one. Santa Cruz Biotechnology.
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Validation & Comparative
A Comparative Efficacy Analysis of a Novel Triazolopyrimidine Derivative Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and targeted cancer therapies, the exploration of novel chemical scaffolds is paramount. This guide provides a detailed comparative analysis of a promising[1][2][3]triazolo[1,5-a]pyrimidine derivative, herein referred to as Analogue 26 , against two widely used and mechanistically distinct anticancer drugs: Doxorubicin and Paclitaxel. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of Analogue 26's potential, grounded in its efficacy, mechanism of action, and the experimental methodologies required for its evaluation.
Introduction to the Compounds
Analogue 26 emerges from a class of[1][2][3]triazolo[1,5-a]pyrimidine compounds that have demonstrated significant antiproliferative activities.[2] This particular derivative has been identified as a potent inhibitor of cancer cell growth, with a proposed mechanism targeting the fundamental cellular process of microtubule dynamics.[2]
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a broad spectrum of cancers. Its primary mechanism involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and cell death.
Paclitaxel , a member of the taxane family of drugs, is a potent mitotic inhibitor. It functions by stabilizing microtubules, thereby preventing their dynamic instability required for chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis.
Comparative Mechanism of Action
The distinct mechanisms of action of these three compounds underscore the diverse strategies employed to combat cancer.
Analogue 26 is proposed to function as a tubulin polymerization inhibitor . By interfering with the assembly of tubulin dimers into microtubules, it disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating.[2]
Caption: Mechanism of action of Doxorubicin.
Paclitaxel , in contrast to Analogue 26, acts as a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This abnormal stabilization disrupts the delicate balance of microtubule dynamics, leading to the formation of non-functional mitotic spindles and subsequent cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.
Caption: Mechanism of action of Paclitaxel.
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Analogue 26, Doxorubicin, and Paclitaxel against two common human cancer cell lines: HeLa (cervical cancer) and A549 (non-small cell lung cancer).
| Compound | Cell Line | IC50 (µM) | Reference |
| Analogue 26 | HeLa | 0.75 | [2] |
| A549 | 1.02 | [2] | |
| Doxorubicin | HeLa | ~2.9 | [4][5] |
| A549 | > 20 | [4][5] | |
| Paclitaxel | HeLa | 0.005 - 0.01 | [6] |
| A549 | ~0.00135 | [7] |
Analysis:
-
Analogue 26 demonstrates potent anticancer activity against both HeLa and A549 cell lines, with IC50 values in the sub-micromolar to low micromolar range.
-
Doxorubicin shows moderate activity against HeLa cells but significant resistance is observed in A549 cells. [4][5]* Paclitaxel exhibits the highest potency of the three compounds, with IC50 values in the nanomolar range for both cell lines.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (Analogue 26, Doxorubicin, or Paclitaxel) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP in a polymerization buffer.
-
Compound Addition: Add the test compound (Analogue 26 or Paclitaxel as a control) or vehicle to the reaction mixture.
-
Initiation of Polymerization: Initiate microtubule assembly by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase it. [1]
Conclusion
The preliminary in vitro data suggests that Analogue 26 , a novelt[1][2][3]riazolo[1,5-a]pyrimidine derivative, is a potent anticancer agent with a mechanism of action centered on the inhibition of tubulin polymerization. [2]Its efficacy against both HeLa and A549 cell lines, particularly the latter which shows resistance to Doxorubicin, highlights its potential as a valuable candidate for further preclinical and clinical development.
This guide provides a foundational framework for the comparative evaluation of Analogue 26. Further investigations, including in vivo studies using xenograft models and detailed mechanistic studies, are warranted to fully elucidate its therapeutic potential and position it within the landscape of modern cancer therapies.
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Validating the In Vitro Anticancer Efficacy of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of the novel compound, 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one. We will delve into the experimental design, detailed protocols, and comparative data analysis necessary to rigorously assess its potential as a therapeutic agent. This document is structured to offer not just procedural steps, but also the scientific rationale behind each choice, ensuring a robust and self-validating experimental approach.
Introduction: The Promise of Triazolopyrimidines in Oncology
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and notably, anticancer effects.[4] Extensive research has demonstrated that compounds bearing this core can exert potent antiproliferative effects against various human cancer cell lines.[1][3][5] The anticancer mechanisms of these derivatives are diverse, ranging from the inhibition of key signaling kinases like EGFR, VEGFR2, and CDK2 to the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][2][6]
6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (PubChem CID: 1082919) is a specific derivative within this promising class.[7] While its direct anticancer activities are not yet extensively documented in publicly available literature, its structural similarity to other active triazolopyrimidines warrants a thorough investigation. This guide, therefore, outlines a systematic approach to validate its in vitro anticancer potential, comparing its performance against established chemotherapeutic agents.
Strategic Experimental Design
A well-designed experimental plan is crucial for obtaining meaningful and reproducible data. This involves the careful selection of cancer cell lines, appropriate positive controls, and a panel of assays to probe different aspects of anticancer activity.
Selection of a Diverse Cancer Cell Line Panel
To assess the breadth of the compound's activity, a panel of human cancer cell lines from different tissue origins should be employed. Based on the reported activities of other triazolopyrimidine derivatives, the following cell lines are recommended for initial screening:
-
MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.
-
MDA-MB-231 (Breast Adenocarcinoma): Represents triple-negative breast cancer, a more aggressive subtype.
-
HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.
-
MGC-803 (Gastric Cancer): To explore activity against gastrointestinal cancers.[5][8]
-
MCF-10A (Non-tumorigenic breast epithelial cells): To assess selectivity and potential toxicity to normal cells.[1]
Establishing Benchmarks: The Role of Positive Controls
To contextualize the potency of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, its activity must be compared against standard-of-care anticancer drugs. The following are recommended as positive controls:
-
Doxorubicin: A widely used chemotherapeutic agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition).
-
Cisplatin: Another cornerstone of cancer chemotherapy that induces cell death by cross-linking DNA.
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[5]
Core Experimental Protocols for In Vitro Validation
The following section provides detailed, step-by-step protocols for a suite of in vitro assays essential for a comprehensive anticancer activity assessment.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Protocol:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one and the positive control drugs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Elucidating the Mechanism of Cell Death: Apoptosis Assay
To determine if the compound induces apoptosis (programmed cell death), an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by arresting the cell cycle at specific phases. This can be investigated using PI staining and flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Comparative Data Analysis and Presentation
The quantitative data obtained from the cell viability assays should be summarized in a clear and concise table to allow for easy comparison of the test compound's potency with that of the standard drugs.
Table 1: Hypothetical IC₅₀ Values (µM) of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one and Control Drugs against a Panel of Human Cancer Cell Lines.
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | A549 (Lung) | MGC-803 (Gastric) | MCF-10A (Normal) |
| 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one | e.g., 12.5 | e.g., 9.8 | e.g., 15.2 | e.g., 18.1 | e.g., 11.4 | e.g., >50 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 1.5 | 0.9 | 2.5 |
| Cisplatin | 5.2 | 7.8 | 3.1 | 6.5 | 4.7 | 10.3 |
| 5-Fluorouracil | 4.5 | 6.1 | 2.8 | 8.2 | 3.9 | 15.7 |
Note: The IC₅₀ values for the test compound are illustrative examples based on the activity of similar triazolopyrimidine derivatives found in the literature and would need to be determined experimentally.
Potential Mechanism of Action: Targeting Key Signaling Pathways
Based on studies of related triazolopyrimidine derivatives, a plausible mechanism of action for 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one could involve the inhibition of critical signaling pathways that drive cancer cell proliferation and survival, such as the EGFR/AKT/ERK pathway.[8][12]
Caption: Potential inhibition of the EGFR/PI3K/AKT signaling pathway.
Conclusion
This guide provides a robust, multi-faceted approach to the in vitro validation of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one as a potential anticancer agent. By employing a diverse panel of cancer cell lines, established positive controls, and a suite of assays to probe cytotoxicity, apoptosis, and cell cycle effects, researchers can generate a comprehensive and comparative dataset. The outlined protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the results. The findings from these in vitro studies will be critical in making informed decisions about the further development of this compound as a novel cancer therapeutic.
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El-Sayed, N. N. E., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Pharmaceuticals, 15(7), 882. [Link]
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Yu, H., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
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Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6296. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one Analogs
The 6-chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing upon experimental data from published literature to offer a comparative overview for researchers, scientists, and drug development professionals. We will explore how modifications to this central scaffold influence biological activity, with a particular focus on its potential as a kinase inhibitor.
The Core Scaffold: A Foundation for Diverse Biological Activity
The triazolo[1,5-a]pyrimidine nucleus is a bioisostere of purines, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. The specific scaffold, 6-chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, possesses key features that contribute to its utility as a starting point for drug discovery. The chlorine atom at the 6-position acts as a crucial handle for synthetic modification, allowing for the introduction of various substituents to probe the chemical space around the core structure. The methyl group at the 5-position can influence the compound's steric and electronic properties, while the pyrimidin-7-one moiety provides a key hydrogen bonding motif.
The versatility of the broader triazolo[1,5-a]pyrimidine scaffold is well-documented, with derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This inherent biological activity makes the 6-chloro-5-methyl variant an attractive starting point for the development of novel therapeutics.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections detail the SAR at key positions, drawing comparisons from various studies on related triazolopyrimidine derivatives.
Modifications at the 6-Position: Tuning Potency and Selectivity
The chlorine atom at the 6-position is a key site for synthetic elaboration. Its replacement with various functionalities can significantly impact the compound's biological profile. For instance, in a series of[4][5][6]triazolo[1,5-a]pyrimidines investigated as anticancer agents, the nature of the substituent at the 6-position was found to be critical for tubulin inhibition.[7] While not the exact same core, these findings suggest that introducing different groups at this position can modulate interactions with the target protein.
Generally, the introduction of small, electron-withdrawing groups can enhance potency, while larger, bulkier groups may lead to a decrease in activity due to steric hindrance. The optimal substituent will depend on the specific target and the topology of its binding site.
Influence of Substituents at the 5-Position
The methyl group at the 5-position also plays a role in defining the SAR. While the core topic specifies a methyl group, it is instructive to consider how variations at this position in related scaffolds affect activity. For example, in a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, modifications at the 5-position had a notable impact on activity.[6] This highlights the sensitivity of the biological target to even small changes in this region of the molecule. For the 6-chloro-5-methyl scaffold, it is likely that the methyl group contributes to favorable hydrophobic interactions within the binding pocket of its target.
The Role of the 2-Position in Target Engagement
The 2-position of the triazole ring offers another avenue for structural modification. Studies on 2-substituted-1,2,4-triazolo[1,5-a]pyrimidin-7-ones as xanthine oxidase inhibitors have demonstrated that the introduction of various aryl groups at this position can lead to potent inhibitors.[4] Specifically, compounds with a 4-isopropoxyphenyl group at the 2-position showed significantly enhanced activity.[4] This suggests that extending the molecule from the 2-position can allow for additional interactions with the target enzyme, thereby increasing potency.
Modifications at the N4-Position of the Pyrimidinone Ring
The N4-position of the pyrimidinone ring is another site where substitutions can be made to modulate the compound's properties. While not always the primary focus of SAR studies, modifications at this position can influence solubility, cell permeability, and metabolic stability. The introduction of small alkyl or substituted alkyl groups can be explored to optimize the pharmacokinetic profile of the lead compounds.
Comparative Data of Selected Analogs
To illustrate the SAR principles discussed, the following table summarizes the biological activity of representative triazolo[1,5-a]pyrimidine analogs from the literature. While not all are direct derivatives of the 6-chloro-5-methyl core, they provide valuable insights into the effects of various substitutions.
| Compound | Core Scaffold | Key Substitutions | Biological Activity | Reference |
| 1 | pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine | 7-(4-Bromophenyl)-9-(pyridin-4-yl) | Antiproliferative activity against HCC1937 and HeLa cells | [1] |
| 2 | [4][5][6]triazolo[1,5-a]pyrimidine | 7-anilino-5-methyl-2-(substituted) | Anti-tumor activity against HT-1080 and Bel-7402 cell lines | [8] |
| 3 | 1,2,4-triazolo[1,5-a]pyrimidin-7-one | 2-(4-isopropoxyphenyl)-6-carboxylic acid | Potent xanthine oxidase inhibitor | [4] |
| 4 | pyrazolo[1,5-a]pyrimidin-7(4H)-one | Various substitutions | Antitubercular activity | [3][6] |
| 5 | [4][5][6]triazolo[1,5-a]pyrimidine | 5-chloro-6-(trifluorophenyl)-7-amino | Anticancer agent with tubulin inhibition activity | [7] |
Experimental Protocols
To facilitate further research and comparison, this section provides representative experimental protocols for the synthesis and biological evaluation of 6-chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one analogs.
General Synthetic Procedure for 6-Substituted Analogs
The synthesis of 6-substituted analogs of 6-chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one can be achieved through nucleophilic aromatic substitution of the chlorine atom.
Step 1: Synthesis of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
The starting material can be synthesized via the condensation of 3-amino-1,2,4-triazole with a suitable β-ketoester, followed by chlorination.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of 6-chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired nucleophile (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 6-substituted analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a specific protein kinase can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A general protocol for a luminescence-based kinase assay is provided below.
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction buffer in a 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR trends and a generalized experimental workflow.
Caption: Key modification points on the core scaffold and their influence on activity.
Caption: A typical workflow for SAR studies of novel chemical entities.
Conclusion
The 6-chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The structure-activity relationships discussed in this guide, derived from studies on analogous compounds, highlight the importance of systematic modifications at the 2, 5, and 6-positions to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs, paving the way for the discovery of next-generation therapeutics. Further exploration of the chemical space around this versatile core is warranted to unlock its full therapeutic potential.
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Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem. 2025 Jan 2;20(1):e202400598. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for Triazolopyrimidine Compounds
Introduction: The Triazolopyrimidine Scaffold and the Imperative of Rigorous Validation
The triazolopyrimidine core is a privileged heterocyclic scaffold, structurally analogous to purines, which has garnered significant attention in medicinal chemistry.[1] This versatile framework has given rise to a plethora of compounds with diverse and potent biological activities, including anticancer, antiviral, antiparasitic, and anti-inflammatory properties.[2] Many of these activities stem from the ability of triazolopyrimidine derivatives to act as kinase inhibitors, targeting the highly conserved ATP-binding pocket of these crucial cellular enzymes.[3][4]
However, the journey from a promising initial "hit" in a high-throughput screen to a viable therapeutic candidate is fraught with challenges. A compound that demonstrates potent activity in a purified, biochemical assay may fail to show efficacy in a more complex cellular environment, or it may exhibit unforeseen off-target effects and toxicity in vivo.[5] Therefore, a robust and multi-faceted approach to the cross-validation of experimental results is not merely good practice; it is an absolute necessity for the successful development of novel therapeutics based on the triazolopyrimidine scaffold.
This guide, written from the perspective of a seasoned application scientist, provides a framework for designing and executing a comprehensive cross-validation strategy for triazolopyrimidine compounds. We will move beyond a simple recitation of protocols to delve into the causal logic behind experimental choices, emphasizing how to build a self-validating system of evidence to support your findings.
The Cross-Validation Workflow: An Integrated Approach
A successful validation strategy is not a linear process but rather an iterative cycle of hypothesis generation and testing, where results from one assay inform the design of the next. The following diagram illustrates a typical workflow for the cross-validation of a novel triazolopyrimidine compound.
Caption: An integrated workflow for the cross-validation of triazolopyrimidine compounds.
Phase 1: Initial Screening and In Vitro Characterization
The initial phase of discovery focuses on identifying compounds with the desired biological activity and assessing their basic cellular effects.
High-Throughput and Cytotoxicity Screening
High-throughput screening (HTS) of large compound libraries is often the first step in identifying novel triazolopyrimidine "hits." Following HTS, it is crucial to determine the cytotoxic effects of these compounds on various cell lines. The MTT assay is a widely used colorimetric method for assessing cell viability.[6]
Experimental Protocol: MTT Assay for Anti-Proliferative Activity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with a range of concentrations of the triazolopyrimidine compound (e.g., 1-100 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Target Engagement and Biochemical Validation
For triazolopyrimidine compounds designed as kinase inhibitors, it is essential to confirm direct engagement with the intended target. Biochemical assays using purified enzymes are the gold standard for this purpose.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and varying concentrations of the triazolopyrimidine inhibitor.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]-ATP, for sensitive detection).[9] The ATP concentration should be close to the KM of the kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
| Compound | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| Compound 13c | EGFR, HER-2 | 0.087, 0.078 | HCT116, HeLa, MCF-7 | [7][8] |
| Compound 12b | EGFR, VEGFR2, TrKA, CDK2 | 2.19, 2.95, 3.49, 9.31 | NCI cancer cell lines | [10] |
| Compound 1 | EGFR | (Inhibits phosphorylation) | HCC1937, HeLa | [4][6] |
Table 1: Examples of in vitro inhibitory activities of selected triazolopyrimidine compounds.
Phase 2: Elucidating the Mechanism of Action in a Cellular Context
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is equally important to show that it can engage its target within the complex environment of a living cell and elicit the desired downstream effects.[5]
Cellular Target Engagement and Pathway Analysis
Western blotting is an indispensable technique for investigating the effects of a compound on specific signaling pathways. For a putative EGFR inhibitor, for instance, one would expect to see a decrease in the phosphorylation of EGFR and its downstream effectors like Akt and ERK.[4][6]
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with the triazolopyrimidine compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, etc.).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels or phosphorylation.
Cell Cycle Analysis
Many kinase inhibitors exert their anti-proliferative effects by inducing cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the triazolopyrimidine compound for a time period sufficient to induce cell cycle changes (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which will also require RNase treatment to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Phase 3: In Vivo Validation and Preclinical Assessment
The ultimate test of a potential therapeutic is its performance in a living organism. In vivo studies are essential for evaluating a compound's pharmacokinetics (PK), efficacy, and safety.[11]
Pharmacokinetic (PK) Studies
Before conducting efficacy studies, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). These studies typically involve administering the compound to animals (e.g., mice) and measuring its concentration in plasma and tissues over time. Good metabolic stability and oral bioavailability are desirable properties for a drug candidate.[12]
In Vivo Efficacy Studies
Efficacy studies are designed to determine if the compound can inhibit tumor growth or clear a parasitic infection in an animal model.[11][12] For anticancer triazolopyrimidines, this often involves implanting human tumor cells into immunodeficient mice (xenograft models).[7][8]
Workflow: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7, HCT116) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the triazolopyrimidine compound or a vehicle control to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The dosing regimen should be informed by prior PK studies.
-
Tumor Measurement: Measure the tumor volume (typically with calipers) at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting to confirm target modulation).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Caption: A streamlined workflow for an in vivo efficacy study using a xenograft model.
Phase 4: Early Assessment of Drug-like Properties (ADME/Tox)
Concurrent with efficacy studies, it is prudent to conduct a panel of in vitro assays to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of the compound.[13][14] Early identification of liabilities in these areas can save considerable time and resources.
Key In Vitro ADME/Tox Assays:
-
Solubility: Determines the compound's solubility in aqueous solutions at different pH values. Poor solubility can hinder absorption.
-
Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes. High metabolic instability can lead to rapid clearance from the body.[12]
-
CYP450 Inhibition: Evaluates the compound's potential to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins. High plasma protein binding can reduce the amount of free drug available to act on its target.[12]
-
hERG Inhibition: Screens for inhibition of the hERG potassium channel, which can be an indicator of potential cardiotoxicity.
-
Genotoxicity: Assesses the compound's potential to damage DNA (e.g., using the Ames test).
Synthesizing the Evidence: The Power of Cross-Validation
The true strength of this comprehensive approach lies in the cross-validation of data from these diverse experimental systems.
| Assay Type | Strengths | Limitations | Cross-Validation Insights |
| Biochemical Assays | High-throughput, direct measure of target interaction, precise IC50 values.[3] | Lacks biological context, may not reflect cellular activity.[5] | Provides a baseline potency for comparison with cell-based assays. A large discrepancy may indicate poor cell permeability or off-target effects. |
| Cell-Based Assays | More physiologically relevant, assesses cellular potency and mechanism of action.[15][16] | More complex, potential for non-specific effects, indirect measure of target engagement. | Confirms that the biochemical activity translates to a cellular effect. Links target engagement to a cellular phenotype (e.g., apoptosis, cell cycle arrest). |
| In Vivo Models | Assesses efficacy in a whole organism, provides PK/PD and safety data.[11] | Low-throughput, expensive, ethical considerations, species differences may not predict human outcomes. | The ultimate validation of the therapeutic hypothesis. Correlates drug exposure with efficacy and provides a preliminary safety profile. |
| ADME/Tox Assays | Early identification of drug-like property liabilities, guides compound optimization.[13][17] | In vitro results may not always predict in vivo outcomes. | Explains why a potent compound in vitro may fail in vivo (e.g., due to poor metabolic stability or high plasma protein binding). |
Table 2: A comparative guide to the strengths, limitations, and cross-validation utility of different assay types.
For example, a triazolopyrimidine compound that is a potent inhibitor of a kinase in a biochemical assay should also inhibit the phosphorylation of that kinase's substrates in a cell-based Western blot. This cellular activity should, in turn, correlate with an anti-proliferative effect in a cytotoxicity assay. Finally, the effective concentrations in these cellular assays, when considered alongside the compound's pharmacokinetic profile, should inform the dosing regimen for in vivo efficacy studies. A consistent and logical thread connecting the results from each of these stages builds a powerful and trustworthy case for the compound's therapeutic potential.
Conclusion
The development of novel therapeutics based on the triazolopyrimidine scaffold holds immense promise. However, realizing this promise requires a commitment to rigorous and comprehensive experimental cross-validation. By moving beyond single-point assays and embracing an integrated, multi-faceted approach, researchers can build a robust body of evidence that supports the continued development of their compounds. This systematic process of cross-validation minimizes the risk of late-stage failures and ultimately accelerates the journey from the laboratory bench to the patient's bedside.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Triazolopyrimidine Isomers
Abstract
The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a cornerstone for developing a wide array of therapeutic agents.[1][2] This is due in large part to its structural resemblance to endogenous purines, allowing it to function as a bioisostere and interact with a multitude of biological targets.[3][4] The scaffold's versatility is further enhanced by its existence in at least eight isomeric forms, each presenting a unique three-dimensional arrangement of nitrogen atoms that dictates its physicochemical properties and, consequently, its biological activity.[5][6][7] This guide provides a comparative analysis of the biological activities of key triazolopyrimidine isomers, focusing on anticancer, antimicrobial, and anti-inflammatory applications. We will dissect the structure-activity relationships (SAR) that govern target specificity and potency, provide detailed experimental protocols for lead validation, and offer insights into the rational design of next-generation triazolopyrimidine-based therapeutics.
The Triazolopyrimidine Core: A Tale of Eight Isomers
The fusion of a triazole and a pyrimidine ring can result in multiple isomers, with the most stable and widely studied being the[8][9][10]triazolo[1,5-a]pyrimidine system.[5][6] However, other isomers such as[8][9][10]triazolo[4,3-a]pyrimidine, pyrazolo[8][9][10]triazolopyrimidine, and[8][9][11]triazolo[4,5-d]pyrimidine have also demonstrated significant and often distinct pharmacological profiles.[8][12][13]
The critical difference between these isomers lies in the positioning of the nitrogen atoms and the annulated (fused) edge between the two heterocyclic rings. This seemingly subtle variation has profound implications for a molecule's:
-
Hydrogen Bonding Capacity: The location of nitrogen atoms as hydrogen bond donors and acceptors is fundamental for molecular recognition at the active site of a target protein.
-
Dipole Moment and Solubility: Isomeric changes alter the molecule's overall polarity, affecting its solubility, membrane permeability, and pharmacokinetic properties.
-
Steric Profile: The overall shape of the scaffold changes with isomerism, influencing how it fits within a binding pocket.
Understanding these foundational differences is the first principle in rationally designing a triazolopyrimidine derivative for a specific biological target. The choice of isomer is not arbitrary; it is the first step in optimizing molecular interactions.
Comparative Analysis of Biological Activity
The triazolopyrimidine scaffold has been successfully exploited to generate inhibitors for a diverse range of diseases. Below, we compare the activity of different isomers across several key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Proliferation
Cancer remains a primary focus for triazolopyrimidine research, with various isomers showing potent activity through distinct mechanisms of action.
Mechanism 1: Kinase Inhibition (e.g., EGFR) Many cancers are driven by aberrant signaling from receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[8] Triazolopyrimidines, acting as ATP-competitive inhibitors, have emerged as a powerful class of EGFR inhibitors.
Notably, a study comparing novel pyrazolo-[4,3-e][8][9][10]triazolopyrimidine derivatives found that one specific compound (Compound 1) exhibited superior antiproliferative activity against breast (HCC1937) and cervical (HeLa) cancer cell lines, with IC50 values as low as 7.01 µM.[8][14] Mechanistic studies confirmed that this isomer effectively inhibited the phosphorylation of EGFR and its downstream signaling partners, Akt and Erk1/2.[8][14][15] This highlights how the specific pyrazolo[8][9][10]triazolopyrimidine core is well-suited for fitting into the ATP-binding pocket of EGFR.
dot
Caption: EGFR signaling pathway inhibited by a triazolopyrimidine isomer.
Mechanism 2: Targeting DNA Damage Repair (e.g., WRN Helicase) A synthetic lethal approach involves targeting a protein that is essential for cancer cell survival but not for normal cells. Werner syndrome RecQ helicase (WRN) has been identified as such a target in microsatellite instability (MSI) tumors.[16] A series of[8][9][10]triazolo[1,5-a]pyrimidine derivatives were systematically studied, leading to the discovery of compound S35. This compound showed potent WRN helicase inhibitory activity (IC50 = 16.1 nM) and remarkable selectivity, with GI50 values in the nanomolar range for MSI cell lines but greater than 20,000 nM for microsatellite stable (MSS) cell lines.[16] This demonstrates the high degree of specificity that can be achieved with the[8][9][10]triazolo[1,5-a]pyrimidine scaffold against a non-kinase target.
Mechanism 3: Epigenetic Modification (e.g., LSD1) The histone lysine-specific demethylase 1 (LSD1/KDM1A) is another promising cancer target. Researchers developed[8][9][10]triazolo[1,5-a]pyrimidine-based inhibitors, identifying a compound (C26) with an IC50 of 1.72 µM for LSD1.[17] This compound was shown to increase histone methylation marks (H3K4me1/me2, H3K9me2) and inhibit cancer cell migration, demonstrating that this isomeric scaffold can be tailored for epigenetic targets.[17]
Table 1: Comparative Anticancer Activity of Triazolopyrimidine Derivatives
| Compound/Isomer Scaffold | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Pyrazolo[8][9][10]triazolopyrimidine (Cpd 1) | EGFR | HCC1937 (Breast) | 7.01 µM | [8] |
| Pyrazolo[8][9][10]triazolopyrimidine (Cpd 1) | EGFR | HeLa (Cervical) | 11.14 µM | [8] |
| [8][9][11]triazolo[4,5-d]pyrimidine (Cpd 34) | EGFR | PC3 (Prostate) | 26.25 nM | [12] |
| [8][9][10]triazolo[1,5-a]pyrimidine (Cpd 13c) | Multi-target | MCF-7 (Breast) | 2.42 µM | [18] |
| [8][9][10]triazolo[1,5-a]pyrimidine (S35) | WRN Helicase | SW48 (MSI Colon) | 36.4 nM | [16] |
|[8][9][10]triazolo[1,5-a]pyrimidine (C26) | LSD1 | A549 (Lung) | 1.72 µM |[17] |
Antimicrobial Activity: Combating Infectious Agents
Triazolopyrimidines have also been investigated as potent antimicrobial agents, often targeting essential bacterial enzymes not present in humans.
A study developing[8][9][10]triazolo[1,5-a]pyrimidine derivatives as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR) found several compounds with significant activity.[19] The structure-activity relationship analysis was particularly insightful:
-
The presence of a methoxy group at the para-position of a phenyl ring substituent dramatically increased antibacterial activity. For instance, compound 9o (with an -OMe group) showed inhibition zones of 42-45 mm, whereas structurally similar compounds with -H, -Cl, or -Me groups had significantly smaller inhibition zones (11-32 mm).[19]
-
Compounds 9n and 9o exhibited excellent bactericidal activity with Minimal Inhibitory Concentration (MIC) values between 16 and 102 µM, comparable to the standard drug ciprofloxacin.[19]
This demonstrates a clear SAR where specific electronic and steric features on the[8][9][10]triazolo[1,5-a]pyrimidine scaffold are crucial for potent inhibition of bacterial targets.
Table 2: Comparative Antimicrobial Activity of[8][9][10]triazolo[1,5-a]pyrimidine Derivatives
| Compound | Pathogen | Activity (MIC in µM) | Reference |
|---|---|---|---|
| 9n | S. aureus | 16 | [19] |
| 9o | E. coli | 35 | [19] |
| 9p | P. aeruginosa | 42 | [19] |
| 9n | C. albicans | 15.50 |[19] |
Anti-inflammatory and Other Activities
The triazolopyrimidine core is also present in compounds with significant anti-inflammatory, analgesic, and anticonvulsant properties.[20] A study evaluating various derivatives found that those with electron-donating moieties (like hydrazine or methyl groups) on the pyrimidine ring exhibited high anti-inflammatory activity, in some cases comparable to the standard drug indomethacin.[21] This suggests that modulating the electron density of the heterocyclic system can tune its activity towards inflammatory targets.
Furthermore, different isomers have been developed as:
-
Antivirals: Inhibiting the secretion of Hepatitis B virus surface antigen (HBsAg).[22]
-
Antimalarials: Targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[23]
-
CNS Agents: Acting as inverse agonists for the CB2 cannabinoid receptor.[24]
Experimental Protocols: A Guide to Validation
The translation of a promising chemical scaffold into a validated lead compound requires rigorous, reproducible experimental testing. The choice of assay is dictated by the putative mechanism of action. Below are protocols for two fundamental assays in the evaluation of anticancer triazolopyrimidines.
In Vitro Cytotoxicity: The MTT Assay
This colorimetric assay is a cornerstone for assessing a compound's ability to inhibit cell proliferation. It measures the metabolic activity of cells, which correlates with cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Observe the formation of purple precipitate in the cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Target Engagement: Western Blotting for EGFR Phosphorylation
To confirm that an anticancer compound works via the intended mechanism (e.g., EGFR inhibition), it is crucial to measure its effect on the target protein in a cellular context.
dot
Caption: Experimental workflow for Western Blotting analysis.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Grow cells (e.g., HCC1937) to 70-80% confluency. Treat with the triazolopyrimidine inhibitor at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated form of the target (e.g., anti-pEGFR) and the total form of the target (e.g., anti-EGFR). A loading control (e.g., anti-β-actin) is essential.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the pEGFR/Total EGFR ratio with increasing compound concentration confirms target engagement and inhibition.[8]
Conclusion and Future Perspectives
The triazolopyrimidine scaffold represents a remarkably versatile and pharmacologically significant core. This guide has demonstrated that the biological activity of its derivatives is exquisitely dependent on the specific isomeric form and the nature of its substituents. The pyrazolo[8][9][10]triazolopyrimidine and[8][9][10]triazolo[1,5-a]pyrimidine isomers, in particular, have yielded potent and selective inhibitors against a range of cancer, microbial, and inflammatory targets.
The key takeaway for drug development professionals is that isomerism should be a primary consideration in library design. A scaffold that appears inactive in one isomeric form may be highly potent in another. Future research should focus on:
-
Systematic Isomer Synthesis: Creating and screening libraries that contain all accessible triazolopyrimidine isomers to fully explore the available chemical space.
-
Computational Modeling: Using docking and molecular dynamics to predict which isomer will best fit a specific target's active site before undertaking synthetic efforts.[9]
-
Pharmacokinetic Optimization: Fine-tuning promising leads to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, moving them from potent hits to viable drug candidates.
By combining rational, isomer-aware design with rigorous biological validation, the triazolopyrimidine system will undoubtedly continue to be a rich source of novel therapeutics for years to come.
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Adu-Ampratwum, D., Tukulula, M., & Kafumbila, D. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Eng. Proc., 87, 52. Available from: [Link]
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Uivarosi, V., Badea, M., et al. (2022). Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands. Molecules, 27(19), 6701. Available from: [Link]
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Block, T. M., Guo, H., et al. (2011). Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion. Journal of Medicinal Chemistry, 54(16), 5735-5749. Available from: [Link]
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Hibot, A., Oumessaoud, A., et al. (2024). Eight isomers of the triazolopyrimidine nucleus. ResearchGate. Available from: [Link]
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Lee, J., Kim, H., et al. (2022). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 23(19), 11849. Available from: [Link]
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Ribeiro, C. J., Tretter, C., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 257-261. Available from: [Link]
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Rao, S. P. S., Khare, S., et al. (2020). Chemical structure of the triazolopyrimidine class of inhibitors. ResearchGate. Available from: [Link]
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Ma, L., Liu, Y., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[8][9][10]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 303-313. Available from: [Link]
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de Souza, M. V. N., Almeida, M. S., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. MalariaWorld. Available from: [Link]
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First-Look Benchmarking: A Guide to Characterizing Novel Kinase Inhibitors Featuring 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one as a Putative RIPK2 Inhibitor
<G3> A.I. Generated Content
Introduction: The Critical Role of RIPK2 in Inflammatory Signaling
Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine/tyrosine kinase, serves as a critical node in the innate immune system.[1][2] It is an essential downstream modulator for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing proteins 1 and 2).[1][3] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2, triggering a signaling cascade that culminates in the activation of key pro-inflammatory pathways, including NF-κB and MAPKs.[4][5][6] This activation is crucial for mounting an effective immune response against bacterial pathogens.[6]
However, dysregulation of the NOD2-RIPK2 signaling axis is implicated in a range of autoinflammatory disorders, such as Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[1][4] Consequently, inhibiting the kinase activity of RIPK2 has emerged as a promising therapeutic strategy for these conditions.[1][3][4][7]
This guide provides a framework for the initial characterization and benchmarking of novel kinase inhibitors, using the scaffold 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one, hereafter designated Compound X , as a hypothetical RIPK2 inhibitor candidate. The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in medicinal chemistry, known for its potent protein kinase inhibitory activity.[8][9] We will benchmark Compound X against established, clinically relevant multi-kinase inhibitors known to potently inhibit RIPK2: Ponatinib and Regorafenib .[3]
Compound Profiles
Investigational Compound: Compound X
-
Scaffold: 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
-
Hypothesized Target: RIPK2
-
Rationale: The triazolopyrimidine core is a privileged structure in kinase inhibitor design. This guide outlines the necessary experiments to validate its activity and selectivity against RIPK2.
Benchmark Inhibitors
-
Ponatinib: A potent, orally administered multi-targeted tyrosine kinase inhibitor.[10] It was designed to inhibit BCR-ABL, including the resistant T315I mutant, in chronic myeloid leukemia (CML).[10][11][12] However, it is also a potent type II inhibitor of RIPK2, preventing its autophosphorylation and subsequent downstream signaling.[2][3]
-
Regorafenib: An oral multi-kinase inhibitor that targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[13][14][15] Like Ponatinib, it has been identified as a potent type II inhibitor of RIPK2, blocking NOD-dependent inflammatory responses.[2][3]
Experimental Design: A Phased Approach to Benchmarking
The characterization of a novel kinase inhibitor requires a multi-faceted approach, moving from direct target engagement in a cell-free system to complex functional outcomes in a cellular context.
Caption: A phased workflow for kinase inhibitor characterization.
Phase 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine if Compound X directly inhibits RIPK2 kinase activity in a purified, cell-free system. This provides a clean measure of potency (IC50) without the complexity of cellular uptake, metabolism, or off-target effects.
Protocol 1: In Vitro RIPK2 Kinase Activity Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16] The ADP-Glo™ system is a robust, luminescence-based assay suitable for high-throughput screening and IC50 determination.[7][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Ponatinib, and Regorafenib against purified human RIPK2.
Materials:
-
Recombinant Human RIPK2 Enzyme
-
Myelin Basic Protein (MBP) substrate[7]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[16]
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[16]
-
Test Compounds (Compound X, Ponatinib, Regorafenib) dissolved in DMSO
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting range is 10 mM down to 1 nM. Then, dilute further into the kinase buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer containing the diluted test compound or DMSO (vehicle control) to each well.
-
Add 10 µL of a solution containing RIPK2 enzyme and MBP substrate in kinase buffer. Pre-incubate for 10-15 minutes at room temperature.
-
To initiate the reaction, add 10 µL of ATP solution (final concentration typically at or below the Km for ATP).
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection (First Step): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Second Step): Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Expected Data and Interpretation
The results of this assay will provide a direct comparison of the potency of each compound. A lower IC50 value indicates higher potency.
| Compound | Target Kinase | Predicted IC50 (nM) | Rationale / Reference |
| Compound X | RIPK2 | To be determined | Novel compound, potency unknown. |
| Ponatinib | RIPK2 | < 20 | Known potent type II inhibitor.[3] |
| Regorafenib | RIPK2 | < 50 | Known potent type II inhibitor.[3] |
Phase 2: Cell-Based Assays for Functional Efficacy
After confirming direct biochemical potency, the next critical phase is to assess the inhibitor's activity in a relevant cellular environment. This validates that the compound can cross the cell membrane, engage its target, and produce a desired functional outcome.
Caption: Targeted inhibition of the NOD2-RIPK2-NF-κB signaling axis.
Protocol 2: Cellular NF-κB Reporter Assay
This assay measures the functional downstream consequence of RIPK2 inhibition. Since RIPK2 activation leads directly to NF-κB activation, an NF-κB reporter cell line provides a quantitative readout of pathway inhibition.
Objective: To measure the dose-dependent inhibition of NOD2-ligand-induced NF-κB activation by the test compounds.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase or SEAP (secreted alkaline phosphatase) reporter.
-
Muramyl dipeptide (MDP), a known NOD2 ligand.[3]
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
Test Compounds (Compound X, Ponatinib, Regorafenib) dissolved in DMSO.
-
Luciferase or SEAP detection reagents.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds (or DMSO vehicle) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells by adding MDP (a typical concentration is 10 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Signal Detection:
-
For luciferase: Lyse the cells and add the luciferase substrate.
-
For SEAP: Collect a small aliquot of the culture supernatant and add the SEAP substrate.
-
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) by plotting the normalized reporter activity against the log of inhibitor concentration.
Protocol 3: Western Blot for Phospho-RIPK2
This protocol provides direct evidence of target engagement within the cell by measuring the autophosphorylation of RIPK2, a key step in its activation.[3]
Objective: To visually confirm that the test compounds inhibit MDP-induced RIPK2 autophosphorylation in a cellular context.
Materials:
-
THP-1 monocytes or other suitable myeloid cell line.
-
MDP.
-
Test Compounds.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total-RIPK2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
Procedure:
-
Cell Treatment: Plate THP-1 cells. Pre-treat with compounds at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for 1-2 hours.
-
Stimulation: Stimulate with MDP for 30-60 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Compare the intensity of the phospho-RIPK2 band relative to total RIPK2 and the loading control across different treatment conditions.
Summary and Conclusion
This guide outlines a logical, two-phase workflow for the initial characterization of a novel kinase inhibitor, using 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one (Compound X) as a working example against the inflammatory kinase RIPK2.
-
Phase 1 establishes the fundamental potency (IC50) and selectivity through direct, cell-free biochemical assays. This is the foundational step to confirm on-target activity.
-
Phase 2 validates these findings in a more biologically relevant context. Cellular assays confirm that the compound is cell-permeable, engages its intended target (inhibition of p-RIPK2), and blocks the downstream signaling pathway (NF-κB activation).
By benchmarking against well-characterized inhibitors like Ponatinib and Regorafenib, researchers can contextualize the performance of their novel compound. The data generated from these experiments provide the critical foundation needed to justify further investigation, including broader selectivity screening, pharmacokinetic studies, and eventual in vivo efficacy models for inflammatory diseases.
References
- Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute.
- Mechanism of action of ponatinib in treating chronic myeloid leukemia... (2025, October). ResearchGate.
- Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... (n.d.). ResearchGate.
- The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. (n.d.). Hematology & Oncology.
- Ponatinib. (n.d.). Wikipedia.
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH.
- Gefitinib | Drug Guide. (n.d.). MedSchool.
- Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. (n.d.). PMC - PubMed Central.
- Gefitinib. (n.d.). Wikipedia.
- What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse.
- The Role of Regorafenib in Hepatocellular Carcinoma. (n.d.). PMC - NIH.
- Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (n.d.). STIVARGA® (regorafenib).
- What are RIPK2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023, September 28). ChemicalBook.
- What is the mechanism of Ponatinib Hydrochloride? (2024, July 17). Patsnap Synapse.
- Ponatinib Hydrochloride. (2026, January 16). MassiveBio.
- Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. (2015, August 27). DASH (Harvard).
- Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. (n.d.). Takeda Oncology.
- RIPK2 Inhibitor, Gene. (n.d.). MedchemExpress.com.
- Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025, May 8). PMC - PubMed Central.
- A Validated RIPK2 Inhibitor Screening Assay. (n.d.). BellBrook Labs.
- RIPK2 Kinase Assay. (n.d.). Promega Corporation.
- RIPK2 Kinase Assay Kit. (n.d.). BPS Bioscience.
- PhosphoSens RIPK2 Protein Kinase Assays, Substrates & Recombinant Enzymes. (n.d.). AssayQuant.
- Detection of Receptor-interacting Kinase 2 (RIPK2) Activity with the Transcreener® ADP 2 Kinase Assay. (2025, October 15). ResearchGate.
- In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. (2014, September 5). ResearchGate.
- Assaying RIPK2 Activation by Complex Formation. (n.d.). PubMed.
- Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer. (2021, February 9). PubMed Central.
- RIPK2 silencing regulates the NF-κB pathway in RA-FLS cells. (a-c) The... (n.d.). ResearchGate.
- Revealing Mechanism of Allostery in RIPK2 kinase | bioRxiv. (2024, April 30). bioRxiv.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
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6-Chloro-5-methyl-4H-[11][13][15]triazolo[1,5-a]-pyrimidin-7-one | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved January 18, 2026, from
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH.
- Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. (n.d.). PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). NIH.
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Independent Verification of the Synthesis of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility and verifiable integrity of synthetic protocols are paramount. This guide provides an in-depth technical analysis of the synthesis of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one, a heterocyclic compound of interest in medicinal chemistry. This document moves beyond a simple recitation of steps to offer a comparative analysis of logical synthetic routes, supported by available experimental data, to ensure scientific rigor and facilitate independent verification.
Introduction: The Significance of Triazolopyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, analogous to purine nucleobases, rendering it a valuable core for the development of therapeutics with a wide range of biological activities. These activities include, but are not limited to, antiviral, antimicrobial, and anticancer properties. The specific substitution pattern of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one suggests its potential as a key intermediate for further chemical elaboration in drug discovery programs. Given its importance, the ability to reliably synthesize and verify this compound is a critical first step in its scientific exploration.
Proposed Synthetic Pathways and Experimental Verification
Pathway 1: Cyclocondensation followed by Chlorination
This two-step approach is a common and versatile method for the synthesis of substituted triazolopyrimidines.
Step 1: Synthesis of the Precursor, 5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one
The initial and crucial step is the cyclocondensation of 3-amino-1,2,4-triazole with a suitable β-ketoester, in this case, ethyl acetoacetate. This reaction forms the core triazolopyrimidine ring system.
Experimental Protocol: Synthesis of 5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one
-
Reactants: 3-amino-1,2,4-triazole and ethyl acetoacetate.
-
Solvent/Catalyst: Glacial acetic acid.
-
Procedure: A mixture of 3-amino-1,2,4-triazole and a slight excess of ethyl acetoacetate in glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent like ethanol, and dried.
-
Rationale: The acidic medium of glacial acetic acid catalyzes the condensation reaction between the amino group of the triazole and the keto group of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The use of reflux conditions provides the necessary thermal energy to overcome the activation barrier of the reaction.
Verification Data for 5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one:
| Parameter | Reported Value |
| Melting Point | >250 °C |
| ¹H NMR (DMSO-d₆, δ, ppm) | 2.30 (s, 3H, CH₃), 5.82 (s, 1H, H-6), 8.15 (s, 1H, H-2), 11.51 (s, 1H, NH) |
| ESI-MS (m/z) | Found: 151.06, Calculated: 151.06 ([M+H]⁺) |
This data serves as a critical checkpoint for the successful synthesis of the precursor before proceeding to the next step.
Step 2: Chlorination of 5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one
The second step involves the regioselective chlorination at the 6-position of the triazolopyrimidine ring.
Proposed Experimental Protocol: Chlorination
-
Chlorinating Agent: Phosphoryl chloride (POCl₃) is a common and effective reagent for this type of transformation. Other reagents such as sulfuryl chloride (SO₂Cl₂) could also be considered.
-
Procedure: The dried 5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one is treated with an excess of phosphoryl chloride, often in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. The mixture is heated to reflux. After the reaction is complete, the excess phosphoryl chloride is carefully quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.
-
Causality: The lone pair of electrons on the nitrogen atom in the pyrimidine ring activates the adjacent carbon (C6) for electrophilic substitution. Phosphoryl chloride acts as the electrophilic chlorine source. The tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Pathway 2: Direct Cyclocondensation
This approach aims to synthesize the target molecule in a single step through the reaction of 3-amino-1,2,4-triazole with a chlorinated β-ketoester, namely ethyl 2-chloro-3-oxobutanoate.
Proposed Experimental Protocol: Direct Synthesis
-
Reactants: 3-amino-1,2,4-triazole and ethyl 2-chloro-3-oxobutanoate.
-
Solvent/Catalyst: A suitable solvent would be a high-boiling point alcohol like ethanol or a polar aprotic solvent like dimethylformamide (DMF), potentially with an acid or base catalyst to promote the cyclocondensation.
-
Procedure: Equimolar amounts of 3-amino-1,2,4-triazole and ethyl 2-chloro-3-oxobutanoate are dissolved in the chosen solvent and heated. The reaction progress is monitored by TLC. Upon completion, the product is isolated by precipitation or extraction and purified.
-
Rationale: This method streamlines the synthesis into a single step. The choice of solvent and catalyst is critical to control the regioselectivity of the cyclization and to avoid potential side reactions.
Comparative Analysis of Synthetic Routes
| Feature | Pathway 1: Two-Step Synthesis | Pathway 2: Direct Synthesis |
| Versatility | High. The precursor can be used to synthesize a variety of 6-substituted analogs. | Lower. Specific to the synthesis of the 6-chloro derivative. |
| Control | Better control over each transformation. The precursor can be fully characterized before proceeding. | Less control over potential side reactions. |
| Efficiency | Potentially lower overall yield due to an additional step. | Potentially higher overall yield if the reaction is clean and high-yielding. |
| Reagent Availability | Ethyl acetoacetate and phosphoryl chloride are common laboratory reagents. | Ethyl 2-chloro-3-oxobutanoate is a more specialized and potentially less stable reagent. |
Senior Application Scientist's Perspective: For initial laboratory-scale synthesis and for the purpose of generating a library of related compounds, Pathway 1 is recommended . The ability to isolate and fully characterize the key intermediate, 5-methyl-4H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, provides a solid foundation for the subsequent chlorination and ensures the integrity of the final product. While Pathway 2 appears more direct, it may require more extensive optimization to control side reactions and ensure regioselectivity.
Independent Verification: Characterization of the Final Product
As of the writing of this guide, detailed, independently verified spectroscopic data for 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one is not widely published in the peer-reviewed literature. However, based on the structure, the following characteristic signals would be expected in its analytical spectra.
Expected Analytical Data:
-
¹H NMR: The spectrum should show a singlet for the methyl group (CH₃), a singlet for the proton at the 2-position of the triazole ring, and a broad singlet for the NH proton. The absence of the singlet corresponding to the H-6 proton (around 5.82 ppm in the precursor) would be a key indicator of successful chlorination.
-
¹³C NMR: The spectrum should show signals corresponding to the methyl carbon, the carbons of the triazole and pyrimidine rings, and the carbonyl carbon. The chemical shift of the C6 carbon would be significantly affected by the presence of the chlorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₆H₅ClN₄O = 184.58 g/mol ). The isotopic pattern of the molecular ion, showing a characteristic M and M+2 peak in an approximate 3:1 ratio, would provide strong evidence for the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching vibrations.
Researchers synthesizing this compound are strongly encouraged to perform a full suite of analytical tests (¹H NMR, ¹³C NMR, MS, and IR) and compare their findings with these expected values to independently verify the structure and purity of their product.
Workflow Diagrams
Pathway 1: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Pathway 2: Direct Synthesis
Caption: Workflow for the direct, one-pot synthesis of the target compound.
Conclusion
This guide provides a comprehensive framework for the synthesis and independent verification of 6-Chloro-5-methyl-4H-triazolo[1,5-a]-pyrimidin-7-one. By presenting two logical synthetic pathways, including a detailed, verifiable protocol for a key precursor, and outlining the expected analytical data for the final product, we aim to empower researchers to confidently and reproducibly prepare this valuable chemical entity. The emphasis on a two-step approach through a well-characterized intermediate offers a robust and reliable method for laboratory-scale synthesis and further derivatization, upholding the principles of scientific integrity and reproducibility.
References
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PubChem Compound Summary for CID 1082919, 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one. National Center for Biotechnology Information. [Link][1]
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- 3. 6-CHLORO-5-METHYL-4H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE, CasNo.41081-76-9 Beijing Minruida Technology Co., Ltd. CHINA(Mainland) [shop407101.lookchem.com]
Head-to-head comparison of different triazolopyrimidine derivatives in preclinical models
A Senior Application Scientist's Guide to Emerging Anticancer, Neuroprotective, and Anti-inflammatory Agents
For researchers and drug development professionals, the triazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules.[1][2] This guide provides a detailed, head-to-head comparison of promising triazolopyrimidine derivatives that have demonstrated significant potential in preclinical models for oncology, neurodegenerative disorders, and inflammatory diseases. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for key validation assays, offering a comprehensive resource for advancing your own research and development efforts.
Anticancer Triazolopyrimidine Derivatives: Targeting Resistance and Key Oncogenic Pathways
The challenge in oncology is not only to eliminate cancer cells but also to overcome the pervasive issue of drug resistance and to selectively target pathways that drive tumor growth. Here, we compare three distinct triazolopyrimidine derivatives that address these critical aspects of cancer therapy.
WS-716: A P-glycoprotein Inhibitor for Overcoming Multidrug Resistance
Multidrug resistance (MDR) is a major hurdle in cancer treatment, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). WS-716 is a triazolo[1,5-a]pyrimidine derivative designed to inhibit P-gp and resensitize cancer cells to conventional chemotherapeutics.
Preclinical Efficacy: In preclinical studies, WS-716 has shown remarkable efficacy in reversing P-gp-mediated MDR. When used in combination with paclitaxel, a common chemotherapy drug, WS-716 significantly enhances its cytotoxic effects in resistant cancer cell lines.
| Compound | Cell Line | Treatment | IC50 (nM) | Fold Reversal |
| Paclitaxel | SW620/Ad300 (P-gp overexpressing) | Paclitaxel alone | ~3000 | - |
| Paclitaxel + WS-716 | SW620/Ad300 (P-gp overexpressing) | Paclitaxel + 10 µM WS-716 | ~90 | ~33 |
Mechanism of Action: WS-716 directly binds to P-gp, inhibiting its efflux function without altering its expression levels. This leads to an intracellular accumulation of chemotherapeutic agents, thereby restoring their efficacy. The synergistic effect of WS-716 and paclitaxel also leads to enhanced cell cycle arrest at the G2/M phase and increased apoptosis.[3]
"Compound 1": An EGFR Signaling Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its aberrant activation drives the proliferation and survival of various cancer types. A novel pyrazolo-[4,3-e][4][5][6]triazolopyrimidine, referred to as "Compound 1," has emerged as a potent inhibitor of the EGFR signaling pathway.[7]
Preclinical Efficacy: In a head-to-head comparison with two other derivatives, Compound 1 demonstrated superior in vitro cytotoxicity against breast and cervical cancer cell lines that express high levels of wild-type EGFR.[7]
| Compound | Cell Line | IC50 (µM) |
| Compound 1 | HCC1937 (Breast Cancer) | ~7 |
| Compound 1 | HeLa (Cervical Cancer) | ~11 |
| Compound 2 | HCC1937 (Breast Cancer) | >50 |
| Compound 2 | HeLa (Cervical Cancer) | >50 |
| Compound 3 | HCC1937 (Breast Cancer) | ~25 |
| Compound 3 | HeLa (Cervical Cancer) | ~30 |
Mechanism of Action: Compound 1 exerts its anticancer effects by inhibiting the phosphorylation of EGFR and its downstream signaling components, including AKT and ERK1/2.[7] This blockade of the EGFR pathway ultimately leads to cell cycle arrest and apoptosis.[7]
E35: An S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitor
The Skp1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, with its substrate receptor Skp2, plays a critical role in cell cycle progression by targeting tumor suppressor proteins like p27 for degradation.[8][9][10] E35 is a[4][5][6]triazolo[1,5-a]pyrimidine-based small molecule that inhibits Skp2, presenting a novel strategy for cancer therapy.[11]
Preclinical Efficacy: E35 has demonstrated significant antitumor activity in preclinical models. In vitro, it inhibits colony formation, and migration, and induces S-phase cell cycle arrest.[11] In vivo, E35 showed a notable inhibitory effect on MGC-803 xenograft mouse models without apparent toxicity.[11]
Mechanism of Action: E35 functions by inhibiting the binding of Skp2 to its adaptor protein Cks1, which is crucial for the recognition and ubiquitination of its substrates.[11] This leads to the accumulation of p21 and p27, resulting in cell cycle arrest and suppression of tumor growth.[11]
Neuroprotective Triazolopyrimidine Derivatives: Stabilizing the Cytoskeleton in Neurodegenerative Diseases
A hallmark of several neurodegenerative diseases, including Alzheimer's, is the destabilization of microtubules (MTs) in neurons, leading to axonal transport defects and contributing to neuronal death.[12] Triazolopyrimidine derivatives that can cross the blood-brain barrier and stabilize microtubules are a promising therapeutic avenue.
CNDR-51657: A Microtubule-Stabilizing Agent for Tauopathies
CNDR-51657 is a brain-penetrant triazolopyrimidine that has been investigated in a mouse model of tauopathy.
Preclinical Efficacy: In a 3-month study with aged PS19 tau transgenic mice, twice-weekly administration of CNDR-51657 led to significant improvements in key pathological features.[12][13][14]
| Parameter | Vehicle-treated PS19 mice | CNDR-51657 (10 mg/kg) treated PS19 mice |
| Optic Nerve MT Density | Significantly reduced | Restored to wild-type levels |
| Axonal Dystrophy | Significantly increased | Reduced to wild-type levels |
| Tau Pathology | High | Significantly lower |
| Barnes Maze Performance | Impaired | Trend towards improvement |
Mechanism of Action: CNDR-51657 stabilizes microtubules by interacting with β-tubulin at the vinblastine binding site.[12] This stabilization of the microtubule network is thought to improve axonal transport and reduce the accumulation of pathological tau.[12][13]
Anti-inflammatory Triazolopyrimidine Derivatives: Targeting the Inflammasome
Chronic inflammation is a key driver of numerous diseases. The NLRP3 inflammasome is a multiprotein complex that, when inappropriately activated, leads to the release of pro-inflammatory cytokines IL-1β and IL-18.[15][16]
NDT-30805: A Selective NLRP3 Inflammasome Inhibitor
NDT-30805 is a potent and selective triazolopyrimidinone derivative that inhibits the NLRP3 inflammasome.[15][16][17]
Preclinical Efficacy: NDT-30805 has demonstrated potent inhibition of IL-1β release in in vitro assays.[18]
| Assay | IC50 |
| IL-1β release from human PBMCs | 0.013 µM[18] |
| ASC speck formation in THP1-ASC-GFP cells | 0.034 µM[18] |
Mechanism of Action: NDT-30805 directly inhibits the NLRP3 inflammasome, preventing the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[15][16]
Experimental Protocols
For the rigorous evaluation of triazolopyrimidine derivatives, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays discussed in this guide.
MTT Cell Viability Assay
This colorimetric assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cell lines.[19][20][21][22]
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[21]
-
Compound Treatment: Treat cells with various concentrations of the triazolopyrimidine derivative and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19][22]
Western Blot Analysis of EGFR Signaling
This technique is essential for elucidating the mechanism of action of EGFR inhibitors like Compound 1.[6][23][24][25][26]
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated forms of proteins, one can assess the activation state of a signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models are a powerful tool for evaluating the in vivo antitumor activity of novel compounds as they more accurately recapitulate the heterogeneity of human tumors.[4][5][27][28]
Principle: Fresh tumor tissue from a patient is surgically implanted into an immunodeficient mouse. Once the tumor is established, it can be passaged to subsequent cohorts of mice for drug efficacy studies.
Protocol:
-
Tumor Implantation: Subcutaneously implant a small fragment of a patient's tumor into the flank of an immunodeficient mouse (e.g., NOD-SCID).[28]
-
Tumor Growth: Monitor tumor growth by measuring with calipers.
-
Randomization: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the triazolopyrimidine derivative via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Microtubule Stabilization Assay
This assay is crucial for evaluating the efficacy of compounds like CNDR-51657 in promoting microtubule assembly and stability.[29][30][31][32][33]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[31]
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer on ice.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[31]
-
Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.[31]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. An increase in the rate and extent of polymerization compared to a vehicle control indicates microtubule stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by these triazolopyrimidine derivatives is essential for a comprehensive understanding of their function.
Caption: EGFR signaling pathway and the inhibitory action of Compound 1.
Caption: The Skp2 pathway and its inhibition by E35, leading to p27 accumulation.
Caption: A generalized experimental workflow for preclinical evaluation.
Conclusion
The triazolopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives highlighted in this guide, WS-716, "Compound 1," E35, CNDR-51657, and NDT-30805, showcase the versatility of this chemical class in addressing diverse and challenging diseases. The preclinical data presented herein provides a strong rationale for their further development. By understanding the nuances of their mechanisms of action and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of triazolopyrimidine derivatives.
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A Researcher's Guide to Replicating Published Findings on the Anticancer Effects of Triazolopyrimidines
This guide provides a comprehensive framework for researchers seeking to replicate and build upon published findings regarding the anticancer properties of triazolopyrimidines. We will delve into the experimental rationale, provide detailed protocols for assessing cytotoxicity, and explore the mechanistic underpinnings of these compounds, with a focus on the EGFR/AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of cell culture and molecular biology techniques.
The Scientific Imperative for Replication
In the quest for novel therapeutics, the reproducibility of published findings is paramount. Triazolopyrimidines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their diverse biological activities, including potent anticancer effects.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets.[3] This guide will focus on replicating the findings related to their ability to induce cytotoxicity in cancer cell lines and inhibit key signaling pathways involved in cell proliferation and survival.
Core Concepts: Understanding the "Why" Before the "How"
Before embarking on the experimental protocols, it is crucial to grasp the scientific reasoning behind the chosen methods. The decision to assess cytotoxicity is a fundamental first step in evaluating any potential anticancer agent. Furthermore, understanding the mechanism of action is critical for rational drug design and development. Many triazolopyrimidine derivatives have been shown to exert their effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.[4][5] Inhibition of EGFR can disrupt downstream signaling cascades like the AKT pathway, ultimately leading to decreased cell proliferation and apoptosis.[5]
Experimental Workflow: From Cytotoxicity to Mechanism
A logical and systematic workflow is essential for generating robust and reproducible data. The following diagram outlines the key experimental stages for replicating the anticancer findings of triazolopyrimidines.
Caption: A typical experimental workflow for evaluating the anticancer properties of triazolopyrimidines.
Part 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This method is a reliable and widely used approach to determine the cytotoxic effects of compounds on cancer cells.[4]
Detailed Protocol
-
Cell Seeding:
-
Culture human breast cancer (e.g., HCC1937, MCF7) and cervical cancer (HeLa) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the triazolopyrimidine derivative in DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µM).[4]
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Incubate for 48 hours.[4]
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.[4]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[4]
| Compound | Cell Line | IC₅₀ (µM)[4] |
| Compound 1 | HCC1937 | 7.01 ± 0.54 |
| HeLa | 11.32 ± 1.02 | |
| MCF7 | 48.28 ± 2.11 | |
| Compound 2 | HCC1937 | 25.14 ± 1.58 |
| HeLa | 30.75 ± 2.03 | |
| MCF7 | > 50 | |
| Compound 3 | HCC1937 | 15.23 ± 1.21 |
| HeLa | 22.46 ± 1.87 | |
| MCF7 | > 50 |
Table 1: Example of IC₅₀ values for different triazolopyrimidine derivatives against various cancer cell lines. Data adapted from a representative study.[4]
Part 2: Investigating the Mechanism of Action via Western Blotting
To understand how triazolopyrimidines exert their cytotoxic effects, it is essential to investigate their impact on key signaling pathways. Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms of drug action. A common mechanism for triazolopyrimidines is the inhibition of the EGFR/AKT pathway.[4][5]
Signaling Pathway Overview
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory effect of a triazolopyrimidine compound.
Detailed Protocol
-
Cell Lysis:
-
Seed and treat cells with the IC₅₀ concentration of the triazolopyrimidine for 24, 48, and 72 hours.[5]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pEGFR, pAKT, pERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Data Analysis and Interpretation
The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The expression levels of the phosphorylated proteins are normalized to the total protein or the loading control. A decrease in the levels of pEGFR, pAKT, and pERK1/2 in treated cells compared to the control indicates inhibition of the EGFR signaling pathway.[5]
Alternative and Complementary Methodologies
While the MTT assay and Western blotting are robust and widely used techniques, other methods can be employed to validate and expand upon the findings.
| Technique | Purpose | Advantages | Disadvantages |
| SRB (Sulforhodamine B) Assay | Cytotoxicity assessment | Inexpensive, sensitive, and less prone to interference from colored compounds. | Indirect measure of cell number. |
| Flow Cytometry (Annexin V/PI staining) | Apoptosis detection | Quantitative, can distinguish between early and late apoptosis. | Requires specialized equipment and expertise. |
| Kinase Activity Assays | Direct measurement of enzyme inhibition | Provides direct evidence of target engagement. | Can be expensive and may not reflect cellular activity. |
| Colony Formation Assay | Long-term cell survival | Assesses the ability of single cells to form colonies. | Time-consuming. |
Table 2: Comparison of alternative and complementary experimental techniques.
Conclusion and Future Directions
This guide provides a detailed framework for replicating key findings on the anticancer effects of triazolopyrimidines. By following these protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data. Future studies could explore the broader spectrum of biological activities of these compounds, including their anti-inflammatory, antimicrobial, and antiviral properties.[6][7] Furthermore, investigating their efficacy in in vivo models is a critical next step in the drug development process.[8] The versatility of the triazolopyrimidine scaffold presents a promising avenue for the discovery of novel therapeutic agents.[9]
References
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Al-Ostath, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][6][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(14), 4065. Available at: [Link]
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Ghorab, M. M., et al. (2012). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 17(9), 10539-10555. Available at: [Link]
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Abdelkhalek, A. S., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry, 30. Available at: [Link]
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Abdelkhalek, A. S., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available at: [Link]
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El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science & Technology, 10(1), 41-74. Available at: [Link]
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Abbas, E. M. H., et al. (2018). Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. Medicinal Chemistry, 14(3), 267-278. Available at: [Link]
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Huston, C. D., et al. (2019). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases, 5(8), 1393-1402. Available at: [Link]
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El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science & Technology, 10(1), 41-74. Available at: [Link]
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Various Authors. (2025). Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]
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El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
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Various Authors. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(10), 104111. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[4][6][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4991. Available at: [Link]
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Di Mauro, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(10), 323. Available at: [Link]
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Kumar, S., et al. (2023). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gujjar, R., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 54(10), 3547-3555. Available at: [Link]
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Kankanala, S., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. European Journal of Medicinal Chemistry, 162, 455-469. Available at: [Link]
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Various Authors. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Available at: [Link]
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Parish, T., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. Available at: [Link]
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Kuśnierczyk, H., et al. (1994). Experimental antitumor activity and toxicity of the selected triazolo- and imidazoacridinones. Archivum Immunologiae et Therapiae Experimentalis, 42(5-6), 415-423. Available at: [Link]
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Liu, H., et al. (2016). Design, synthesis and biological evaluation of[1][4][6]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry, 124, 74-86. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one
A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one
In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one (CAS No. 3149-90-4), a halogenated heterocyclic compound.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
Due to the presence of a chlorine atom, 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one is classified as a halogenated organic compound.[1] Halogenated compounds as a class can present a range of hazards. Similar chlorinated heterocyclic molecules are known to be:
-
Harmful if swallowed or inhaled: Ingestion or inhalation may lead to gastrointestinal irritation, nausea, and respiratory tract irritation.[4]
-
Skin and eye irritants: Direct contact can cause irritation or, in some cases, chemical burns. Prolonged exposure may lead to allergic skin reactions in sensitive individuals.[3][4]
-
Toxic to aquatic life: Halogenated organic compounds can have long-term adverse effects on aquatic ecosystems.[4]
Given these potential hazards, it is imperative to handle 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Handling
When handling this compound, especially during waste consolidation and disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Segregation and Collection of Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. Due to its chlorinated nature, 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one waste must be collected separately from non-halogenated waste streams.
Waste Streams:
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated consumables (e.g., weighing paper, gloves, pipette tips) and residual solid compound. | A clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Solid Waste." |
| Liquid Waste | Solutions containing the compound, as well as solvent rinses of contaminated glassware. | A clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene) designated for "Halogenated Organic Liquid Waste."[5][6] |
Key Principles of Waste Collection:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one," and the approximate concentration and quantity.
-
Container Integrity: Ensure waste containers are in good condition and are kept securely closed except when adding waste.[6]
-
Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents or bases, which could lead to hazardous reactions.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep the solid material to avoid creating dust.
-
Collect the material using a plastic dustpan and place it in the designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as halogenated waste.
-
-
Small Spills (Liquid):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as halogenated waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.
-
Disposal Pathway
The recommended disposal method for halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[2][7] High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Procedure:
-
Waste Accumulation: Collect solid and liquid waste in their respective, properly labeled containers as described in Section 3.
-
Container Sealing: Once the waste container is full (no more than 90% capacity), securely seal the lid.[5]
-
Waste Manifesting: Complete your institution's hazardous waste disposal request form. Accurately describe the contents of the container.
-
Storage Pending Pickup: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste contractor.
-
Collection and Transport: The licensed waste disposal vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal via incineration.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one.
Regulatory Compliance
Disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[8] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with these regulations. This includes proper labeling, storage, and documentation of all hazardous waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one, thereby fostering a culture of safety and environmental stewardship within the laboratory.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1082919, 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Retrieved from [Link]
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LookChem. (n.d.). 6-chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]pyrimidin-7-one cas no.41081-76-9. LookChem. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Navigating the Safe Handling of 6-Chloro-5-methyl-4h-triazolo[1,5-a]-pyrimidin-7-one: A Guide to Personal Protective Equipment and Disposal
Navigating the Safe Handling of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The compound 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one, a member of the triazolopyrimidine class of heterocyclic compounds, presents a unique set of handling challenges due to its chemical structure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. As Senior Application Scientists, our goal is to provide value beyond the product itself, building deep trust by equipping you with the knowledge for safe and effective research.
Understanding the Risks: A Structural Perspective
The presence of a chlorinated heterocyclic ring system in 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one suggests the need for caution. Chlorinated organic molecules can possess toxicological properties, and heterocyclic compounds can be biologically active. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the potential hazards of structurally similar molecules is warranted. The primary routes of exposure to be controlled are inhalation of airborne particles, dermal contact, and accidental ingestion.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (outer layer with extended cuff) | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a breach of the outer glove.[4] |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects the eyes and face from splashes of solutions or airborne particles.[3][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Minimizes the risk of inhaling fine particles of the compound, especially when handling the solid form.[3] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Prevents contamination of personal clothing and skin. The design ensures maximum coverage.[4] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants outside the work area.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one should be conducted in a designated and clearly marked area, such as a chemical fume hood.
-
Ventilation: Ensure the chemical fume hood has a certified face velocity (typically 80-120 feet per minute) to effectively capture and remove airborne particles.
-
Surface Protection: Line the work surface with absorbent, plastic-backed pads to contain any spills.
2. Donning PPE:
-
Follow a strict donning sequence to avoid contaminating the PPE. A recommended sequence is: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.
3. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within the chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Always handle the compound with care, avoiding actions that could generate dust or aerosols.
4. Doffing PPE:
-
The doffing procedure is critical to prevent self-contamination. A common sequence is: outer gloves, shoe covers, gown, face shield/goggles, respirator, and inner gloves. Dispose of all disposable PPE in a designated hazardous waste container.
5. Hand Hygiene:
-
Thoroughly wash hands with soap and water immediately after removing all PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one and associated waste is a critical final step.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including disposable PPE, absorbent pads, and weighing papers, should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
2. Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
3. Waste Removal:
Visualizing the Workflow: A Guide to Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one.
Caption: Workflow for safe handling and disposal.
Conclusion: A Culture of Safety
The responsible handling of 6-Chloro-5-methyl-4h-[1][2][3]triazolo[1,5-a]-pyrimidin-7-one is paramount for the safety of all laboratory personnel. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, and following systematic operational and disposal plans, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific training and to consult with your environmental health and safety department for any specific questions or concerns.
References
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Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. Retrieved from [Link]
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Global Finishing Solutions. (2019, April 11). Material Safety Data Sheet. Retrieved from [Link]
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University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
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ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
